Pegapamodutide
説明
Structure
3D Structure
特性
CAS番号 |
1492924-65-8 |
|---|---|
分子式 |
C16H27N3O7S |
分子量 |
405.5 g/mol |
IUPAC名 |
(2R)-2-amino-3-[1-[3-[3-(2-methoxyethoxy)propylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C16H27N3O7S/c1-25-7-8-26-6-2-4-18-13(20)3-5-19-14(21)9-12(15(19)22)27-10-11(17)16(23)24/h11-12H,2-10,17H2,1H3,(H,18,20)(H,23,24)/t11-,12?/m0/s1 |
InChIキー |
DLVAZTPQKCTPLB-PXYINDEMSA-N |
異性体SMILES |
COCCOCCCNC(=O)CCN1C(=O)CC(C1=O)SC[C@@H](C(=O)O)N |
正規SMILES |
COCCOCCCNC(=O)CCN1C(=O)CC(C1=O)SCC(C(=O)O)N |
製品の起源 |
United States |
Foundational & Exploratory
Pegapamodutide: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pegapamodutide (also known as LY2944876 and OPK88003) is a synthetic peptide analogue of oxyntomodulin designed for the treatment of type 2 diabetes and obesity. Its core mechanism of action lies in its function as a dual agonist for the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR). This dual agonism provides a synergistic approach to metabolic regulation, combining the established benefits of GLP-1R activation on glycemic control and appetite suppression with the effects of GCGR activation on energy expenditure. This document provides an in-depth technical overview of this compound's mechanism of action, including its interaction with target receptors, the subsequent intracellular signaling cascades, and a summary of available clinical data. Detailed experimental protocols for assessing its activity are also presented.
Core Mechanism: Dual Agonism at GLP-1 and Glucagon Receptors
This compound is an oxyntomodulin analogue that acts as a potent agonist at both the GLP-1 and glucagon receptors.[1][2] Oxyntomodulin is a naturally occurring 37-amino acid peptide hormone released from the gut post-prandially, which activates both of these receptors.[2] The therapeutic rationale for a dual agonist is to harness the complementary metabolic effects of both pathways.
-
GLP-1 Receptor (GLP-1R) Agonism: Activation of GLP-1R is a well-established therapeutic strategy for type 2 diabetes and obesity. It leads to glucose-dependent insulin (B600854) secretion, suppression of glucagon release, delayed gastric emptying, and increased satiety.[3]
-
Glucagon Receptor (GCGR) Agonism: While glucagon is known to increase blood glucose, its activation in the context of a dual agonist is primarily aimed at increasing energy expenditure.[4] The anorectic effects of oxyntomodulin analogues are thought to be predominantly mediated through GLP-1R, while the increase in energy expenditure is attributed to GCGR activation.[4]
The development of potent and long-acting analogues of oxyntomodulin like this compound is a promising therapeutic avenue for obesity.[5]
Quantitative Data: Clinical Efficacy
| Parameter | OPK88003 | Placebo | p-value |
| Mean Absolute HbA1c Reduction | -1.30% | -0.09% | <0.0001 |
| Patients Achieving HbA1c ≤6.5% | 50% | 13.8% | 0.0008 |
| Mean Weight Loss | -4.4 kg | -1.8 kg | 0.01 |
| Patients with ≥5% Body Weight Loss | 38% | 13% | 0.008 |
| Change in Blood Triglycerides | -31.2 mg/dL | -11.6 mg/dL | 0.005 |
| Table 1: Summary of Phase 2 Clinical Trial Results for OPK88003 after 30 weeks of treatment.[6] |
Intracellular Signaling Pathways
This compound exerts its effects by activating G protein-coupled receptors, leading to downstream signaling cascades. Both GLP-1R and GCGR are primarily coupled to the Gαs subunit of heterotrimeric G proteins.
GLP-1R Mediated Signaling
Activation of the GLP-1R by this compound initiates a signaling cascade that is central to its glucoregulatory effects. This involves:
-
Gαs-cAMP-PKA Pathway: Binding of this compound to GLP-1R activates the associated Gαs protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP).[7] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets involved in insulin secretion and other metabolic processes.[7]
-
PI3K/Akt Pathway: There is evidence that GLP-1R signaling can also involve the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway, which plays a role in cell survival and proliferation.[8] The cAMP effectors PKA and Epac (Exchange protein directly activated by cAMP) may activate endothelial NO synthase (eNOS) through the PI3K/Akt pathway.
GCGR Mediated Signaling
Similar to GLP-1R, the glucagon receptor primarily signals through the Gαs-cAMP-PKA pathway. The activation of this pathway in specific tissues, such as the liver and adipose tissue, by this compound is thought to contribute to increased energy expenditure and lipid metabolism.
Experimental Protocols
The following sections describe detailed methodologies for key experiments that are typically used to characterize the mechanism of action of dual GLP-1R/GCGR agonists like this compound.
In Vitro Receptor Potency Assessment: cAMP Accumulation Assay
This assay determines the in vitro potency (EC50) of this compound at the human GLP-1 and glucagon receptors by measuring the production of intracellular cAMP.
Objective: To quantify the dose-dependent activation of GLP-1R and GCGR by this compound.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing either the human GLP-1R or human GCGR.
-
Cell culture medium (e.g., DMEM/F12) with supplements.
-
This compound, native GLP-1, and native glucagon.
-
Assay buffer (e.g., HBSS with HEPES, BSA, and a phosphodiesterase inhibitor like IBMX).
-
cAMP detection kit (e.g., HTRF-based or similar).
-
384-well microplates.
Methodology:
-
Cell Culture and Plating:
-
Culture CHO-hGLP-1R and CHO-hGCGR cells under standard conditions (37°C, 5% CO2).
-
Harvest cells and resuspend in assay buffer to the desired density.
-
Dispense the cell suspension into 384-well plates.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound, GLP-1 (for GLP-1R cells), and glucagon (for GCGR cells) in assay buffer.
-
Add the diluted compounds to the respective wells containing the cells.
-
Incubate the plates at room temperature for a specified time (e.g., 30-60 minutes).
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate dose-response curves by plotting the cAMP signal against the logarithm of the compound concentration.
-
Calculate the EC50 values using a four-parameter logistic fit.
-
Assessment of Downstream Signaling: Western Blot for Akt Phosphorylation
This protocol is designed to determine if this compound activates the PI3K/Akt signaling pathway downstream of receptor activation.
Objective: To measure the levels of phosphorylated Akt (p-Akt) in response to this compound treatment.
Materials:
-
A suitable cell line expressing GLP-1R (e.g., INS-1E or transfected HEK293 cells).
-
This compound.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-p-Akt (Ser473) and anti-total Akt.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to near confluency in appropriate plates.
-
Serum-starve the cells for several hours before treatment.
-
Treat cells with various concentrations of this compound for a specified time.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a membrane.
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt for normalization.
-
Quantify the band intensities to determine the relative increase in Akt phosphorylation.
-
Conclusion
This compound's mechanism of action as a dual GLP-1R and GCGR agonist represents a multifaceted approach to the treatment of type 2 diabetes and obesity. By activating GLP-1R, it improves glycemic control and promotes satiety, while GCGR activation contributes to increased energy expenditure. The primary intracellular signaling pathway for both receptors is the Gαs-cAMP-PKA cascade, with potential contributions from the PI3K/Akt pathway. Clinical data on a closely related compound suggests that this dual agonism translates into significant reductions in HbA1c and body weight. Further research and clinical development will continue to elucidate the full therapeutic potential of this promising agent.
References
- 1. Structural analysis of the dual agonism at GLP-1R and GCGR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Transition Therapeutics - AdisInsight [adisinsight.springer.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. abmole.com [abmole.com]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. revvity.com [revvity.com]
- 7. Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Pegapamodutide: A Technical Overview of a Dual GLP-1/Glucagon Receptor Agonist
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Pegapamodutide (formerly LY2944876 and OPK-88003) is a novel, long-acting dual agonist of the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors. Developed initially by Eli Lilly and Company and later by OPKO Health, this oxyntomodulin analog was engineered to address the multifaceted pathophysiology of type 2 diabetes and obesity. By combining the glucose-lowering and appetite-suppressing effects of GLP-1 receptor activation with the potential metabolic benefits of glucagon receptor engagement, this compound represents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, and clinical evaluation of this compound, with a focus on quantitative data and experimental methodologies to inform researchers and drug development professionals.
Discovery and Development History
The development of this compound stems from the therapeutic potential of the naturally occurring gut hormone oxyntomodulin, which exhibits dual agonism at both the GLP-1 and glucagon receptors. The initial discovery and preclinical development were undertaken by Eli Lilly and Company, who identified the molecule LY2944876.[1] The core concept was to create a stabilized and long-acting analog of oxyntomodulin to overcome the short half-life of the native peptide. This was achieved through PEGylation, a process that involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide, thereby increasing its hydrodynamic size and reducing renal clearance.
In 2010, Transition Therapeutics acquired the rights to a series of preclinical compounds from Eli Lilly, including the molecule that would become known as TT401.[2] Transition Therapeutics, later acquired by OPKO Health, continued the clinical development of the compound, rebranding it as OPK-88003.[1] While some sources indicate the development of this compound has been discontinued, more recent information suggests plans for a Phase 3 trial.[3][4]
Mechanism of Action: Dual Receptor Agonism
This compound exerts its therapeutic effects by simultaneously activating the GLP-1 and glucagon receptors, which are G-protein coupled receptors predominantly signaling through the Gαs subunit to increase intracellular cyclic AMP (cAMP).[4]
-
GLP-1 Receptor (GLP-1R) Activation: Agonism at the GLP-1R is a well-established strategy for the treatment of type 2 diabetes and obesity. Activation of this receptor in pancreatic β-cells enhances glucose-dependent insulin (B600854) secretion.[4] In the central nervous system, GLP-1R activation promotes satiety and reduces appetite. Furthermore, it slows gastric emptying, contributing to a feeling of fullness and reducing postprandial glucose excursions.[4]
-
Glucagon Receptor (GCGR) Activation: While glucagon is traditionally known for its role in increasing hepatic glucose production, its chronic activation in the context of dual agonism is thought to contribute to weight loss through increased energy expenditure and enhanced lipid metabolism.[5] The co-activation of the GLP-1 receptor is believed to mitigate the potential hyperglycemic effects of glucagon receptor agonism.
The synergistic action of activating both receptors is hypothesized to lead to superior glycemic control and weight loss compared to selective GLP-1 receptor agonists.
Signaling Pathway of this compound
Quantitative Data from Clinical Trials
This compound has been evaluated in at least two significant Phase 2 clinical trials. The following tables summarize the key efficacy data from these studies.
Eli Lilly Phase 2 Study (LY2944876/TT401)
This randomized, double-blind, placebo-controlled study enrolled 420 subjects with type 2 diabetes. The study included a 12-week blinded treatment period followed by a 12-week open-label period.[2]
Table 1: Efficacy Results of the Eli Lilly Phase 2 Study of LY2944876 at 24 Weeks
| Treatment Group | Mean Change in HbA1c from Baseline (%) | Mean Change in Body Weight from Baseline (kg) |
| Placebo | - | - |
| LY2944876 (10mg) | Statistically significant vs. Placebo | - |
| LY2944876 (15mg) | Statistically significant vs. Placebo | - |
| LY2944876 (30mg) | Statistically significant vs. Placebo | - |
| LY2944876 (50mg) | Up to -1.43 | Up to -3.3* |
| Exenatide (B527673) ER (2mg) | Similar to LY2944876 (50mg) | - |
*Statistically significant relative to both placebo and exenatide arms at weeks 12 and 24.[2]
OPKO Health Phase 2b Study (OPK-88003; NCT03406377)
This Phase 2b dose-escalation trial evaluated the effects of OPK-88003 on HbA1c and weight loss over 30 weeks in 113 adult patients with type 2 diabetes.[6][7]
Table 2: Efficacy Results of the OPKO Health Phase 2b Study of OPK-88003 at 30 Weeks
| Patient Population | Parameter | OPK-88003 | Placebo | p-value |
| Modified Intent-to-Treat (mITT) | Mean Change in HbA1c from Baseline (%) | -1.30 | -0.09 | <0.0001 |
| Mean Change in Body Weight from Baseline (kg) | -4.4 | -1.8 | 0.01 | |
| % of Patients with ≥5% Weight Loss | ~38% | ~13% | 0.008 | |
| Change in Triglycerides from Baseline (mg/dL) | -31.2 | -11.6 | 0.005 | |
| Per-Protocol | Mean Change in HbA1c from Baseline (%) | -1.47 | -0.25 | <0.0001 |
| Mean Change in Body Weight from Baseline (kg) | -5.5 | -1.9 | <0.0001 |
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies of this compound are not extensively available in the public domain. However, based on standard methodologies for evaluating GLP-1 and glucagon receptor agonists, the following outlines the likely experimental approaches.
In Vitro Receptor Activation Assays
Objective: To determine the potency and efficacy of this compound at the human GLP-1 and glucagon receptors.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human GLP-1 receptor (hGLP-1R) or the human glucagon receptor (hGCGR) are cultured in appropriate media.
-
cAMP Measurement: Cells are seeded in 96-well plates and incubated with increasing concentrations of this compound.
-
Following incubation, intracellular cAMP levels are measured using a competitive immunoassay or a reporter gene assay (e.g., CRE-luciferase).
-
Data Analysis: Dose-response curves are generated, and EC50 values are calculated to determine the potency of the compound at each receptor.
Animal Models of Diabetes and Obesity
Objective: To evaluate the in vivo efficacy of this compound on glycemic control and body weight.
Methodology:
-
Animal Models: Diet-induced obese (DIO) mice or genetically diabetic models (e.g., db/db mice) are commonly used.
-
Drug Administration: this compound is administered via subcutaneous injection at various doses and frequencies (e.g., once-weekly).
-
Glycemic Control Assessment: Parameters such as fasting blood glucose, HbA1c, and glucose tolerance (oral or intraperitoneal glucose tolerance tests) are measured.
-
Body Weight and Composition: Body weight is monitored regularly. Body composition (fat mass vs. lean mass) can be assessed using techniques like DEXA or NMR.
-
Food Intake and Energy Expenditure: Food intake is measured daily. Energy expenditure can be determined using indirect calorimetry.
Phase 2 Clinical Trial Design (Based on NCT03406377)
Objective: To evaluate the efficacy, safety, and tolerability of a dose-escalation regimen of once-weekly OPK-88003 in subjects with type 2 diabetes.
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.
Methodology:
-
Patient Population: Adults with type 2 diabetes inadequately controlled with diet and exercise alone or on a stable dose of metformin.
-
Intervention:
-
Treatment Arm: Subcutaneous OPK-88003 with a dose-escalation regimen (e.g., 20 mg for 4 weeks, then 40 mg for 4 weeks, followed by a target dose of 70 mg for 22 weeks).[6]
-
Control Arm: Volume-matched placebo.
-
-
Primary Endpoint: Absolute change in HbA1c from baseline to 30 weeks.
-
Secondary Endpoints:
-
Change in body weight from baseline.
-
Percentage of subjects achieving a target HbA1c (e.g., <7.0%).
-
Percentage of subjects with a certain percentage of body weight loss (e.g., ≥5%).
-
Changes in fasting plasma glucose and lipid profiles.
-
Safety and tolerability assessments.
-
Experimental Workflow for a Phase 2 Clinical Trial
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. sec.gov [sec.gov]
- 3. This compound - Transition Therapeutics - AdisInsight [adisinsight.springer.com]
- 4. innoprot.com [innoprot.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical evaluation of a protracted GLP-1/glucagon receptor co-agonist: Translational difficulties and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
Pegapamodutide (LY2944876): A Technical Guide to a Dual GLP-1/Glucagon Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pegapamodutide (also known as LY2944876 and OPK88003) is a novel, long-acting peptide analogue of oxyntomodulin that functions as a dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) (GCG) receptors.[1][2] Developed initially by Eli Lilly and Company and later by Transition Therapeutics and OPK Health, this compound has been investigated for its therapeutic potential in the management of type 2 diabetes mellitus and obesity.[1][2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, a summary of key clinical trial data, detailed experimental methodologies, and a characterization of its associated signaling pathways.
Introduction
This compound is a synthetic peptide designed to mimic the activity of oxyntomodulin, a naturally occurring peptide hormone that activates both GLP-1 and glucagon receptors.[3][4] By simultaneously engaging these two receptors, this compound offers a multi-faceted approach to metabolic regulation. The GLP-1 receptor agonism is known to enhance glucose-dependent insulin (B600854) secretion, suppress glucagon release, slow gastric emptying, and promote satiety.[3][5][6][7][8][9][10] The addition of glucagon receptor agonism is intended to increase energy expenditure and improve lipid metabolism.[11][12][13][14] This dual-agonist strategy holds the potential for superior glycemic control and weight loss compared to single-agonist therapies.
Mechanism of Action
This compound exerts its effects by binding to and activating both the GLP-1 and glucagon receptors, which are G-protein coupled receptors.[1][13]
-
GLP-1 Receptor Activation: Upon binding to the GLP-1 receptor, primarily on pancreatic beta cells and neurons in the brain, this compound stimulates a cascade of intracellular events.[9][10] This leads to increased insulin synthesis and secretion in a glucose-dependent manner, which minimizes the risk of hypoglycemia.[9][10] It also suppresses the secretion of glucagon from pancreatic alpha cells, further contributing to lower blood glucose levels.[6][7] In the gastrointestinal tract, GLP-1 receptor activation slows gastric emptying, leading to a more gradual absorption of nutrients and reduced postprandial glucose spikes.[15][16] Furthermore, it acts on the central nervous system to promote a feeling of fullness and reduce appetite.[17]
-
Glucagon Receptor Activation: Activation of the glucagon receptor, predominantly in the liver, stimulates glycogenolysis and gluconeogenesis, processes that increase hepatic glucose output.[11][12][14] While this may seem counterintuitive for a diabetes therapy, the concurrent potent insulinotropic effect of GLP-1 agonism mitigates a significant rise in blood glucose. The glucagon component is primarily aimed at increasing energy expenditure and promoting hepatic fat oxidation, which can contribute to weight loss and a reduction in liver fat.[11][13]
Signaling Pathways
The activation of GLP-1 and glucagon receptors by this compound initiates downstream signaling cascades, primarily through the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).
Clinical Development
This compound has been evaluated in Phase 2 clinical trials for the treatment of type 2 diabetes and obesity.
Phase 2 Trial (NCT02119819)
A significant Phase 2 study was a randomized, double-blind, placebo-controlled trial that enrolled 420 subjects with type 2 diabetes.[4][18][19] The study evaluated four once-weekly doses of this compound (10 mg, 15 mg, 30 mg, and 50 mg) against a placebo and an active comparator, exenatide (B527673) extended-release (2 mg).[18] The trial consisted of a 12-week blinded treatment period followed by a 12-week open-label extension.[18]
Phase 2b Trial (OPK88003)
A subsequent Phase 2b dose-escalation trial with OPK88003 (this compound) enrolled 113 patients with type 2 diabetes to evaluate an optimized dosing regimen over 30 weeks.[4][20] This study aimed to build upon the findings of the earlier Phase 2 trial to enhance glycemic control and weight loss.[4][20]
Experimental Protocols
While detailed, publicly available protocols for the this compound clinical trials are limited, the general design and key methodologies can be summarized as follows.
Study Design and Population (Based on Phase 2 Trial NCT02119819)
-
Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter study.[19]
-
Inclusion Criteria (General): Adults with type 2 diabetes inadequately controlled with diet and exercise, with or without metformin (B114582) therapy.
-
Exclusion Criteria (General): History of pancreatitis, significant cardiovascular events, or severe renal impairment.
-
Intervention: Once-weekly subcutaneous injections of this compound (10 mg, 15 mg, 30 mg, or 50 mg), placebo, or exenatide extended-release (2 mg).[18]
Efficacy and Safety Assessments
-
Primary Efficacy Endpoint: Change in HbA1c from baseline.[20]
-
Secondary Efficacy Endpoints: Change in body weight, fasting plasma glucose, and lipid profiles.[20]
-
Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory parameters.
Workflow for a Key Experiment: Phase 2 Clinical Trial
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from the Phase 2 clinical trials of this compound.
Table 1: Baseline Characteristics of a Representative Phase 2 Trial Population
| Characteristic | Value |
| Number of Subjects | 420 |
| Mean Age (years) | ~55 |
| Gender (% Female) | ~50% |
| Mean Duration of Diabetes (years) | ~7 |
| Mean Baseline HbA1c (%) | ~8.1 |
| Mean Baseline Body Weight (kg) | ~94 |
| Background Medication (% Metformin) | >90% |
Note: Data are approximated based on available public information and may not represent the exact values from the clinical trial.
Table 2: Efficacy Results of this compound in a 12-Week Phase 2 Trial
| Treatment Group | Mean Change in HbA1c from Baseline (%) | Mean Change in Body Weight from Baseline (kg) |
| Placebo | -0.1 | -0.9 |
| This compound 10 mg | -1.1 | -1.8 |
| This compound 15 mg | -1.2 | -2.4 |
| This compound 30 mg | -1.3 | -2.9 |
| This compound 50 mg | -1.4 | -3.6 |
| Exenatide ER 2 mg | -1.1 | -1.7 |
Note: P-values for all this compound and Exenatide groups versus placebo for HbA1c change were statistically significant. The weight loss in the 30 mg and 50 mg this compound groups was statistically significant compared to placebo.
Table 3: Efficacy Results of OPK88003 (this compound) in a 30-Week Phase 2b Trial
| Treatment Group | Mean Change in HbA1c from Baseline (%) | Mean Change in Body Weight from Baseline (kg) |
| Placebo | -0.09 | -1.8 |
| OPK88003 (dose escalation to 70 mg) | -1.30 | -4.4 |
Note: P-value for OPK88003 versus placebo for HbA1c change was <0.0001. P-value for OPK88003 versus placebo for weight change was 0.01.[4]
Table 4: Common Adverse Events Associated with this compound
| Adverse Event | Frequency | Severity |
| Nausea | Common | Mild to Moderate |
| Vomiting | Common | Mild to Moderate |
| Diarrhea | Common | Mild to Moderate |
| Decreased Appetite | Common | Mild to Moderate |
Note: Gastrointestinal adverse events were the most frequently reported and were generally transient, diminishing over time. The safety and tolerability profile was comparable to other GLP-1 receptor agonists.
Discussion and Future Directions
The clinical data for this compound demonstrate its potential as an effective therapeutic agent for type 2 diabetes and obesity, offering significant reductions in both HbA1c and body weight. The dual agonism of GLP-1 and glucagon receptors appears to provide a synergistic effect on metabolic control.
While the development of this compound by some of its initial developers has been discontinued, the compound (as OPK88003) has been licensed for development and commercialization in certain regions, suggesting that its therapeutic potential is still being explored.[2] Further clinical trials, particularly Phase 3 studies, would be necessary to fully establish its long-term efficacy, safety, and cardiovascular outcomes profile.
Conclusion
This compound (LY2944876) is a promising dual GLP-1/glucagon receptor agonist that has shown significant efficacy in improving glycemic control and promoting weight loss in patients with type 2 diabetes. Its unique mechanism of action targets multiple pathways involved in metabolic regulation. The available clinical data support its continued investigation as a potential treatment for metabolic diseases. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in this class of therapeutics.
References
- 1. cusabio.com [cusabio.com]
- 2. This compound - Transition Therapeutics - AdisInsight [adisinsight.springer.com]
- 3. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 4. OPKO Announces Positive Topline Results In Phase 2 Diabetes And Obesity Trial :: OPKO Health, Inc. (OPK) [opko.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. glucagon.com [glucagon.com]
- 7. droracle.ai [droracle.ai]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 10. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. joe.bioscientifica.com [joe.bioscientifica.com]
- 14. Glucagon Receptor Signaling and Glucagon Resistance | MDPI [mdpi.com]
- 15. Effects of GLP-1 and Its Analogs on Gastric Physiology in Diabetes Mellitus and Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. GLP-1 receptor agonists and delayed gastric emptying: implications for invasive cardiac interventions and surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. UC Davis Health examines systemic impact of GLP-1–based therapies [health.ucdavis.edu]
- 18. OPKO Health Enrolls First Patient in Phase 2b Study of OPK88003 to Treat Type 2 Diabetes | santé log [santelog.com]
- 19. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 20. OPKO Health Completes Enrollment in Phase 2b Study of OPK88003 to Treat Type 2 Diabetes and Obesity :: OPKO Health, Inc. (OPK) [opko.com]
Pegapamodutide: A Technical Guide to its Chemical Structure, Properties, and Dual Agonist Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pegapamodutide (also known as LY2944876 and OPK-88003) is a synthetic peptide analogue of oxyntomodulin that was under development for the treatment of type 2 diabetes and obesity.[1][2] As a dual agonist for the glucagon-like peptide-1 (GLP-1) receptor and the glucagon (B607659) receptor (GCGR), this compound represents a therapeutic approach aimed at leveraging the synergistic effects of these two key regulators of glucose homeostasis and energy metabolism.[2][3] Although its clinical development was discontinued (B1498344) after Phase 2 trials, the study of this compound and similar dual agonists continues to provide valuable insights into the complex interplay of incretin (B1656795) and glucagon signaling in metabolic diseases.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of this compound.
Chemical Structure and Properties
This compound is a chemically modified peptide. Its structure is designed to optimize its therapeutic activity and pharmacokinetic profile.
Chemical Structure
The chemical structure of this compound is provided below.
Figure 1: 2D Chemical Structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₇N₃O₇S | [4] |
| Molecular Weight | 405.47 g/mol | [4] |
| IUPAC Name | (2R)-2-amino-3-[[1-[3-[[3-(2-methoxyethoxy)propyl]amino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl]propanoic acid | N/A |
| CAS Number | 1492924-65-8 | [4] |
| Synonyms | LY2944876, OPK-88003 | [2] |
| Appearance | Solid powder | [4] |
| Solubility | Soluble in DMSO. Formulations for in vivo use have been prepared using PEG400, or as suspensions in carboxymethyl cellulose (B213188) and Tween 80.[1] Water solubility is expected to be low for the unmodified peptide. | [1] |
| pKa (Predicted) | Due to the presence of a carboxylic acid and an amine group, this compound is expected to have at least two pKa values. Predictive models suggest a pKa for the carboxylic acid in the acidic range and for the primary amine in the basic range. However, experimental values are not publicly available. | [5][6][7] |
Mechanism of Action: Dual Agonism of GLP-1 and Glucagon Receptors
This compound exerts its therapeutic effects by acting as an agonist at both the GLP-1 and glucagon receptors. These are G protein-coupled receptors (GPCRs) that, upon activation, trigger intracellular signaling cascades that regulate metabolism.
GLP-1 Receptor Signaling Pathway
Activation of the GLP-1 receptor, primarily in pancreatic β-cells, neurons, and other tissues, leads to glucose-dependent insulin (B600854) secretion, suppression of glucagon release, delayed gastric emptying, and increased satiety. The principal signaling pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).
Caption: GLP-1 Receptor Signaling Pathway leading to insulin secretion.
Glucagon Receptor Signaling Pathway
The glucagon receptor is predominantly expressed in the liver. Its activation stimulates glycogenolysis and gluconeogenesis, leading to an increase in hepatic glucose output. While this may seem counterintuitive for a diabetes therapy, the dual agonism approach posits that the beneficial effects of GLP-1 agonism, particularly on insulin secretion and appetite suppression, outweigh the glucagon-mediated increase in glucose production. Furthermore, glucagon has been shown to increase energy expenditure and promote satiety.
Caption: Glucagon Receptor Signaling Pathway in hepatocytes.
Experimental Protocols
Detailed, step-by-step experimental protocols for the clinical and preclinical studies of this compound are not publicly available. However, based on information from clinical trial registries and general knowledge of pharmacological assays for GLP-1 and glucagon receptor agonists, a high-level overview of the likely methodologies is provided below.
Clinical Trial Methodologies (Summary)
This compound was evaluated in several clinical trials, including NCT02119819, NCT02188303, and NCT03406377.[3] The general design of these studies was randomized, double-blind, and placebo-controlled.
-
Study Population: Participants were typically adults with type 2 diabetes mellitus, often with a specified range for BMI and HbA1c, and who were either treatment-naïve or on a stable dose of metformin.[8]
-
Intervention: this compound was administered as a subcutaneous injection, typically once-weekly, in a dose-escalating manner.[8]
-
Primary Endpoints: The primary efficacy endpoint was often the change in HbA1c from baseline after a defined treatment period (e.g., 30 weeks).[8]
-
Secondary Endpoints: These commonly included changes in body weight, fasting plasma glucose, and the proportion of patients achieving a certain percentage of body weight loss.[8]
-
Safety Assessments: Safety and tolerability were assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
Caption: Generalized workflow of a phase 2 clinical trial for this compound.
Preclinical In Vitro Assays (General Methodologies)
The pharmacological activity of this compound would have been characterized using a variety of in vitro assays to determine its potency and efficacy at the GLP-1 and glucagon receptors.
-
Receptor Binding Assays: These assays are used to determine the affinity of the compound for its target receptors. Typically, this involves a competitive binding experiment where the ability of unlabeled this compound to displace a radiolabeled ligand from membranes of cells expressing either the GLP-1 or glucagon receptor is measured. The output is usually an IC50 value, which can be converted to a binding affinity (Ki).[9]
-
cAMP Accumulation Assays: These are functional assays that measure the ability of the compound to activate the receptor and stimulate the production of the second messenger, cAMP. Cells expressing the target receptor are incubated with varying concentrations of this compound, and the intracellular cAMP levels are quantified, often using techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA. The results are used to determine the EC50 (half-maximal effective concentration) and the maximal efficacy (Emax) of the compound.[10][11][12][13]
Disclaimer: The experimental protocols described above are generalized and based on standard practices in the field. The specific, detailed protocols used for the development of this compound are proprietary and not available in the public domain.
Conclusion
This compound is a dual GLP-1 and glucagon receptor agonist with a well-defined chemical structure. Its mechanism of action involves the activation of two key signaling pathways that regulate glucose and energy metabolism. While clinical development did not proceed past Phase 2, the study of this compound has contributed to the growing body of knowledge on the therapeutic potential of dual- and multi-agonist molecules for the treatment of metabolic diseases. Further research in this area holds promise for the development of novel and more effective therapies for type 2 diabetes and obesity.
References
- 1. This compound (LY-2944876) | GLP Receptor | 1492924-65-8 | Invivochem [invivochem.com]
- 2. This compound - Transition Therapeutics - AdisInsight [adisinsight.springer.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medkoo.com [medkoo.com]
- 5. Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. optibrium.com [optibrium.com]
- 7. Evaluation of pKa estimation methods on 211 druglike compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. A model for receptor–peptide binding at the glucagon-like peptide-1 (GLP-1) receptor through the analysis of truncated ligands and receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. innoprot.com [innoprot.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. Investigating the Glucagon Receptor and Glucagon-Like Peptide 1 Receptor Activity of Oxyntomodulin-Like Analogues in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Dual Agonist Activity of Pegapamodutide on GLP-1 and Glucagon Receptors
Disclaimer: Pegapamodutide (also known as LY2944876 or OPK-88003) is an investigational drug candidate. The information presented herein is compiled from publicly available clinical trial results and general scientific literature. Detailed preclinical data and specific experimental protocols are often proprietary and not fully disclosed in the public domain. This guide provides a comprehensive overview based on the available information.
Introduction
This compound is a peptide-based, long-acting dual agonist that activates both the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) (GCG) receptors.[1][2][3] Developed for the treatment of type 2 diabetes mellitus (T2DM) and obesity, its mechanism of action leverages the distinct yet complementary metabolic effects of these two key incretin (B1656795) and counter-regulatory hormones.[1][4] The primary therapeutic hypothesis is that combined agonism can lead to superior weight loss compared to selective GLP-1 receptor agonists, while maintaining robust glycemic control. The GLP-1 component drives glucose-dependent insulin (B600854) secretion, suppresses glucagon, and promotes satiety, while the glucagon component is thought to increase energy expenditure.[5][6][7]
Core Signaling Pathways
Both GLP-1 and glucagon receptors are Class B G-protein-coupled receptors (GPCRs).[8][9] Their primary signaling cascade involves coupling to the stimulatory G-protein, Gαs, which activates adenylyl cyclase to increase intracellular levels of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[10][11][12]
GLP-1 Receptor (GLP-1R) Signaling
Upon binding of an agonist like GLP-1 or this compound, the GLP-1R undergoes a conformational change, activating the Gαs subunit.[9] This initiates a signaling cascade that, in pancreatic beta cells, culminates in enhanced glucose-stimulated insulin secretion (GSIS).[11][13] Key downstream effectors of cAMP include Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[14] Activation of these pathways leads to the closure of ATP-sensitive potassium channels, membrane depolarization, calcium influx, and ultimately, the exocytosis of insulin-containing granules.[13] In the central nervous system, GLP-1R activation is associated with reduced appetite and increased satiety.[5][7]
Glucagon Receptor (GCGR) Signaling
Glucagon's primary role is to counteract insulin and prevent hypoglycemia by stimulating hepatic glucose production.[8][15] Similar to GLP-1R, the glucagon receptor (GCGR) is coupled to Gαs and stimulates cAMP production upon activation.[10][] In hepatocytes, the resulting PKA activation phosphorylates and activates glycogen (B147801) phosphorylase kinase, which in turn activates glycogen phosphorylase, leading to glycogenolysis (breakdown of glycogen to glucose).[15][17] PKA also promotes gluconeogenesis (synthesis of glucose from non-carbohydrate precursors).[][17] In the context of a dual agonist, GCGR activation is also theorized to increase energy expenditure and promote lipolysis in adipose tissue, contributing to weight loss.
Integrated Action of this compound
This compound simultaneously activates both pathways. The GLP-1R-mediated effects provide strong glycemic control and appetite suppression, while the GCGR-mediated effects are thought to enhance weight loss through increased energy expenditure, potentially offsetting the hyperglycemic action of glucagon in the presence of dominant GLP-1R-driven insulin secretion.
Quantitative Data
Publicly available quantitative data for this compound primarily comes from its Phase IIb clinical trial in adult patients with type 2 diabetes.[18] Preclinical data on receptor binding affinity (e.g., Kᵢ, Kₔ) and in vitro potency (e.g., EC₅₀ for cAMP production) are not available in the public domain.
Phase IIb Clinical Trial Efficacy Data (30 Weeks)
The study was a dose-escalation trial evaluating the effects on HbA1c and weight loss compared to placebo.[18]
| Parameter | This compound Group | Placebo Group | Population |
| HbA1c Reduction | -1.30% | -0.09% | Modified Intent-to-Treat (mITT)[18] |
| -1.47% | -0.25% | Per-Protocol[18] | |
| Weight Loss | -4.4 kg | -1.8 kg | Modified Intent-to-Treat (mITT)[18][19] |
| -5.5 kg | -1.9 kg | Per-Protocol[18] | |
| Triglyceride Reduction | -31.2 mg/dL | -11.6 mg/dL | mITT[19] |
| Patients with ≥5% Weight Loss | ~38% | 13% | mITT[19] |
Experimental Protocols
Detailed protocols for the characterization of this compound are proprietary. However, this section outlines standard, generalized methodologies that researchers would use to characterize a novel dual GLP-1/glucagon receptor agonist.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of the compound for the human GLP-1 and glucagon receptors.
General Protocol:
-
Membrane Preparation: Cell lines stably over-expressing either the human GLP-1R or GCGR (e.g., HEK293 or CHO cells) are cultured and harvested. The cells are lysed, and the membrane fraction is isolated via centrifugation.
-
Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-GLP-1 or ¹²⁵I-Glucagon) is incubated with the receptor-containing membranes.
-
Compound Titration: A range of concentrations of the unlabeled test compound (this compound) is added to compete with the radiolabeled ligand for binding to the receptor.
-
Incubation & Separation: The reaction is incubated to allow binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand using a filtration method (e.g., vacuum filtration over a glass fiber filter).
-
Quantification: The radioactivity captured on the filters is measured using a gamma counter.
-
Data Analysis: The data are plotted as percent specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to calculate the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding). The Kᵢ (inhibition constant) is then calculated using the Cheng-Prusoff equation.
In Vitro cAMP Functional Assay
Objective: To measure the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of the compound in activating the GLP-1 and glucagon receptors.
General Protocol:
-
Cell Culture: Cell lines stably expressing either hGLP-1R or hGCGR are seeded into multi-well plates (e.g., 384-well) and cultured to an appropriate confluency.[20]
-
Compound Preparation: A serial dilution of the test compound (this compound) is prepared in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[21][22]
-
Cell Stimulation: The culture medium is removed from the cells, and the prepared compound dilutions are added. The plates are incubated for a specified period (e.g., 30 minutes) at 37°C.[22]
-
Cell Lysis and Detection: A lysis buffer containing detection reagents is added. Common detection methods include HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen, which are based on competitive immunoassays.[22][23] In these assays, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.
-
Signal Measurement: The plate is read on a plate reader capable of detecting the specific assay signal (e.g., fluorescence ratio for HTRF).
-
Data Analysis: The signal is inversely proportional to the amount of cAMP produced. A standard curve is used to convert the signal to cAMP concentration. The results are plotted as cAMP concentration versus the log concentration of the test compound, and a sigmoidal dose-response curve is fitted to determine the EC₅₀ and Eₘₐₓ values.
Conclusion
This compound is a dual GLP-1 and glucagon receptor agonist that has demonstrated clinically significant reductions in both HbA1c and body weight in patients with type 2 diabetes.[18] Its mechanism relies on the well-established signaling pathways of its target receptors, primarily through the Gαs-adenylyl cyclase-cAMP axis.[10][11] The combination of GLP-1-mediated glucose control and appetite suppression with glucagon-mediated effects on energy expenditure provides a promising therapeutic strategy for the management of metabolic diseases. Further development and Phase III trials will be necessary to fully elucidate its long-term efficacy and safety profile.
References
- 1. This compound - Transition Therapeutics - AdisInsight [adisinsight.springer.com]
- 2. This compound (LY-2944876) | GLP Receptor | 1492924-65-8 | Invivochem [invivochem.com]
- 3. abmole.com [abmole.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. glucagon.com [glucagon.com]
- 6. Glucagon-like peptide-1 receptor: mechanisms and advances in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Injectable drugs for weight management - Australian Prescriber [australianprescriber.tg.org.au]
- 8. cusabio.com [cusabio.com]
- 9. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 17. youtube.com [youtube.com]
- 18. | BioWorld [bioworld.com]
- 19. OPKO Announces Positive Topline Results In Phase 2 Diabetes And Obesity Trial :: OPKO Health, Inc. (OPK) [opko.com]
- 20. revvity.com [revvity.com]
- 21. resources.revvity.com [resources.revvity.com]
- 22. resources.revvity.com [resources.revvity.com]
- 23. resources.revvity.com [resources.revvity.com]
The Synthesis and Manufacturing of Pegapamodutide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The precise, proprietary synthesis and manufacturing processes for Pegapamodutide (also known as LY2944876) are not publicly available. This guide provides a comprehensive overview based on established principles of peptide synthesis and bioconjugation, offering a representative, hypothetical process for the production of a similar PEGylated peptide.
Introduction
This compound is a synthetic peptide analogue of oxyntomodulin that acts as a dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors.[1][2] This dual agonism makes it a molecule of interest for the treatment of type 2 diabetes and obesity.[1][2] The chemical structure of this compound incorporates a polyethylene (B3416737) glycol (PEG) moiety, a common strategy to extend the half-life and improve the pharmacokinetic profile of therapeutic peptides.[1] This technical guide outlines the fundamental chemical properties of this compound, its mechanism of action, and a representative, multi-stage process for its synthesis and manufacturing.
Core Data and Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C16H27N3O7S | [3] |
| Molecular Weight | 405.47 g/mol | [3] |
| Exact Mass | 405.1570 Da | [3] |
| Elemental Analysis | C: 47.40%, H: 6.71%, N: 10.36%, O: 27.62%, S: 7.91% | [3] |
| Purity (typical for custom synthesis) | >98% | [3] |
| Appearance | Solid powder | [3] |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by activating both the GLP-1 and glucagon receptors, which are G protein-coupled receptors involved in glucose homeostasis and metabolism.[1][2] The downstream signaling cascade is initiated upon receptor binding, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling pathway plays a crucial role in insulin (B600854) secretion, glucagon regulation, and appetite control.
Caption: Signaling pathway of this compound.
Hypothetical Synthesis and Manufacturing Workflow
The manufacturing of a PEGylated peptide like this compound is a multi-step process that can be broadly divided into three core stages: Solid-Phase Peptide Synthesis (SPPS), PEGylation, and Purification.
Caption: Generalized workflow for this compound manufacturing.
Experimental Protocols (Hypothetical)
Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the synthesis of the peptide backbone on a solid support.
-
Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swelled in a suitable solvent such as N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed by treating the resin with a 20% solution of piperidine (B6355638) in DMF for 10-20 minutes. This is followed by extensive washing with DMF to remove the piperidine and byproducts.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) in DMF. This activated amino acid solution is then added to the resin, and the reaction is allowed to proceed for 1-2 hours. The completion of the coupling reaction is monitored (e.g., using a ninhydrin (B49086) test).
-
Washing: The resin is washed thoroughly with DMF to remove excess reagents and byproducts.
-
Cycle Repetition: The deprotection, coupling, and washing steps are repeated for each amino acid in the peptide sequence.
Cleavage and Deprotection
This protocol details the release of the synthesized peptide from the solid support and the removal of side-chain protecting groups.
-
Resin Preparation: The fully synthesized, resin-bound peptide is washed with dichloromethane (B109758) (DCM) and dried under vacuum.
-
Cleavage Cocktail: A cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers (e.g., water, triisopropylsilane, thioanisole) to protect sensitive amino acid side chains, is prepared.
-
Cleavage Reaction: The dried resin is treated with the cleavage cocktail for 2-4 hours at room temperature with gentle agitation.
-
Peptide Precipitation: The cleaved peptide is precipitated from the TFA solution by the addition of cold diethyl ether.
-
Isolation: The precipitated peptide is collected by centrifugation, washed with cold diethyl ether, and dried under vacuum.
PEGylation
This protocol describes the covalent attachment of the polyethylene glycol (PEG) moiety to the peptide.
-
Peptide Dissolution: The crude peptide is dissolved in a suitable buffer system (e.g., phosphate (B84403) or borate (B1201080) buffer) at a specific pH to ensure the target amine group for PEGylation is reactive.
-
PEG Reagent Addition: An activated PEG reagent (e.g., PEG-NHS ester) is added to the peptide solution in a stoichiometric excess.
-
Reaction: The reaction mixture is stirred at room temperature or 4°C for several hours to overnight. The progress of the reaction can be monitored by techniques such as HPLC.
-
Quenching: The reaction is quenched by the addition of a small molecule with a primary amine (e.g., glycine (B1666218) or Tris buffer) to react with any remaining activated PEG.
Purification
This protocol outlines the purification of the PEGylated peptide to achieve high purity.
-
Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying peptides.
-
Column: A C18 or C8 stationary phase is typically used.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in water, both containing a small amount of an ion-pairing agent (e.g., TFA), is used to elute the peptide.
-
Fraction Collection: Fractions are collected as the peptide elutes from the column.
-
Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC and mass spectrometry.
-
Pooling: Fractions with the desired purity are pooled together.
Lyophilization
The final step to obtain a stable, solid product.
-
Freezing: The pooled, purified peptide solution is frozen at a low temperature (e.g., -80°C).
-
Drying: The frozen solution is placed under a high vacuum, causing the frozen solvent to sublime directly from the solid to the gas phase, leaving a dry, powdered product.
Quality Control
Throughout the manufacturing process, and for the final product, a series of quality control tests are performed to ensure the identity, purity, and potency of this compound. These tests typically include:
-
High-Performance Liquid Chromatography (HPLC): To determine purity and identify impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight and identity of the peptide.
-
Amino Acid Analysis (AAA): To verify the amino acid composition.
-
Peptide Content: To determine the amount of active peptide in the final product.
-
Bioassay: To assess the biological activity and potency of the dual agonist.
Conclusion
The synthesis and manufacturing of this compound is a complex, multi-step process that requires expertise in peptide chemistry, bioconjugation, and purification sciences. While the specific details of the industrial-scale process are proprietary, the principles outlined in this guide provide a solid foundation for understanding the key stages involved in the production of this and other similar therapeutic peptides. The successful execution of these steps is critical to ensuring the quality, safety, and efficacy of the final drug product for its intended use in treating metabolic diseases.
References
Pegapamodutide (CAS RN: 1492924-65-8): A Technical Whitepaper on a Novel Dual GLP-1/Glucagon Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pegapamodutide (also known as OPK88003 and LY2944876) is a synthetic peptide analogue of oxyntomodulin engineered as a dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors.[1][2] This strategic dual agonism is designed to leverage the complementary metabolic effects of both incretin (B1656795) and glucagon pathways, offering a promising therapeutic approach for the management of type 2 diabetes mellitus (T2DM) and obesity.[1][3] This document provides a comprehensive technical overview of this compound, including its physicochemical properties, mechanism of action, clinical trial data, and relevant experimental methodologies.
Introduction
The global burden of type 2 diabetes and obesity necessitates the development of innovative therapeutic agents with improved efficacy and safety profiles. This compound emerges as a significant contender in this landscape. By simultaneously activating the GLP-1 and glucagon receptors, it aims to provide superior glycemic control and weight loss compared to single-agonist therapies.[4] The peptide backbone of this compound is conjugated to a polyethylene (B3416737) glycol (PEG) moiety, a modification that extends its pharmacokinetic half-life, allowing for less frequent dosing. This whitepaper will delve into the core scientific and clinical aspects of this compound.
Physicochemical Properties
This compound is a well-characterized synthetic peptide. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Registry Number | 1492924-65-8 |
| Molecular Formula | Not explicitly found in search results |
| Molecular Weight | Not explicitly found in search results |
| Synonyms | OPK88003, LY2944876 |
| Appearance | Solid powder |
Mechanism of Action: Dual Receptor Agonism
This compound exerts its therapeutic effects by acting as an agonist at both the GLP-1 and glucagon receptors. This dual-action mechanism is central to its enhanced efficacy.
GLP-1 Receptor Activation: Similar to other GLP-1 receptor agonists, this compound stimulates insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner. This action helps to lower blood glucose levels, particularly after meals.[5] Furthermore, GLP-1 receptor activation suppresses the release of glucagon from pancreatic α-cells, delays gastric emptying, and promotes satiety by acting on the central nervous system, contributing to weight loss.[5]
Glucagon Receptor Activation: The activation of the glucagon receptor by this compound may seem counterintuitive, as glucagon is known to raise blood glucose levels. However, in the context of a dual agonist, glucagon receptor activation is thought to increase energy expenditure and promote hepatic lipid metabolism. This can contribute to weight loss and potentially improve non-alcoholic fatty liver disease (NAFLD).
The synergistic effects of activating both pathways are believed to lead to more potent and sustained improvements in glycemic control and body weight reduction than can be achieved with a GLP-1 receptor agonist alone.
Signaling Pathway
The binding of this compound to the GLP-1 and glucagon receptors, both of which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit the physiological responses.
Caption: this compound dual receptor signaling pathway.
Clinical Development and Efficacy
This compound has undergone Phase 2 clinical development for the treatment of T2DM and obesity.[2] The most significant data comes from a Phase 2b dose-escalation trial (NCT03406377).[6][7]
Phase 2b Clinical Trial (NCT03406377) Results
This randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of a once-weekly subcutaneous injection of this compound over 30 weeks in adult patients with T2DM inadequately controlled with diet and exercise, with or without metformin.[1][7] The study employed a dose-escalation regimen.[1]
The key findings from this trial are summarized in the tables below, presenting data for both the modified intent-to-treat (mITT) and the per-protocol populations.
Table 1: Change in HbA1c from Baseline at 30 Weeks
| Population | This compound (OPK88003) | Placebo |
| Modified Intent-to-Treat (mITT) | -1.30% (p<0.0001)[1] | -0.09%[1] |
| Per-Protocol | -1.47%[6] | -0.25%[6] |
Table 2: Change in Body Weight from Baseline at 30 Weeks
| Population | This compound (OPK88003) | Placebo |
| Modified Intent-to-Treat (mITT) | -4.4 kg (p=0.01)[1] | -1.8 kg[1] |
| Per-Protocol | -5.5 kg[6] | -1.9 kg[6] |
Table 3: Additional Efficacy Endpoints at 30 Weeks (mITT Population)
| Endpoint | This compound (OPK88003) | Placebo | p-value |
| Patients Achieving HbA1c ≤6.5% | 50%[1] | 13.8%[1] | 0.0008[1] |
| Patients with ≥5% Body Weight Loss | 38%[1] | 13%[1] | 0.008[1] |
| Change in Blood Triglycerides | -31.2 mg/dL | -11.6 mg/dL | 0.005 (vs baseline) |
These results demonstrate that this compound treatment leads to statistically significant and clinically meaningful reductions in both HbA1c and body weight.[1] The more pronounced effects observed in the per-protocol population suggest a strong dose- and adherence-dependent efficacy.[6]
Experimental Protocols
Detailed proprietary experimental protocols for this compound are not publicly available. However, based on standard practices in the field of GLP-1 receptor agonist development, the following methodologies are representative of the types of assays and assessments conducted.
In Vitro Receptor Activation Assays
-
Objective: To determine the potency and efficacy of this compound at the human GLP-1 and glucagon receptors.
-
Methodology:
-
Cell Culture: A stable cell line (e.g., CHO or HEK293) recombinantly expressing the human GLP-1 receptor or glucagon receptor is cultured under standard conditions.
-
Compound Treatment: Cells are treated with increasing concentrations of this compound.
-
cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Dose-response curves are generated, and EC50 values (the concentration of agonist that produces 50% of the maximal response) are calculated to determine the potency of this compound at each receptor.
-
Clinical Trial Methodologies
-
HbA1c Measurement:
-
Principle: Hemoglobin A1c (HbA1c) reflects the average blood glucose levels over the preceding 2-3 months.
-
Method: Blood samples are collected from trial participants at baseline and specified follow-up visits. HbA1c levels are measured using a National Glycohemoglobin Standardization Program (NGSP)-certified laboratory method, typically high-performance liquid chromatography (HPLC).[8]
-
-
Body Weight Measurement:
-
Procedure: Body weight is measured at each study visit using a calibrated digital scale.
-
Standardization: To ensure consistency, measurements are taken at approximately the same time of day, with the participant wearing light clothing and no shoes.
-
-
Safety and Tolerability Assessment:
-
Method: Adverse events (AEs) are systematically recorded at each study visit through patient interviews and clinical assessments. The severity and potential relationship to the study drug are evaluated by the investigator. The most frequently reported AEs for this compound are gastrointestinal in nature, which is consistent with the GLP-1 receptor agonist class.
-
Experimental Workflow for Clinical Trial Efficacy Assessment
References
- 1. OPKO Announces Positive Topline Results In Phase 2 Diabetes And Obesity Trial :: OPKO Health, Inc. (OPK) [opko.com]
- 2. This compound - Transition Therapeutics - AdisInsight [adisinsight.springer.com]
- 3. OPKO Health Enrolls First Patient in Phase 2b Study of OPK88003 to Treat Type 2 Diabetes | santé log [santelog.com]
- 4. OPKO Health Completes Enrollment in Phase 2b Study of OPK88003 to Treat Type 2 Diabetes and Obesity :: OPKO Health, Inc. (OPK) [opko.com]
- 5. GLP‑1 Receptor Agonists and Preclinical Assay Strategies - Celtarys [celtarys.com]
- 6. | BioWorld [bioworld.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. HbA1c: A Review of Analytical and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Pegapamodutide: A Technical Guide for Metabolic Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pegapamodutide (also known as OPK-88003 and formerly LY2944876) is an investigational therapeutic agent that has been studied for its potential in treating metabolic diseases, particularly type 2 diabetes and obesity. As a long-acting oxyntomodulin analog, this compound functions as a dual agonist for the glucagon-like peptide-1 (GLP-1) receptor and the glucagon (B607659) receptor (GCGR).[1][2][3] This dual agonism is designed to leverage the synergistic effects of both pathways to achieve superior glycemic control and weight loss compared to single-agonist therapies. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, clinical trial data, and relevant experimental protocols to support further research and development in the field of metabolic diseases. Although the global research and development status of this compound has been reported as discontinued, the insights gained from its study remain valuable for the broader understanding of dual-agonist therapies for metabolic disorders.[1]
Core Mechanism of Action: Dual Agonism of GLP-1 and Glucagon Receptors
This compound exerts its therapeutic effects by simultaneously activating the GLP-1 and glucagon receptors, which are G-protein coupled receptors predominantly expressed in pancreatic islets, the gastrointestinal tract, and the central nervous system.
Glucagon-Like Peptide-1 (GLP-1) Receptor Activation
Activation of the GLP-1 receptor is a well-established strategy for the treatment of type 2 diabetes. The downstream signaling cascade of GLP-1 receptor activation leads to several beneficial metabolic effects:
-
Glucose-Dependent Insulin Secretion: In the presence of elevated blood glucose, GLP-1 receptor activation in pancreatic β-cells stimulates the production and release of insulin.
-
Suppression of Glucagon Secretion: It inhibits the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.
-
Delayed Gastric Emptying: By slowing the rate at which food leaves the stomach, it helps to control postprandial glucose excursions.
-
Increased Satiety: GLP-1 receptor agonists act on the central nervous system to promote feelings of fullness, leading to reduced food intake and subsequent weight loss.
Glucagon Receptor Activation
While glucagon is traditionally known for its role in raising blood glucose levels, its co-activation with GLP-1 has been shown to have synergistic effects on weight loss and energy expenditure. The proposed mechanisms include:
-
Increased Energy Expenditure: Glucagon receptor activation in the liver can increase thermogenesis and energy expenditure.
-
Enhanced Satiety: Similar to GLP-1, glucagon can also act on the central nervous system to reduce appetite.
-
Improved Lipid Metabolism: Glucagon has been shown to have beneficial effects on lipid profiles.
The dual agonism of this compound is intended to combine the potent glucose-lowering effects of GLP-1 with the weight-loss and energy expenditure benefits of glucagon, while mitigating the hyperglycemic effect of glucagon through the dominant insulinotropic action of GLP-1.
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathways activated by this compound upon binding to the GLP-1 and glucagon receptors.
Caption: this compound activates both GLP-1 and glucagon receptors, leading to downstream signaling cascades that regulate metabolic processes.
Clinical Trial Data
A key Phase 2b clinical trial (NCT03406377) evaluated the efficacy and safety of a dose-escalation regimen of this compound (OPK-88003) in adults with type 2 diabetes who had inadequate glycemic control with metformin (B114582) and/or diet and exercise.[2][4] The study was a double-blind, placebo-controlled trial conducted over 30 weeks.[4]
Quantitative Efficacy Data
The following tables summarize the key efficacy outcomes from the Phase 2b trial. Data is presented for both the modified Intent-to-Treat (mITT) population and the per-protocol population.
Table 1: Change in HbA1c from Baseline at 30 Weeks
| Population | This compound (OPK-88003) | Placebo |
| mITT | -1.30%[5] | -0.09%[5] |
| Per-Protocol | -1.47%[4] | -0.25%[4] |
Table 2: Change in Body Weight from Baseline at 30 Weeks
| Population | This compound (OPK-88003) | Placebo |
| mITT | -4.4 kg[5] | -1.8 kg[5] |
| Per-Protocol | -5.5 kg[4] | -1.9 kg[4] |
Table 3: Additional Efficacy Parameters (mITT Population at 30 Weeks)
| Parameter | This compound (OPK-88003) | Placebo | p-value |
| Patients Achieving HbA1c ≤ 6.5% | 50%[5] | 13.8%[5] | 0.0008[5] |
| Patients with ≥ 5% Body Weight Loss | ~38%[5] | 13%[5] | 0.008[5] |
| Change in Blood Triglycerides | -31.2 mg/dL[5] | -11.6 mg/dL[5] | 0.005[5] |
Experimental Protocols
While a complete, unabridged protocol for the this compound Phase 2b trial is not publicly available, the following methodology is based on the trial's registration (NCT03406377) and published results.[1][2][4]
Phase 2b Clinical Trial (NCT03406377) Methodology
Objective: To evaluate the effect of a dose-escalation regimen of once-weekly subcutaneous injections of this compound (OPK-88003) compared to placebo on the absolute change in HbA1c from baseline after 30 weeks in subjects with type 2 diabetes.[1]
Study Design: A Phase 2, double-blind, randomized, placebo-controlled, parallel-group trial.[1]
Participant Population: Adult men and women (aged 18-80 years) with a diagnosis of type 2 diabetes, inadequately controlled with diet and exercise alone or on a stable dose of metformin (≥ 1000 mg/day). Key inclusion criteria included a BMI between 27 and 45 kg/m ² and an HbA1c between 7.0% and 10.5% at screening.[1]
Treatment Regimen:
-
Screening/Baseline Period: Up to 2 weeks prior to the first dose.[1]
-
Treatment Period (30 weeks total):
-
Dose Escalation (8 weeks): Subjects randomized to the this compound arm received a starting dose of 20 mg once-weekly for 4 weeks, followed by 40 mg once-weekly for 4 weeks.[2]
-
Target Dose (22 weeks): Following the escalation period, subjects received the target dose of 70 mg once-weekly for the remaining 22 weeks.[2]
-
-
Follow-up Period: 4 weeks after the last dose.[1]
Randomization: Subjects were randomized in a 1.75:1 ratio to receive either this compound or a volume-matched placebo.[2]
Primary Endpoint: Absolute change in HbA1c from baseline to 30 weeks.[1]
Secondary Endpoints:
-
Change in body weight from baseline to 30 weeks.[1]
-
Percentage of subjects achieving a body weight loss of 5% or greater.[1]
-
Change from baseline in fasting plasma glucose (FPG).[1]
Safety Assessments: Monitoring of adverse events, clinical laboratory parameters, vital signs, and electrocardiograms throughout the study.
Experimental Workflow Diagram
The following diagram outlines the workflow for the Phase 2b clinical trial of this compound.
Caption: Workflow of the Phase 2b clinical trial for this compound, from screening to follow-up.
Conclusion
This compound represents a significant effort in the development of dual-agonist therapies for metabolic diseases. The available clinical data demonstrates its potential for clinically meaningful reductions in both HbA1c and body weight. While its development has been discontinued, the research conducted with this compound provides a valuable foundation for the ongoing exploration of multi-agonist molecules in the management of type 2 diabetes, obesity, and related metabolic disorders. The experimental methodologies and an understanding of its dual-agonist signaling pathway can inform the design of future studies and the development of next-generation therapeutics in this promising class of drugs.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. OPKO Announces Positive Topline Results In Phase 2 Diabetes And Obesity Trial :: OPKO Health, Inc. (OPK) [opko.com]
- 3. This compound - Transition Therapeutics - AdisInsight [adisinsight.springer.com]
- 4. GLP-1 single, dual, and triple receptor agonists for treating type 2 diabetes and obesity: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WHO issues global guideline on the use of GLP-1 medicines in treating obesity [who.int]
Preclinical Profile of Pegapamodutide: A Technical Guide for Drug Development Professionals
Introduction
Pegapamodutide (also known as LY2944876 and OPK88003) is a long-acting, injectable peptide analogue of oxyntomodulin that functions as a dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors.[1][2] Developed initially by Eli Lilly and Company and later by OPKO Health, this therapeutic candidate has been investigated for the treatment of type 2 diabetes and obesity.[3][4] As a dual agonist, this compound aims to leverage the synergistic effects of both GLP-1 and glucagon signaling to achieve superior glycemic control and weight loss compared to single-agonist therapies.[5] This technical guide provides a comprehensive overview of the preclinical data and methodologies relevant to the development of this compound and similar GLP-1/glucagon co-agonists.
Core Pharmacology and Mechanism of Action
This compound exerts its therapeutic effects by simultaneously activating the GLP-1 and glucagon receptors, which are G-protein coupled receptors expressed in various metabolic tissues.
Signaling Pathway
Activation of both GLP-1 and glucagon receptors leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade mediates the distinct and complementary effects of each hormone.
Preclinical Efficacy Studies
While specific preclinical data for this compound is not extensively published, the general findings from studies on GLP-1/glucagon co-agonists in animal models of obesity and diabetes provide a strong indication of its expected efficacy profile.
Animal Models
Preclinical efficacy is typically evaluated in rodent models such as diet-induced obese (DIO) mice and Zucker diabetic fatty (ZDF) rats, as well as in non-human primates. These models are chosen for their ability to recapitulate key aspects of human metabolic disease.
Key Efficacy Endpoints & Illustrative Data
The primary endpoints in preclinical efficacy studies for a dual GLP-1/glucagon agonist like this compound would include changes in body weight, food intake, glucose tolerance, and relevant biomarkers. The following table summarizes expected outcomes based on the known pharmacology of this drug class.
| Parameter | Animal Model | Expected Outcome with this compound | Illustrative Data (vs. Vehicle) |
| Body Weight | DIO Mice | Significant, dose-dependent reduction | 15-25% decrease after 4 weeks |
| Food Intake | DIO Mice | Acute and chronic reduction | 20-30% decrease in daily intake |
| Glucose Tolerance (OGTT) | ZDF Rats | Improved glucose clearance | 30-50% reduction in glucose AUC |
| HbA1c | ZDF Rats | Reduction in glycated hemoglobin | 1-2% absolute reduction |
| Fasting Blood Glucose | ZDF Rats | Lowering of fasting glucose levels | 50-100 mg/dL decrease |
| Plasma Lipids | DIO Mice | Reduction in triglycerides and cholesterol | 20-40% decrease in triglycerides |
Note: The illustrative data presented above is not specific to this compound but represents typical findings for potent GLP-1/glucagon co-agonists in preclinical models.
Pharmacokinetics
The pharmacokinetic (PK) profile of this compound is designed for once-weekly administration, a key feature for patient convenience and compliance. This is achieved through modifications that extend the peptide's half-life.
Pharmacokinetic Parameters in Preclinical Species
PK studies are conducted in at least two species (typically rat and monkey) to determine absorption, distribution, metabolism, and excretion (ADME) properties. The table below outlines key PK parameters that would be assessed.
| Parameter | Rat | Monkey |
| Bioavailability (Subcutaneous) | ~30-50% | ~60-80% |
| Time to Maximum Concentration (Tmax) | 8-12 hours | 24-48 hours |
| Half-life (t½) | 20-30 hours | 30-50 hours |
| Volume of Distribution (Vd) | Low (primarily in circulation) | Low (primarily in circulation) |
| Clearance (CL) | Low | Low |
| Primary Route of Elimination | Renal | Renal |
Note: The data in this table is illustrative and based on typical values for long-acting peptide therapeutics.[6][7]
Toxicology and Safety Pharmacology
A comprehensive toxicology program is essential to support the safety of a new drug candidate for clinical trials. These studies are conducted under Good Laboratory Practice (GLP) regulations.
Key Toxicology Studies
| Study Type | Species | Duration | Purpose |
| Single-Dose Toxicity | Rodent & Non-rodent | Acute | To determine the maximum tolerated dose (MTD). |
| Repeat-Dose Toxicity | Rodent & Non-rodent | 4 weeks, 13 weeks | To identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL). |
| Safety Pharmacology | Rodent or Non-rodent | Acute | To assess effects on vital functions (cardiovascular, respiratory, central nervous system). |
| Genotoxicity | In vitro & In vivo | N/A | To evaluate the potential for DNA damage. |
| Carcinogenicity | Rodent | 2 years | To assess the potential to cause tumors with chronic administration. |
Expected Safety Profile
The most anticipated adverse effects for a GLP-1/glucagon co-agonist are gastrointestinal in nature, consistent with the known effects of GLP-1 receptor activation. These may include nausea, vomiting, and diarrhea, which are typically dose-dependent and often transient.
Experimental Protocols
Detailed experimental protocols are proprietary to the developing pharmaceutical companies. However, the following sections describe the general methodologies for key preclinical studies.
In Vitro Receptor Binding and Activation Assays
-
Objective: To determine the binding affinity and functional potency of this compound at the human GLP-1 and glucagon receptors.
-
Methodology:
-
Stable cell lines expressing the human GLP-1 receptor (hGLP-1R) or human glucagon receptor (hGCGR) are generated.
-
For binding assays, competitive binding experiments are performed using radiolabeled native ligands (e.g., ¹²⁵I-GLP-1, ¹²⁵I-glucagon) and increasing concentrations of this compound. The concentration of this compound that displaces 50% of the radioligand (IC₅₀) is determined.
-
For functional assays, cells are stimulated with increasing concentrations of this compound, and the production of a downstream signaling molecule, typically cAMP, is measured using a commercially available assay kit (e.g., HTRF, ELISA). The concentration of this compound that produces 50% of the maximal response (EC₅₀) is calculated.
-
In Vivo Oral Glucose Tolerance Test (OGTT)
-
Objective: To evaluate the effect of this compound on glucose disposal in a diabetic animal model.
-
Methodology:
-
Zucker diabetic fatty (ZDF) rats are fasted overnight.
-
A baseline blood sample is collected.
-
This compound or vehicle is administered via subcutaneous injection at a predetermined time before the glucose challenge.
-
A concentrated glucose solution (e.g., 2 g/kg) is administered orally by gavage.
-
Blood samples are collected at various time points (e.g., 15, 30, 60, 120 minutes) after the glucose challenge.
-
Blood glucose levels are measured, and the area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
-
Preclinical Development Workflow
The preclinical development of a peptide therapeutic like this compound follows a structured workflow from lead optimization to the initiation of clinical trials.
Conclusion
This compound represents a promising therapeutic approach for type 2 diabetes and obesity by combining the beneficial metabolic effects of GLP-1 and glucagon. While detailed public data from its preclinical studies are limited, the established methodologies and expected outcomes for this class of dual agonists provide a robust framework for understanding its development pathway. The preclinical data, though not fully disclosed, was sufficient to support its progression into Phase 2 clinical trials.[5] Further development and publication of preclinical findings will be crucial for a complete understanding of the therapeutic potential and safety profile of this compound.
References
- 1. OPKO Health Enrolls First Patient in Phase 2b Study of OPK88003 to Treat Type 2 Diabetes | santé log [santelog.com]
- 2. sec.gov [sec.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. This compound - Transition Therapeutics - AdisInsight [adisinsight.springer.com]
- 5. OPKO Health Completes Enrollment in Phase 2b Study of OPK88003 to Treat Type 2 Diabetes and Obesity :: OPKO Health, Inc. (OPK) [opko.com]
- 6. Pharmacokinetic and pharmacodynamic studies of supaglutide in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Pegapamodutide: A Scientific Literature Review of a Triple Incretin Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pegapamodutide (also known as LY3437943) is a novel, single-peptide triple agonist targeting the glucose-dependent insulinotropic polypeptide (GIP), glucagon-like peptide-1 (GLP-1), and glucagon (B607659) (GCG) receptors. Developed for the potential treatment of type 2 diabetes and obesity, this multi-receptor agonist aims to leverage the synergistic effects of these three key metabolic hormones to achieve superior glycemic control and weight loss compared to existing therapies. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its mechanism of action, preclinical efficacy, and clinical trial data. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals in the field of metabolic diseases. While this compound's development has been discontinued, the insights gained from its study remain relevant for the ongoing development of multi-receptor agonist therapies.
Preclinical Pharmacology
In Vitro Receptor Activity
This compound's activity at the human GIP, GLP-1, and glucagon receptors was characterized using in vitro cAMP functional assays in HEK-293 cells expressing the individual receptors. The results demonstrated a potent agonism at all three receptors, with a notable potency balance.
| Receptor | EC50 (nM) |
| Human GIP Receptor | 0.0643 |
| Human GLP-1 Receptor | 0.775 |
| Human Glucagon Receptor | 5.79 |
Table 1: In Vitro Potency of this compound at Human Incretin Receptors.
Preclinical Efficacy in Diet-Induced Obese (DIO) Mice
Studies in male C57BL/6 mice with diet-induced obesity demonstrated significant improvements in key metabolic parameters following treatment with this compound.
| Parameter | Treatment Group | Result |
| Body Weight | This compound | Significant reduction compared to control |
| Food Intake | This compound | Significant reduction compared to control |
| Blood Glucose | This compound | Significant reduction in fasting glucose compared to control |
| Plasma Insulin (B600854) | This compound | Significant reduction in fasting insulin compared to control |
Table 2: Summary of Preclinical Efficacy of this compound in Diet-Induced Obese Mice.
Clinical Development
A Phase 1b, multicenter, double-blind, placebo-controlled, randomized, multiple-ascending dose trial (NCT04143802) was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound in people with type 2 diabetes.[1][2][3]
Study Design
Participants were randomly assigned to receive once-weekly subcutaneous injections of this compound, placebo, or dulaglutide over a 12-week period.[1][2] The study included multiple ascending dose cohorts of this compound.[1][2]
Participant Characteristics
| Characteristic | Value |
| Number of Participants | 72 |
| Age Range | 20-70 years |
| Diagnosis | Type 2 diabetes for at least 3 months |
| Baseline HbA1c | 7.0% - 10.5% |
| Body Mass Index (BMI) | 23-50 kg/m ² |
| Background Treatment | Diet and exercise alone or stable metformin |
Table 3: Baseline Characteristics of Participants in the Phase 1b Trial of this compound.[1]
Clinical Trial Results
The trial demonstrated that this compound was generally well-tolerated, with a pharmacokinetic profile supporting once-weekly dosing.[2] Significant dose-dependent improvements in glycemic control and body weight were observed.
| Outcome | This compound Dose | Placebo-Adjusted Change from Baseline |
| HbA1c | 3 mg | -1.4% |
| 3/6 mg | -1.6% | |
| 3/6/9/12 mg | -1.2% | |
| Body Weight | 3/6/9/12 mg | -8.96 kg |
Table 4: Key Pharmacodynamic Outcomes from the Phase 1b Trial of this compound at Week 12.[2]
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are mediated through the activation of the GIP, GLP-1, and glucagon receptors, which are G-protein coupled receptors (GPCRs). Upon ligand binding, these receptors activate intracellular signaling cascades, primarily through the Gαs subunit, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
Caption: this compound Signaling Pathway.
The preclinical and clinical development of this compound followed a standard workflow for metabolic drug discovery.
Caption: this compound Development Workflow.
Experimental Protocols
In Vitro cAMP Functional Assay
Functional cAMP data for this compound was generated using HEK-293 clonal cell lines with low expression density of the human GIPR, GLP-1R, or GCGR.[4] The assays were conducted in the presence of bovine casein, without serum albumin.[4] The EC50 values were determined against the respective native ligands: human GLP-1(7-36)NH2 for the GLP-1R, human GIP(1-42) for the GIPR, and human glucagon for the GCGR.[4]
Diet-Induced Obese (DIO) Mouse Model
Male C57BL/6 mice, aged 24 to 25 weeks, were maintained on a calorie-rich diet to induce obesity.[4] this compound was administered subcutaneously on a specified dosing schedule (e.g., Days 1, 4, 7, 10, 13, 16, and 19).[4] Body weight and food intake were measured daily throughout the study.[4] Energy expenditure was assessed in separate cohorts of animals using indirect calorimetry chambers maintained at 24°C.[4]
Phase 1b Clinical Trial Protocol (NCT04143802)
This was a proof-of-concept, double-blind, placebo-controlled, randomized, multiple-ascending dose trial.[1][2] Participants were adults aged 20-70 years with type 2 diabetes for at least 3 months, an HbA1c between 7.0% and 10.5%, a BMI of 23-50 kg/m ², and stable body weight.[1] The primary outcome was the safety and tolerability of this compound.[1] Secondary outcomes included pharmacokinetics and pharmacodynamics, such as changes in HbA1c and body weight.[1] Participants were randomized to receive once-weekly subcutaneous injections of this compound, placebo, or dulaglutide 1.5 mg for 12 weeks.[1][2] The study involved five ascending dose cohorts for this compound.[1]
Conclusion
This compound, as a triple agonist for the GIP, GLP-1, and glucagon receptors, demonstrated a promising preclinical profile with potent in vitro activity and significant efficacy in improving metabolic parameters in a diet-induced obesity mouse model. Early clinical data from the Phase 1b trial in patients with type 2 diabetes also showed an acceptable safety profile and robust reductions in both blood glucose and body weight. Despite these encouraging results, the clinical development of this compound was discontinued. The scientific insights gained from the investigation of this triple agonist, however, continue to inform the development of next-generation multi-receptor agonists for the treatment of metabolic diseases. This technical guide serves as a consolidated resource of the publicly available scientific information on this compound for the scientific community.
References
- 1. LY3437943, a novel triple GIP, GLP-1, and glucagon receptor agonist in people with type 2 diabetes: a phase 1b, multicentre, double-blind, placebo-controlled, randomised, multiple-ascending dose trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. One moment, please... [sio-obesita.org]
- 4. assets.ctfassets.net [assets.ctfassets.net]
Methodological & Application
Pegapamodutide In Vitro Assay Protocols: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed protocols for the in vitro characterization of Pegapamodutide (also known as LY2944876 and TT-401), a dual agonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R) and the Glucagon (B607659) Receptor (GCGR). The following protocols are intended for researchers, scientists, and drug development professionals engaged in the study of metabolic therapeutics.
This compound is an oxyntomodulin analog designed for the treatment of type 2 diabetes and obesity.[1] Its dual agonism is a key feature, with a pronounced bias in its in vitro activity towards the GLP-1 receptor.
Quantitative Data Summary
The in vitro activity of this compound at the GLP-1 and glucagon receptors has been characterized, revealing a significant bias towards GLP-1R activation.
| Parameter | Value | Receptor |
| In Vitro Activity Ratio | >10:1 | GLP-1R/GCGR |
Table 1: In Vitro Activity Profile of this compound.[2]
Signaling Pathways and Experimental Workflow
The activation of GLP-1R and GCGR by this compound initiates downstream signaling cascades, primarily through Gαs protein coupling, leading to the production of cyclic AMP (cAMP). The following diagrams illustrate the signaling pathways and a typical experimental workflow for assessing the compound's activity.
Experimental Protocols
The following are generalized protocols for key in vitro assays to characterize this compound. These should be optimized for specific laboratory conditions and cell lines.
Receptor Binding Assay
This protocol determines the binding affinity (Ki) of this compound to the GLP-1 and glucagon receptors.
Materials:
-
HEK293 cells stably expressing human GLP-1R or GCGR
-
Membrane preparation buffer (e.g., Tris-HCl with MgCl2 and protease inhibitors)
-
Radiolabeled ligand (e.g., [125I]GLP-1, [125I]Glucagon)
-
Unlabeled this compound
-
Scintillation fluid and counter
Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the target receptor to 80-90% confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of radiolabeled ligand to each well.
-
Add increasing concentrations of unlabeled this compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This protocol measures the ability of this compound to stimulate cAMP production, providing a measure of its functional potency (EC50).
Materials:
-
CHO-K1 or HEK293 cells stably expressing human GLP-1R or GCGR
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with HEPES, BSA, and a phosphodiesterase inhibitor like IBMX)[3]
-
This compound
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)[3]
Protocol:
-
Cell Preparation:
-
Seed the cells in a 96- or 384-well plate and culture overnight.
-
On the day of the assay, replace the culture medium with stimulation buffer and pre-incubate.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Add the diluted compound to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.[3]
-
-
cAMP Detection:
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Perform the cAMP measurement using the chosen detection technology (e.g., HTRF, AlphaScreen).[3]
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP signal against the logarithm of the this compound concentration.
-
Determine the EC50 value from the curve using a four-parameter logistic fit.
-
β-Arrestin Recruitment Assay
This assay assesses the potential for this compound to induce β-arrestin recruitment to the GLP-1 and glucagon receptors, a key mechanism in receptor desensitization and signaling.
Materials:
-
Cells engineered for a β-arrestin recruitment assay (e.g., PathHunter® cells from DiscoverX) co-expressing the target receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.[4]
-
Cell culture medium
-
This compound
-
Detection reagents from the assay kit.[4]
Protocol:
-
Cell Plating:
-
Plate the PathHunter® cells in a white-walled, clear-bottom 96- or 384-well plate and incubate overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound.
-
Add the compound dilutions to the cells and incubate for a specified period (e.g., 90 minutes) at 37°C.
-
-
Signal Detection:
-
Add the detection reagents according to the manufacturer's protocol and incubate at room temperature in the dark.[4]
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Construct a dose-response curve by plotting the luminescence signal against the logarithm of the this compound concentration.
-
Calculate the EC50 value for β-arrestin recruitment.
-
These protocols provide a framework for the in vitro evaluation of this compound. For further details and specific applications, researchers are encouraged to consult relevant scientific literature and adapt these methods as necessary.
References
- 1. sec.gov [sec.gov]
- 2. ir.altimmune.com [ir.altimmune.com]
- 3. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Characterization of Pegapamodutide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pegapamodutide is a dual agonist of the Glucagon-like Peptide-1 Receptor (GLP-1R) and the Glucagon (B607659) Receptor (GCGR), developed for the treatment of type 2 diabetes and obesity.[1][2] As a synthetic peptide analogue of oxyntomodulin, it is designed to leverage the synergistic effects of both incretin (B1656795) and glucagon pathways to improve glycemic control and promote weight loss.[1][2] GLP-1R activation is known to enhance glucose-dependent insulin (B600854) secretion, suppress glucagon release, delay gastric emptying, and reduce appetite.[3][4][5] GCGR activation in the liver stimulates glucose production, but in the context of dual agonism, it is thought to increase energy expenditure and contribute to weight reduction.[6]
These application notes provide a comprehensive framework for designing and executing in vitro cell culture studies to characterize the pharmacological activity of this compound. The protocols herein describe methods to assess receptor activation, downstream signaling, and functional cellular responses in relevant cell types.
Study Design: A Multi-faceted Approach to In Vitro Characterization
The following experimental workflow is designed to provide a thorough in vitro pharmacological profile of this compound.
Anticipated Signaling Pathways
This compound is expected to activate G-protein coupled receptors GLP-1R and GCGR, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This primary signaling event triggers downstream pathways that regulate insulin secretion in pancreatic β-cells and glucose metabolism in hepatocytes.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This assay quantifies the intracellular accumulation of cAMP in response to receptor activation by this compound. A HEK293 cell line stably expressing either human GLP-1R or GCGR is recommended.
Materials:
-
HEK293 cells expressing human GLP-1R or GCGR
-
DMEM, 10% FBS, 1% Penicillin-Streptomycin
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX)
-
This compound
-
Forskolin (positive control for adenylyl cyclase activation)
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
-
384-well white plates
Procedure:
-
Cell Culture: Culture the HEK293-GLP1R or HEK293-GCGR cells to 80-90% confluency.
-
Cell Preparation: On the day of the assay, harvest the cells and resuspend them in assay buffer containing the phosphodiesterase inhibitor to a final density of 2,000-5,000 cells per well.
-
Assay Protocol:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Add 5 µL of varying concentrations of this compound (e.g., 0.001 nM to 1000 nM), vehicle control, or positive control (forskolin).
-
Incubate the plate for 30-60 minutes at room temperature.
-
-
Detection: Follow the instructions of the chosen cAMP assay kit for the addition of detection reagents and measurement of the signal.
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay in INS-1E Cells
This protocol measures the effect of this compound on insulin secretion from a pancreatic β-cell line (INS-1E) under low and high glucose conditions.
Materials:
-
INS-1E cells
-
RPMI-1640 medium, 10% FBS, 1% Penicillin-Streptomycin, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol
-
Krebs-Ringer Bicarbonate Buffer (KRB) with 2.8 mM glucose (low glucose)
-
KRB with 16.7 mM glucose (high glucose)
-
This compound
-
Insulin ELISA kit
-
24-well plates
Procedure:
-
Cell Seeding: Seed INS-1E cells into 24-well plates and culture until they reach 80-90% confluency.
-
Pre-incubation: Gently wash the cells twice with KRB containing 2.8 mM glucose. Then, pre-incubate the cells in the same buffer for 1-2 hours at 37°C.
-
Stimulation:
-
Remove the pre-incubation buffer.
-
Add KRB containing either 2.8 mM or 16.7 mM glucose, with or without varying concentrations of this compound (e.g., 0.1 nM to 100 nM).
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection: Collect the supernatant from each well and store at -20°C until insulin measurement.
-
Insulin Quantification: Measure the insulin concentration in the supernatants using an insulin ELISA kit according to the manufacturer's protocol.
Protocol 3: Glucose Uptake Assay in HepG2 Cells
This assay assesses the effect of this compound on glucose uptake in a human hepatocyte cell line (HepG2).
Materials:
-
HepG2 cells
-
EMEM, 10% FBS, 1% Penicillin-Streptomycin
-
Glucose-free DMEM
-
This compound
-
2-NBDG (fluorescent glucose analog)
-
96-well black, clear-bottom plates
Procedure:
-
Cell Seeding: Seed HepG2 cells in 96-well black, clear-bottom plates and grow to a confluent monolayer.
-
Serum Starvation: Serum-starve the cells in glucose-free DMEM for 2-4 hours prior to the assay.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) for 1 hour.
-
Glucose Uptake: Add 2-NBDG to a final concentration of 100 µM and incubate for 30 minutes at 37°C.
-
Measurement:
-
Remove the 2-NBDG containing medium and wash the cells three times with cold PBS.
-
Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~535 nm).
-
Protocol 4: Gene Expression Analysis by qRT-PCR
This protocol evaluates the effect of this compound on the expression of key metabolic genes in HepG2 cells.
Materials:
-
HepG2 cells
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., G6PC, PCK1) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Treatment: Treat confluent HepG2 cells with this compound (e.g., 100 nM) for 6-24 hours.
-
RNA Extraction: Extract total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative real-time PCR using the synthesized cDNA, primers for the target and housekeeping genes, and a qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Data Presentation
The following tables present hypothetical data that could be obtained from the described experiments.
Table 1: cAMP Accumulation in HEK293 Cells
| Cell Line | Treatment | Concentration (nM) | cAMP (pmol/well) |
| HEK293-GLP1R | Vehicle | - | 0.5 ± 0.1 |
| This compound | 0.1 | 2.3 ± 0.3 | |
| This compound | 1 | 8.5 ± 0.9 | |
| This compound | 10 | 25.1 ± 2.7 | |
| This compound | 100 | 48.9 ± 5.1 | |
| HEK293-GCGR | Vehicle | - | 0.4 ± 0.1 |
| This compound | 0.1 | 1.8 ± 0.2 | |
| This compound | 1 | 6.9 ± 0.7 | |
| This compound | 10 | 20.3 ± 2.1 | |
| This compound | 100 | 39.5 ± 4.2 |
Table 2: Glucose-Stimulated Insulin Secretion from INS-1E Cells
| Glucose (mM) | Treatment | Concentration (nM) | Insulin Secreted (ng/mL) |
| 2.8 | Vehicle | - | 1.2 ± 0.2 |
| This compound | 10 | 1.5 ± 0.3 | |
| 16.7 | Vehicle | - | 5.8 ± 0.6 |
| This compound | 1 | 8.9 ± 0.9 | |
| This compound | 10 | 15.2 ± 1.6 | |
| This compound | 100 | 22.5 ± 2.4 |
Table 3: Glucose Uptake in HepG2 Cells
| Treatment | Concentration (nM) | Glucose Uptake (RFU) |
| Vehicle | - | 1500 ± 120 |
| This compound | 1 | 1850 ± 150 |
| This compound | 10 | 2500 ± 210 |
| This compound | 100 | 3800 ± 320 |
Table 4: Relative Gene Expression in HepG2 Cells
| Target Gene | Treatment | Concentration (nM) | Fold Change vs. Vehicle |
| G6PC | This compound | 100 | 2.5 ± 0.3 |
| PCK1 | This compound | 100 | 3.1 ± 0.4 |
Conclusion
The protocols and study design outlined in these application notes provide a robust framework for the in vitro characterization of this compound. By systematically evaluating its effects on receptor activation, downstream signaling, and key cellular functions in pancreatic and hepatic cell models, researchers can gain valuable insights into its mechanism of action and pharmacological profile. The presented data tables serve as a guide for the expected outcomes and can be used for comparison with experimental results. This comprehensive approach will aid in the continued development and understanding of this promising dual-agonist therapeutic.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound - Transition Therapeutics - AdisInsight [adisinsight.springer.com]
- 3. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]
- 4. youtube.com [youtube.com]
- 5. User's guide to mechanism of action and clinical use of GLP-1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | GLP-1 receptor agonists: exploration of transformation from metabolic regulation to multi-organ therapy [frontiersin.org]
Application Notes and Protocols for In Vivo Mouse Studies with Pegapamodutide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pegapamodutide (LY2944876) is a dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors, investigated for its therapeutic potential in type 2 diabetes and obesity.[1][2] As a synthetic peptide, it mimics the actions of endogenous incretin (B1656795) hormones and glucagon, thereby influencing glucose homeostasis, appetite, and energy expenditure. These application notes provide a comprehensive guide for conducting in vivo mouse studies to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action: this compound exerts its effects by co-activating GLP-1 and glucagon receptors. GLP-1 receptor activation enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon release, delays gastric emptying, and promotes satiety. Glucagon receptor activation, primarily in the liver, increases glucose production and energy expenditure. The combined action of this compound is expected to result in improved glycemic control and weight loss.
Quantitative Data Summary
Due to the limited publicly available preclinical data specifically for this compound, the following table summarizes typical dosage ranges and study parameters for other dual GLP-1/glucagon receptor agonists in mouse models. These values can serve as a starting point for dose-finding studies with this compound.
| Parameter | Mouse Model | Dosage Range | Administration Route | Study Duration | Key Findings | Reference |
| Compound Class | Diet-Induced Obese (DIO) Mice | 3 - 100 nmol/kg | Subcutaneous (SC) | 4-8 weeks | Dose-dependent body weight loss, improved glucose tolerance | N/A |
| Compound Class | db/db Mice | 10 - 50 nmol/kg | Subcutaneous (SC) | 2-4 weeks | Reduced blood glucose, improved insulin sensitivity | N/A |
| Compound Class | ob/ob Mice | 5 - 25 nmol/kg | Subcutaneous (SC) | 4 weeks | Decreased food intake, reduced adiposity | N/A |
Note: The optimal dosage of this compound for in vivo mouse studies should be determined empirically through dose-response experiments. The molecular weight of this compound is 405.47 g/mol .[3][4]
Experimental Protocols
Animal Models
-
Diet-Induced Obese (DIO) Mice: C57BL/6J mice fed a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity, insulin resistance, and hyperglycemia.
-
Genetic Models:
-
db/db Mice: Leptin receptor-deficient mice that exhibit hyperphagia, obesity, and type 2 diabetes.
-
ob/ob Mice: Leptin-deficient mice characterized by severe obesity and insulin resistance.
-
This compound Preparation and Administration
a. Reagent Preparation:
-
Aseptically reconstitute lyophilized this compound powder in sterile, pyrogen-free water or a suitable vehicle (e.g., phosphate-buffered saline, PBS).
-
Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking.
-
Prepare aliquots of the stock solution to minimize freeze-thaw cycles. Store at -20°C or as recommended by the supplier.
-
On the day of administration, dilute the stock solution to the desired final concentration with the vehicle.
b. Administration Protocol (Subcutaneous Injection):
-
Warm the dosing solution to room temperature before injection.
-
Weigh the mouse to determine the correct injection volume based on its body weight and the target dose. The maximum recommended volume for a subcutaneous injection in a mouse is 10 ml/kg.[5]
-
Gently restrain the mouse.
-
Lift the loose skin on the back of the neck or flank to form a "tent".
-
Insert a 25-27 gauge needle, bevel up, into the base of the skin tent, parallel to the body.[5]
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Return the mouse to its cage and monitor for any adverse reactions.
Key Efficacy Endpoints
a. Intraperitoneal Glucose Tolerance Test (IPGTT):
This test assesses the ability of the mouse to clear a glucose load from the bloodstream.
-
Fast mice for 6 hours prior to the test, with free access to water.[6]
-
Record the baseline blood glucose level (t=0) from a small drop of blood obtained from the tail tip using a glucometer.
-
Administer this compound or vehicle at the appropriate time point before the glucose challenge.
-
Inject a sterile 20% dextrose solution intraperitoneally at a dose of 2 g/kg body weight.[7]
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose injection.[6][7]
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each treatment group.
b. Body Weight and Food Intake:
-
Monitor and record the body weight of each mouse daily or several times per week.
-
Measure food intake by weighing the provided food at regular intervals (e.g., daily or every few days).
-
Calculate the cumulative food intake and the change in body weight over the study period.
c. Body Composition Analysis (using Nuclear Magnetic Resonance - NMR):
This non-invasive method provides quantitative measurements of fat mass, lean mass, and free water content.
-
No anesthesia is required for this procedure.[8]
-
Place the conscious mouse into a specialized restraining tube.
-
Insert the tube into the NMR analyzer.
-
The measurement process typically takes less than two minutes.[9]
-
Record the fat mass, lean mass, and total body water for each mouse. This can be performed at baseline and at the end of the study to assess changes in body composition.
Visualizations
Signaling Pathway
Caption: this compound signaling pathway.
Experimental Workflow
Caption: In vivo mouse study workflow.
References
- 1. This compound (LY-2944876) | GLP Receptor | 1492924-65-8 | Invivochem [invivochem.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound | C16H27N3O7S | CID 121494121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. diacomp.org [diacomp.org]
- 7. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 8. [A new system using NMR technology for measurement of body composition in experimental animals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mmpc.org [mmpc.org]
Application Notes and Protocols for Pegapamodutide Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pegapamodutide (also known as LY2944876) is a dual agonist for the glucagon-like peptide-1 (GLP-1) receptor and the glucagon (B607659) receptor (GCGR).[1][2][3] It has been investigated for its therapeutic potential in managing type 2 diabetes and obesity.[4] As a peptide-based therapeutic, proper handling and preparation of stock solutions are critical to ensure its stability, activity, and the reproducibility of experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound solutions for research use.
Physicochemical Properties and Storage
This compound is a solid powder.[5] Key properties and recommended storage conditions are summarized below.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | LY2944876, LY-2944876 | [5] |
| CAS Number | 1492924-65-8 | [4][5][6] |
| Molecular Formula | C₁₆H₂₇N₃O₇S | [5][6] |
| Molecular Weight | 405.47 g/mol | [5][6] |
| Appearance | Solid Powder | [5] |
| Purity | >98% | [5] |
Table 2: Recommended Storage Conditions for this compound
| Form | Short-Term Storage | Long-Term Storage | Reference |
| Solid Powder | 0 - 4°C (days to weeks) | -20°C (months to years) | [5] |
| Stock Solution | 0 - 4°C (days to weeks) | -20°C (1 month) or -80°C (6 months) | [1][4][5] |
Note: To prevent degradation from moisture, allow the vial of solid this compound to equilibrate to room temperature before opening.[7] For solutions, avoid repeated freeze-thaw cycles.[7]
Experimental Protocols
Protocol 1: Preparation of a Primary Stock Solution in DMSO
Dimethyl sulfoxide (B87167) (DMSO) is a recommended solvent for creating primary stock solutions of this compound.[1]
Materials:
-
This compound (solid powder)
-
Anhydrous/sterile Dimethyl sulfoxide (DMSO)
-
Sterile polypropylene (B1209903) microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Precision pipettes and sterile tips
Procedure:
-
Equilibrate: Allow the vial containing this compound powder to warm to room temperature before opening to prevent condensation.[7]
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder and place it into a sterile vial.
-
Calculation: Calculate the volume of DMSO required to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
See Table 3 for a sample calculation.
-
-
Dissolution: Add the calculated volume of sterile DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial securely and vortex gently until the powder is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][4]
Table 3: Example Calculation for a 10 mM this compound Stock Solution
| Parameter | Value |
| Desired Stock Concentration | 10 mM (0.01 mol/L) |
| Mass of this compound | 1 mg (0.001 g) |
| Molecular Weight | 405.47 g/mol |
| Calculated DMSO Volume | 246.62 µL |
Calculation: Volume (µL) = (0.001 g / (0.01 mol/L * 405.47 g/mol )) * 1,000,000 µL/L
Protocol 2: Preparation of Aqueous Working Solutions
For most in vitro cell-based assays, the DMSO stock solution must be further diluted in an appropriate aqueous buffer or cell culture medium.
Materials:
-
This compound primary stock solution (in DMSO)
-
Sterile phosphate-buffered saline (PBS), cell culture medium, or other desired aqueous buffer
-
Sterile dilution tubes and pipettes
Procedure:
-
Thaw: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in your desired aqueous buffer or medium to reach the final working concentration.
-
Important: To avoid precipitation, ensure the final concentration of DMSO in the working solution is low, typically less than 0.5%, as higher concentrations can be toxic to cells.
-
-
Mixing: Mix gently by pipetting or inverting the tube. Avoid vigorous vortexing, which can degrade peptides.
-
Use: Use the freshly prepared working solution immediately for your experiment. Do not store aqueous dilutions for extended periods.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the workflow for preparing a this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway Diagram
This compound acts as a GLP-1 receptor agonist. The simplified signaling cascade following receptor activation is shown below.
Caption: Simplified GLP-1 receptor signaling pathway.[8][9]
References
- 1. This compound (LY-2944876) | GLP Receptor | 1492924-65-8 | Invivochem [invivochem.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound - Transition Therapeutics - AdisInsight [adisinsight.springer.com]
- 4. abmole.com [abmole.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound | C16H27N3O7S | CID 121494121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. NIBSC - Peptide Storage [nibsc.org]
- 8. GLP-1R Signaling and Functional Molecules in Incretin Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spotlight on the Mechanism of Action of Semaglutide [mdpi.com]
Application Notes and Protocols for a Representative Pegapamodutide Subcutaneous Injection Formulation
Disclaimer: Pegapamodutide is a dual GLP-1 and glucagon (B607659) receptor agonist whose development has been discontinued.[1][2] Specific details of its formulation for subcutaneous injection are not publicly available. The following application notes and protocols describe a representative formulation and associated characterization methods based on common practices for similar peptide-based therapeutics.
Introduction
This compound is an analogue of oxyntomodulin that acts as an agonist at both the glucagon-like peptide-1 (GLP-1) and glucagon receptors.[1][2] This dual agonism offers a potential therapeutic approach for the treatment of type 2 diabetes and obesity by leveraging the complementary metabolic effects of both pathways.[3][4] This document provides detailed protocols for the preparation and characterization of a representative subcutaneous formulation of this compound, intended for research and development purposes.
Representative Formulation
A stable, isotonic formulation suitable for subcutaneous injection is critical for peptide therapeutics. The following table outlines a representative formulation for this compound.
Table 1: Representative this compound Formulation for Subcutaneous Injection
| Component | Concentration (mg/mL) | Function |
| This compound | 10.0 | Active Pharmaceutical Ingredient |
| Polysorbate 20 | 0.5 | Surfactant (stabilizer) |
| L-Histidine | 1.55 | Buffering agent |
| Sodium Chloride | 8.77 | Tonicity modifier |
| Water for Injection | q.s. to 1 mL | Vehicle |
| Target pH | 6.0 |
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for formulation development.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C16H27N3O7S | [5][6] |
| Molecular Weight | 405.5 g/mol | [5] |
| Appearance | Solid powder | [6] |
Experimental Protocols
Preparation of this compound Formulation
Objective: To prepare a sterile, injectable solution of this compound.
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Polysorbate 20
-
L-Histidine
-
Sodium Chloride
-
Water for Injection (WFI)
-
0.22 µm sterile filter
-
Sterile vials and stoppers
Protocol:
-
Bring all components to room temperature.
-
In a sterile vessel, dissolve L-Histidine and Sodium Chloride in approximately 80% of the final volume of WFI.
-
Add Polysorbate 20 and mix gently to avoid foaming.
-
Slowly add the this compound API to the solution while stirring until fully dissolved.
-
Adjust the pH to 6.0 using 1N HCl or 1N NaOH as needed.
-
Bring the solution to the final volume with WFI.
-
Sterile filter the solution through a 0.22 µm filter into a sterile receiving vessel.
-
Aseptically fill the solution into sterile vials and seal with sterile stoppers and crimp caps.
High-Performance Liquid Chromatography (HPLC) for Purity and Concentration
Objective: To determine the purity and concentration of this compound in the formulation.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound reference standard
Protocol:
-
Set up the HPLC system with the C18 column thermostatted at 40°C.
-
Equilibrate the column with a mixture of Mobile Phase A and B.
-
Prepare a standard curve using the this compound reference standard.
-
Inject a known volume of the formulated this compound and standards.
-
Run a gradient elution method (e.g., 20-60% Mobile Phase B over 30 minutes).
-
Monitor the eluent at 280 nm.
-
Calculate the concentration of this compound in the sample by comparing the peak area to the standard curve.
-
Determine purity by calculating the area percentage of the main peak relative to all other peaks.
Accelerated Stability Study
Objective: To assess the stability of the this compound formulation under accelerated conditions.
Protocol:
-
Store vials of the formulated this compound at various temperatures (e.g., 5°C, 25°C, and 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, and 12 weeks), remove vials from each temperature condition.
-
Visually inspect the samples for any changes in color or for the presence of particulate matter.
-
Measure the pH of the formulation.
-
Analyze the samples by HPLC for purity and concentration as described in Protocol 4.2.
-
Perform size-exclusion chromatography (SEC-HPLC) to detect the formation of aggregates.
Table 3: Representative Accelerated Stability Data for this compound Formulation (12 Weeks)
| Temperature | Purity (%) by RP-HPLC | Aggregate (%) by SEC-HPLC |
| 5°C | 99.5 | 0.3 |
| 25°C | 98.2 | 1.1 |
| 40°C | 95.1 | 3.5 |
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway
This compound activates both the GLP-1 and glucagon receptors, leading to a cascade of downstream effects that regulate glucose metabolism and appetite.
Caption: this compound dual receptor signaling pathway.
Experimental Workflow for Formulation Characterization
The following diagram illustrates the workflow for characterizing the this compound subcutaneous formulation.
Caption: Workflow for formulation characterization.
Conclusion
These application notes provide a representative framework for the formulation and analysis of this compound for subcutaneous injection. The detailed protocols for formulation preparation, purity and concentration analysis, and stability testing are essential for the development of a safe and effective peptide therapeutic. The provided diagrams offer a clear visualization of the proposed mechanism of action and the experimental workflow. Researchers should adapt these protocols based on their specific laboratory conditions and the characteristics of their this compound active pharmaceutical ingredient.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound - Transition Therapeutics - AdisInsight [adisinsight.springer.com]
- 3. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]
- 4. Glucagon-Like Peptide-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound | C16H27N3O7S | CID 121494121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
Measuring the Efficacy of Pegapamodutide in Diabetic Rat Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pegapamodutide (also known as LY2944876 or TT401) is a dual agonist of the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors.[1][2][3] This dual agonism offers a promising therapeutic approach for type 2 diabetes by potentially combining the glucose-lowering and appetite-suppressing effects of GLP-1 receptor activation with the metabolic benefits of glucagon receptor activation, such as increased energy expenditure. Preclinical data have suggested that this compound has the potential for once-weekly administration to provide sustained glycemic control, weight loss, and improvements in lipid profiles.[1]
These application notes provide a comprehensive overview of the methodologies required to assess the efficacy of this compound in established diabetic rat models. The protocols detailed below, along with the representative data, serve as a guide for researchers aiming to investigate the therapeutic potential of this and similar dual-acting incretin (B1656795) mimetics.
Mechanism of Action: GLP-1 and Glucagon Receptor Dual Agonism
This compound exerts its effects by simultaneously activating both the GLP-1 and glucagon receptors, which are G-protein coupled receptors expressed in various tissues, including the pancreas, liver, and brain.
-
GLP-1 Receptor (GLP-1R) Activation: Leads to glucose-dependent insulin (B600854) secretion, suppression of glucagon secretion, delayed gastric emptying, and reduced appetite.
-
Glucagon Receptor (GCGR) Activation: Primarily acts on the liver to increase glucose production. However, in the context of a dual agonist, glucagon's effects on energy expenditure and hepatic fat metabolism are thought to contribute to weight loss and improved overall metabolic health.
The synergistic action of activating both receptors is hypothesized to lead to superior glycemic control and weight reduction compared to selective GLP-1 receptor agonists.
Signaling Pathway of GLP-1 and Glucagon Receptor Activation
Caption: Signaling pathway of this compound.
Experimental Protocols
Induction of Type 2 Diabetes in Rat Models
A common and relevant model for type 2 diabetes is the high-fat diet (HFD) combined with a low dose of streptozotocin (B1681764) (STZ) in rats (e.g., Sprague-Dawley or Wistar). This model mimics the progression of type 2 diabetes in humans, characterized by initial insulin resistance followed by beta-cell dysfunction.
Materials:
-
Male rats (8 weeks old)
-
High-Fat Diet (HFD; e.g., 45-60% kcal from fat)
-
Standard chow diet
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5)
-
Glucometer and test strips
Protocol:
-
Acclimatization: Acclimatize rats for one week with free access to standard chow and water.
-
HFD Feeding: Randomly divide rats into a control group (standard chow) and a diabetic induction group (HFD). Feed the respective diets for 4-8 weeks to induce insulin resistance.
-
STZ Injection: After the HFD feeding period, fast the rats overnight.
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Administer a single intraperitoneal (IP) injection of a low dose of STZ (e.g., 30-40 mg/kg body weight) to the HFD-fed rats. The control group receives an injection of citrate buffer only.
-
Confirmation of Diabetes: Monitor blood glucose levels 72 hours after STZ injection and then weekly. Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and suitable for the study.
Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the body's ability to clear a glucose load and is a primary measure of glycemic control.
Materials:
-
Fasted diabetic rats
-
Glucose solution (e.g., 40% w/v in water)
-
Oral gavage needle
-
Glucometer and test strips
-
Blood collection tubes (for insulin analysis, if required)
Protocol:
-
Fasting: Fast the rats overnight (12-16 hours) with free access to water.
-
Baseline Blood Sample (t=0): Take a baseline blood sample from the tail vein to measure fasting blood glucose.
-
Glucose Administration: Administer a glucose solution (2 g/kg body weight) via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after glucose administration.
-
Analysis: Measure blood glucose at each time point. The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.
Insulin Tolerance Test (ITT)
The ITT evaluates insulin sensitivity by measuring the rate of glucose clearance in response to exogenous insulin.
Materials:
-
Fasted diabetic rats
-
Human insulin solution (e.g., 0.75 IU/kg body weight)
-
Sterile saline
-
Glucometer and test strips
Protocol:
-
Fasting: Fast the rats for 4-6 hours with free access to water.
-
Baseline Blood Sample (t=0): Take a baseline blood sample from the tail vein.
-
Insulin Administration: Administer human insulin via IP injection.
-
Blood Sampling: Collect blood samples from the tail vein at 15, 30, 45, and 60 minutes after insulin injection.
-
Analysis: Measure blood glucose at each time point. The rate of glucose disappearance is an indicator of insulin sensitivity.
Data Presentation
Disclaimer: The following data is representative of the expected outcomes from studies with a dual GLP-1/glucagon receptor agonist in a diet-induced obese (DIO) rat model and is based on published findings for a similar compound (NN1177) due to the limited availability of specific preclinical data for this compound.
Table 1: Effect of a Dual GLP-1/Glucagon Agonist on Body Weight and Food Intake in DIO Rats
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) | Cumulative Food Intake (kcal) |
| Vehicle | 605 ± 15 | 610 ± 18 | +0.8% | 2100 ± 50 |
| GLP-1 Agonist (3 nmol/kg) | 602 ± 12 | 572 ± 14 | -5.0% | 1850 ± 60 |
| Dual Agonist (3 nmol/kg) | 608 ± 16 | 486 ± 20 | -20.0%# | 1500 ± 75# |
*p<0.05 vs Vehicle; #p<0.05 vs GLP-1 Agonist
Table 2: Effect of a Dual GLP-1/Glucagon Agonist on Oral Glucose Tolerance Test (OGTT) in DIO Rats
| Treatment Group | Fasting Blood Glucose (mg/dL) | Glucose AUC (0-120 min) (mg/dLmin) |
| Vehicle | 135 ± 8 | 25000 ± 1500 |
| GLP-1 Agonist (3 nmol/kg) | 110 ± 6 | 18000 ± 1200 |
| Dual Agonist (3 nmol/kg) | 105 ± 5 | 16500 ± 1100* |
*p<0.05 vs Vehicle
Table 3: Key Biomarker Changes Following Treatment with a Dual GLP-1/Glucagon Agonist in Diabetic Rats
| Biomarker | Vehicle | Dual Agonist | % Change |
| Glycemic Control | |||
| HbA1c (%) | 7.8 ± 0.3 | 6.2 ± 0.2 | -20.5% |
| Fasting Insulin (ng/mL) | 2.5 ± 0.4 | 1.8 ± 0.3 | -28.0% |
| Lipid Profile | |||
| Triglycerides (mg/dL) | 150 ± 15 | 105 ± 10 | -30.0% |
| Total Cholesterol (mg/dL) | 180 ± 12 | 140 ± 9 | -22.2% |
| Liver Function | |||
| Alanine Aminotransferase (ALT) (U/L) | 85 ± 9 | 55 ± 7 | -35.3% |
*p<0.05 vs Vehicle
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a diabetic rat model.
Caption: Experimental workflow diagram.
Biomarker Analysis
To gain a deeper understanding of the metabolic effects of this compound, a panel of biomarkers should be assessed.
-
Glycemic Control:
-
HbA1c: Provides an indication of long-term glycemic control.
-
Fasting Insulin and C-peptide: To assess beta-cell function.
-
Glucagon: To evaluate the effect on alpha-cell function.
-
-
Lipid Metabolism:
-
Triglycerides, Total Cholesterol, HDL, LDL: To assess the impact on dyslipidemia.
-
-
Liver Health:
-
Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST): To monitor liver function.
-
Hepatic Triglyceride Content: To assess effects on hepatic steatosis.
-
-
Inflammatory Markers:
-
Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6): To evaluate anti-inflammatory effects.
-
Conclusion
The protocols and methodologies outlined in these application notes provide a robust framework for the preclinical evaluation of this compound and other dual GLP-1/glucagon receptor agonists in diabetic rat models. By systematically assessing key parameters such as glycemic control, body weight, and relevant biomarkers, researchers can effectively characterize the therapeutic potential of these novel compounds for the treatment of type 2 diabetes. The use of representative data and clear experimental workflows aims to facilitate the design and execution of these crucial preclinical studies.
References
Application Notes and Protocols for Studying Insulin Secretion Pathways with Pegapamodutide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of pegapamodutide, a dual glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptor co-agonist, and its utility in the investigation of insulin (B600854) secretion pathways. The provided protocols offer detailed methodologies for key experiments to assess its effects on pancreatic β-cell function.
Introduction to this compound
This compound (also known as OPK-88003) is a long-acting synthetic analog of oxyntomodulin that acts as a co-agonist for both the GLP-1 and glucagon receptors.[1] This dual agonism offers a multifaceted approach to glycemic control and weight management. Activation of the GLP-1 receptor on pancreatic β-cells potentiates glucose-stimulated insulin secretion (GSIS), enhances β-cell proliferation, and inhibits apoptosis.[2] The co-activation of the glucagon receptor is thought to contribute to weight loss and may have additional effects on glucose metabolism. While detailed preclinical data on its direct effects on insulin secretion are not extensively published, the clinical trial results for this compound in type 2 diabetes and obesity demonstrate significant improvements in glycemic control, suggesting a profound impact on insulin pathways.[3][4][5]
Data Presentation
The following tables summarize the clinical trial data for this compound (OPK-88003) from a Phase IIb dose-escalation study in patients with type 2 diabetes and obesity.[3][4][5]
Table 1: Glycemic Control in Modified Intent-to-Treat (mITT) Population at 30 Weeks
| Parameter | This compound (OPK-88003) | Placebo | p-value |
| Mean Change in HbA1c from Baseline | -1.30% | -0.09% | <0.0001 |
| Patients Achieving HbA1c ≤6.5% | 50% | 13.8% | 0.0008 |
Table 2: Weight Management in Modified Intent-to-Treat (mITT) Population at 30 Weeks
| Parameter | This compound (OPK-88003) | Placebo | p-value |
| Mean Weight Loss from Baseline | -4.4 kg | -1.8 kg | 0.01 |
| Patients Achieving ≥5% Body Weight Loss | ~38% | 13% | 0.008 |
Table 3: Glycemic Control and Weight Loss in Per-Protocol Population at 30 Weeks
| Parameter | This compound (OPK-88003) | Placebo |
| Mean Change in HbA1c from Baseline | -1.47% | -0.25% |
| Mean Weight Loss from Baseline | -5.5 kg | -1.9 kg |
Signaling Pathways
The dual agonism of this compound on the GLP-1 and glucagon receptors activates distinct but complementary signaling cascades within pancreatic β-cells, ultimately leading to enhanced insulin secretion.
References
- 1. wjgnet.com [wjgnet.com]
- 2. Preclinical and Clinical Data on Extraglycemic Effects of GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. OPKO Reports Additional Oxyntomodulin, OPK-88003, Results From Phase 2 Diabetes and Obesity Trial :: OPKO Health, Inc. (OPK) [opko.com]
- 5. OPKO Announces Positive Topline Results In Phase 2 Diabetes And Obesity Trial :: OPKO Health, Inc. (OPK) [opko.com]
Application Notes and Protocols for Investigating Energy Expenditure with Pegapamodutide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pegapamodutide (also known as OPK88003 and LY2944876) is a long-acting, dual-agonist peptide that activates both the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors.[1] This dual mechanism of action positions this compound as a compound of interest for the treatment of type 2 diabetes and obesity, with the potential to influence energy balance through multiple pathways. Activation of the GLP-1 receptor is known to suppress appetite and improve glycemic control, while glucagon receptor activation can increase energy expenditure and promote hepatic fat metabolism.[2][3][4] These application notes provide an overview of the available clinical data on this compound and detailed protocols for investigating its effects on energy expenditure, drawing from methodologies used for similar dual-agonist compounds.
Quantitative Data from Clinical Trials
While specific data on the direct measurement of energy expenditure from this compound clinical trials are not extensively published in peer-reviewed literature, data from a Phase 2b clinical trial (NCT03406377) highlight its clinical efficacy in patients with type 2 diabetes and obesity.[5][6] The following tables summarize the key findings from this trial.
Table 1: Efficacy of this compound in a Phase 2b Clinical Trial (30 Weeks)
| Parameter | This compound Group | Placebo Group | p-value |
| Modified Intent-to-Treat (mITT) Population | |||
| Change in HbA1c from Baseline | -1.30% | -0.09% | <0.0001 |
| Change in Body Weight from Baseline | -4.4 kg | -1.8 kg | 0.01 |
| Change in Triglycerides from Baseline | -31.2 mg/dL | -11.6 mg/dL | 0.005 |
| Per-Protocol Population | |||
| Change in HbA1c from Baseline | -1.47% | -0.25% | Not Reported |
| Change in Body Weight from Baseline | -5.5 kg | -1.9 kg | Not Reported |
Data sourced from OPKO Health press releases regarding the Phase 2b clinical trial of OPK88003 (this compound).[1][5][6]
To provide a more direct insight into the potential effects of a dual GLP-1/GCGR agonist on energy expenditure, the following table presents data from a study on a similar compound, SAR425899.
Table 2: Effects of a Dual GLP-1/GCGR Agonist (SAR425899) on Energy Expenditure
| Parameter | SAR425899 Group | Placebo Group | p-value |
| Change in Body Weight (kg) | -4.83 ± 1.44 | -3.68 ± 1.37 | <0.05 |
| Change in Fat Mass (kg) | -3.1 ± 1.2 | -1.9 ± 0.9 | <0.05 |
| Change in Fat-Free Mass (kg) | -1.7 ± 1.0 | -1.8 ± 0.9 | <0.05 |
| Change in Sleeping Metabolic Rate (SMR) (kcal/day) | -133 ± 101 | -193 ± 91 | 0.002 (adjusted for body composition) |
| Change in 24-hour Energy Expenditure (kcal/day) | -214 ± 147 | -250 ± 129 | Not Significant |
| Change in 24-hour Respiratory Exchange Ratio (RER) | -0.04 ± 0.03 | -0.02 ± 0.02 | <0.05 |
Data from a study on the dual GLP-1/glucagon receptor agonist SAR425899, which serves as a proxy for the potential effects of this compound.[2]
Signaling Pathways
The therapeutic effects of this compound are mediated through the activation of two distinct G protein-coupled receptors: the GLP-1 receptor (GLP-1R) and the glucagon receptor (GCGR).
Caption: Dual signaling pathway of this compound.
Experimental Protocols
The following protocols are detailed methodologies for key experiments to investigate the effects of this compound on energy expenditure. These are based on established methods used in clinical trials of similar compounds.[2][4]
Protocol 1: Measurement of 24-Hour Energy Expenditure and Substrate Oxidation using Whole-Room Indirect Calorimetry
Objective: To quantify the effect of this compound on 24-hour energy expenditure (EE), sleeping metabolic rate (SMR), resting metabolic rate (RMR), the thermic effect of food (TEF), and substrate oxidation.
Materials:
-
Whole-room indirect calorimeter
-
Standardized meals
-
Urine collection containers
-
Body composition analyzer (e.g., DXA)
Procedure:
-
Participant Screening and Acclimatization:
-
Recruit healthy subjects or patients with type 2 diabetes and/or obesity.
-
Acclimatize participants to the whole-room calorimeter environment for at least one night before the baseline measurement.
-
-
Baseline Measurements (Pre-treatment):
-
Conduct a 24-hour stay in the whole-room calorimeter.
-
Provide standardized meals at fixed times to control for dietary-induced thermogenesis.
-
Collect 24-hour urine for the measurement of urinary nitrogen to estimate protein oxidation.
-
Measure body composition (fat mass and fat-free mass) using a DXA scan.
-
-
Treatment Period:
-
Administer this compound or placebo according to the study design (e.g., once-weekly subcutaneous injection).
-
Maintain a controlled diet throughout the treatment period.
-
-
Post-treatment Measurements:
-
Repeat the 24-hour whole-room calorimetry measurement under the same standardized conditions as the baseline.
-
Collect 24-hour urine and repeat body composition analysis.
-
-
Data Analysis:
-
Calculate 24-hour EE, SMR (average EE during sleep), and RMR (average EE during quiet rest) from the continuous measurement of oxygen consumption (VO2) and carbon dioxide production (VCO2).
-
Calculate the respiratory exchange ratio (RER = VCO2/VO2) to determine substrate utilization.
-
Calculate fat and carbohydrate oxidation rates using established equations, incorporating urinary nitrogen data to account for protein oxidation.
-
Compare the changes in EE and substrate oxidation from baseline to post-treatment between the this compound and placebo groups.
-
Caption: Experimental workflow for whole-room calorimetry.
Protocol 2: Assessment of In Vitro Receptor Activation and Downstream Signaling
Objective: To determine the potency and efficacy of this compound in activating the GLP-1 and glucagon receptors and to characterize the downstream signaling cascade.
Materials:
-
Cell lines stably expressing human GLP-1R or GCGR (e.g., HEK293 or CHO cells)
-
This compound
-
Native GLP-1 and glucagon (as controls)
-
cAMP assay kit (e.g., HTRF-based)
-
Cell culture reagents
-
Plate reader
Procedure:
-
Cell Culture:
-
Culture HEK293 or CHO cells stably expressing either the human GLP-1R or GCGR in appropriate media.
-
Seed cells into 96-well or 384-well plates and grow to confluence.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound, native GLP-1, and native glucagon.
-
Remove culture media from the cells and add the compound dilutions.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Read the plate on a compatible plate reader.
-
-
Data Analysis:
-
Generate dose-response curves for each compound on both receptor-expressing cell lines.
-
Calculate the EC50 (half-maximal effective concentration) for each compound to determine its potency.
-
Compare the maximal response to determine the efficacy relative to the native ligands.
-
Caption: Workflow for in vitro receptor activation assay.
Conclusion
This compound represents a promising therapeutic candidate with a dual mechanism of action that favorably impacts key parameters in the management of type 2 diabetes and obesity. The provided data and protocols offer a framework for researchers to further investigate the effects of this compound and similar dual-agonists on energy expenditure. Rigorous assessment of changes in metabolic rate and substrate utilization will be crucial in fully elucidating the metabolic benefits of this class of drugs.
References
- 1. OPKO Announces Positive Topline Results In Phase 2 Diabetes And Obesity Trial :: OPKO Health, Inc. (OPK) [opko.com]
- 2. GLP-1/Glucagon Receptor Agonism Associates with Reduced Metabolic Adaptation and Higher Fat Oxidation: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucagon-Like Peptide 1/Glucagon Receptor Dual Agonism Reverses Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Running on mixed fuel‐dual agonistic approach of GLP‐1 and GCG receptors leads to beneficial impact on body weight and blood glucose control: A comparative study between mice and non‐human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. mayafiles.tase.co.il [mayafiles.tase.co.il]
Application Notes and Protocols for Pegapamodutide in Non-alcoholic Fatty Liver Disease (NAFLD) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, closely linked to metabolic syndrome, that can progress to more severe states such as non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. Pegapamodutide, a dual agonist of the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors, is currently under investigation for type 2 diabetes and obesity.[1][2] Its mechanism of action, which involves improving glycemic control and promoting weight loss, suggests a strong therapeutic potential for addressing the underlying metabolic dysfunctions driving NAFLD.[3][4] Preclinical studies on other GLP-1 receptor agonists have demonstrated beneficial effects on hepatic steatosis and inflammation.[3]
These application notes provide a comprehensive guide for researchers on how to design and conduct preclinical studies to evaluate the efficacy of this compound in various NAFLD animal models. The protocols outlined below are based on established methodologies for inducing and assessing NAFLD in a research setting.
Signaling Pathways and Mechanism of Action
This compound's therapeutic potential in NAFLD is predicated on its dual agonism of the GLP-1 and glucagon receptors, which play crucial roles in glucose and lipid metabolism.
-
GLP-1 Receptor Agonism: Activation of the GLP-1 receptor is known to enhance insulin (B600854) secretion, suppress glucagon release, delay gastric emptying, and promote satiety, leading to improved glycemic control and weight loss.[4][5] In the context of NAFLD, these effects can reduce the metabolic burden on the liver.
-
Glucagon Receptor Agonism: Glucagon receptor activation in the liver stimulates glucose production and increases energy expenditure. This dual action can contribute to weight loss and may have direct effects on hepatic lipid metabolism.
The combined activation of these pathways is hypothesized to reduce hepatic steatosis, inflammation, and potentially fibrosis, the key pathological features of NAFLD progression.
Experimental Protocols
I. Induction of NAFLD in Animal Models
Several rodent models can be utilized to recapitulate the features of human NAFLD. The choice of model depends on the specific aspects of the disease being investigated.
A. Diet-Induced Obesity (DIO) Models:
These models are translationally relevant as they mimic the metabolic syndrome context of human NAFLD.
-
High-Fat Diet (HFD):
-
Animals: C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity and metabolic dysfunction.
-
Diet: A diet containing 45-60% of calories from fat.[6]
-
Duration: 8-16 weeks to induce steatosis and mild inflammation.[7] Longer durations may be required for fibrosis development.
-
-
High-Fat, High-Fructose Diet (HFFD):
-
Animals: C57BL/6J mice.
-
Diet: A high-fat diet supplemented with fructose (B13574) in the drinking water (e.g., 23% fructose solution). Fructose consumption is known to exacerbate hepatic fat accumulation and inflammation.
-
Duration: 16-24 weeks to induce features of NASH, including fibrosis.
-
B. Methionine and Choline-Deficient (MCD) Diet Model:
This model rapidly induces steatohepatitis and fibrosis but is not associated with obesity or insulin resistance.
-
Animals: C57BL/6J mice.
-
Diet: A diet lacking methionine and choline, which impairs the synthesis of very-low-density lipoproteins (VLDL), leading to hepatic triglyceride accumulation.[6][7]
-
Duration: 4-8 weeks to induce significant steatohepatitis and fibrosis.[7]
II. This compound Treatment Protocol
-
Acclimatization: Animals should be acclimated for at least one week before the start of the experiment.
-
Grouping: Animals should be randomized into the following groups:
-
Control group (standard diet) + Vehicle
-
NAFLD model group (e.g., HFD) + Vehicle
-
NAFLD model group + this compound (low dose)
-
NAFLD model group + this compound (high dose)
-
-
Administration: this compound or vehicle should be administered via a clinically relevant route, such as subcutaneous injection. The dosing frequency will depend on the pharmacokinetic profile of the compound.
-
Monitoring: Body weight, food intake, and water consumption should be monitored regularly. Blood glucose and insulin levels can be measured at baseline and at the end of the study.
III. Assessment of NAFLD Progression
At the end of the treatment period, a comprehensive assessment of the liver should be performed.
A. Biochemical Analysis:
-
Serum Analysis: Collect blood to measure levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), total cholesterol, and triglycerides.
-
Hepatic Lipid Content: Quantify the total lipid content in liver tissue.
B. Histological Analysis:
-
Fixation and Staining: Liver tissue should be fixed in 10% formalin and embedded in paraffin. Sections should be stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning, and with Masson's trichrome or Sirius Red to visualize and quantify fibrosis.[8]
-
NAFLD Activity Score (NAS): A pathologist should score the liver sections for steatosis, lobular inflammation, and hepatocellular ballooning to generate a composite NAS.
C. Gene Expression Analysis:
-
RNA Extraction: Extract RNA from liver tissue to analyze the expression of genes involved in inflammation (e.g., Tnf-α, Il-6), fibrosis (e.g., Col1a1, Tgf-β), and lipid metabolism.
Data Presentation
The quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.
Table 1: Metabolic Parameters
| Parameter | Control + Vehicle | NAFLD + Vehicle | NAFLD + this compound (Low Dose) | NAFLD + this compound (High Dose) |
| Body Weight (g) | ||||
| Liver Weight (g) | ||||
| Serum ALT (U/L) | ||||
| Serum AST (U/L) | ||||
| Serum Triglycerides (mg/dL) | ||||
| Serum Cholesterol (mg/dL) |
Table 2: Histological Assessment
| Parameter | Control + Vehicle | NAFLD + Vehicle | NAFLD + this compound (Low Dose) | NAFLD + this compound (High Dose) |
| Steatosis Score (0-3) | ||||
| Inflammation Score (0-3) | ||||
| Ballooning Score (0-2) | ||||
| NAFLD Activity Score (NAS) | ||||
| Fibrosis Stage (0-4) |
Conclusion
The protocols and methodologies described in these application notes provide a robust framework for evaluating the therapeutic potential of this compound in preclinical models of NAFLD. By leveraging its dual GLP-1 and glucagon receptor agonism, this compound represents a promising candidate for addressing the multifaceted nature of this prevalent liver disease. The successful application of these protocols will generate crucial data to support the further development of this compound for the treatment of NAFLD.
References
- 1. This compound - Transition Therapeutics - AdisInsight [adisinsight.springer.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Animal studies on glucagon-like peptide-1 receptor agonists and related polyagonists in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pipeline of new drug treatment for non-alcoholic fatty liver disease/metabolic dysfunction-associated steatotic liver disease | EurekAlert! [eurekalert.org]
- 5. Potential therapeutic targets for nonalcoholic fatty liver disease: Glucagon-like peptide 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emjreviews.com [emjreviews.com]
- 7. Experimental model and novel therapeutic targets for non-alcoholic fatty liver disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple method for inducing nonalcoholic steatohepatitis with fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Pegapamodutide solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pegapamodutide. The information provided addresses common challenges related to the solubility and stability of this glucagon-like peptide-1 (GLP-1) receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, organic solvents such as dimethyl sulfoxide (B87167) (DMSO) are commonly used. For in vivo and in vitro experiments, it is crucial to use biocompatible solvent systems. Formulations may include co-solvents like polyethylene (B3416737) glycol 400 (PEG400) and surfactants such as Tween 80 to improve aqueous solubility.[1] It is always recommended to prepare a fresh solution for each experiment.
Q2: What are the optimal storage conditions for this compound?
A2: Lyophilized this compound powder should be stored at -20°C for long-term stability. For short-term storage, 4°C is acceptable. Once dissolved, it is recommended to aliquot the solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. Peptide solutions are generally less stable than the lyophilized powder.
Q3: What are the primary stability concerns for this compound in aqueous solutions?
A3: Like other peptide-based therapeutics, this compound is susceptible to several degradation pathways in aqueous solutions. The primary concerns include:
-
Aggregation: Peptides can form non-covalent oligomers and larger fibrils, which can lead to loss of biological activity and potential immunogenicity.
-
Deamidation: Asparagine and glutamine residues can undergo hydrolysis to form aspartic acid and glutamic acid, respectively. This process is highly dependent on pH and temperature.
-
Oxidation: Methionine, cysteine, histidine, tryptophan, and tyrosine residues are susceptible to oxidation, which can be accelerated by exposure to light, oxygen, and trace metal ions.
Q4: How does pH affect the solubility and stability of this compound?
A4: The solubility of peptides is generally lowest at their isoelectric point (pI), where the net charge is zero. It is advisable to work at a pH away from the pI to enhance solubility. For GLP-1 analogs, aggregation kinetics can be significantly influenced by pH. For instance, studies on human GLP-1 have shown a switch in aggregation kinetics between pH 7.5 and 8.2.[2][3] Stability is also pH-dependent; for example, deamidation rates increase at neutral and alkaline pH.
Q5: Are there any known incompatibilities of this compound with common excipients?
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation Observed During Dissolution
| Potential Cause | Troubleshooting Steps |
| pH is near the isoelectric point (pI) | Adjust the pH of the buffer. For basic peptides, a lower pH is generally better, while for acidic peptides, a higher pH can improve solubility. |
| Insufficient solvent strength | For initial dissolution, try a small amount of an organic co-solvent like DMSO or acetonitrile (B52724) before adding the aqueous buffer. For final formulations, consider using solubilizing agents such as PEG400 or surfactants like Tween 80.[1] |
| Low temperature | Gently warm the solution (e.g., to 37°C) to aid dissolution. However, be cautious as elevated temperatures can accelerate degradation. |
| Aggregation | Use anti-aggregation excipients such as certain amino acids (e.g., arginine) or non-ionic surfactants. Sonication can also help to break up small aggregates, but should be used with care. |
Issue 2: Loss of Activity or Inconsistent Results in Bioassays
| Potential Cause | Troubleshooting Steps |
| Peptide degradation | Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles by storing in single-use aliquots. Protect solutions from light and oxygen. |
| Adsorption to surfaces | Use low-protein-binding tubes and pipette tips. The inclusion of a carrier protein like bovine serum albumin (BSA) at low concentrations (e.g., 0.1%) in the assay buffer can help prevent adsorption. |
| Incorrect quantification | Verify the concentration of your stock solution using a validated analytical method such as UV spectrophotometry at 280 nm (if aromatic residues are present) or a peptide-specific colorimetric assay. |
| Aggregation | Analyze the sample for aggregates using techniques like size-exclusion chromatography (SEC) or dynamic light scattering (DLS). If aggregates are present, refer to the troubleshooting steps for poor solubility. |
Quantitative Data Summary
Quantitative data for this compound is not publicly available. The following tables provide representative data for other GLP-1 analogs and should be used as a general guide.
Table 1: Solubility of GLP-1 Analogs in Different Solvents
| Solvent System | GLP-1 Analog | Solubility (mg/mL) | Reference |
| Water (pH 7.4) | Liraglutide | > 1.0 | Generic Data |
| PBS (pH 7.4) | Semaglutide (B3030467) | > 1.0 | Generic Data |
| 10% DMSO in PBS | Exenatide | > 2.0 | Generic Data |
| 50% PEG400 in Water | Liraglutide | > 5.0 | Generic Data |
Table 2: Stability of a GLP-1 Analog (e.g., Semaglutide) under Stress Conditions
| Condition | Time | Purity (%) | Major Degradants | Reference |
| 40°C, pH 7.4 | 28 days | ~85 | Deamidation products, aggregates | [4] |
| Acidic (0.1 M HCl) | 24 hours | ~90 | Hydrolysis products | Generic Data |
| Basic (0.1 M NaOH) | 24 hours | ~80 | Deamidation, hydrolysis | Generic Data |
| Oxidative (3% H₂O₂) | 24 hours | ~75 | Oxidized methionine/tryptophan | Generic Data |
| Photostability (ICH Q1B) | 1.2 million lux hours | ~92 | Oxidative products | Generic Data |
Experimental Protocols
Protocol 1: Determination of this compound Solubility by the Shake-Flask Method
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 3.0, 5.0, 7.4, 9.0).
-
Sample Preparation: Add an excess amount of lyophilized this compound to a known volume of each buffer in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of dissolved this compound using a validated HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 20% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Column Temperature: 40°C.
-
Forced Degradation Study:
-
Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: Incubate the sample in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 80°C for 48 hours.
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
-
Analyze all stressed samples by the HPLC method to separate the main peak from any degradation products.
-
Visualizations
Caption: Experimental workflow for assessing this compound solubility and stability.
Caption: Simplified GLP-1 receptor signaling pathway activated by this compound.
References
- 1. This compound (LY-2944876) | GLP Receptor | 1492924-65-8 | Invivochem [invivochem.com]
- 2. A pH-Induced Switch in Human Glucagon-like Peptide-1 Aggregation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. Effect of pH, buffers, molarity, and temperature on solution state degradation of semaglutide using LC-HRMS: A preformulation protocol for peptide drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pegapamodutide Handling and Storage
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of lyophilized Pegapamodutide. As specific manufacturer's guidelines for this compound may not be publicly available, this document synthesizes general best practices for handling lyophilized peptides and GLP-1 receptor agonists. Always refer to the product-specific information sheet provided by your supplier for the most accurate instructions.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound upon receipt?
For long-term storage, lyophilized peptides should be stored at -20°C or -80°C in a desiccated environment to prevent degradation.[1][2][3][4] Short-term storage at room temperature for a few days to weeks is generally acceptable for lyophilized peptides, but colder temperatures are recommended for extended periods.[2] It is also crucial to protect the peptide from bright light.[1][3][5]
Q2: What is the recommended procedure for reconstituting lyophilized this compound?
Before opening the vial, it is important to allow it to warm to room temperature to prevent moisture condensation.[1][5] Reconstitution should be performed using a sterile, appropriate solvent.[6] The choice of solvent will depend on the experimental requirements, but common options include sterile water, saline solutions, or specific buffers.[6] For peptides, gentle mixing, such as slow agitation or inversion, is recommended to ensure complete dissolution without causing aggregation or degradation.[6]
Q3: What solvents can be used to reconstitute this compound?
Q4: How should I store the reconstituted this compound solution?
The stability of peptides in solution is significantly more limited than in their lyophilized form.[1][2] If storage is necessary, it is recommended to use sterile buffers at a pH of 5-6.[1][5] The solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C.[1][4] Some sources suggest that peptide solutions may be stable for 1-2 weeks at 4°C and for several months at -20°C.[2][5]
Q5: What are the best practices for handling this compound to ensure experimental success?
-
Use Personal Protective Equipment (PPE): Always handle peptides with appropriate PPE, including gloves, lab coats, and safety glasses.[2]
-
Maintain a Sterile Environment: Work in a clean and well-ventilated area to prevent contamination.[2]
-
Avoid Contamination: Use sterile equipment and high-purity solvents for reconstitution.[6]
-
Minimize Exposure to Air and Moisture: Peptides can be hygroscopic and prone to oxidation.[1] Keep vials tightly sealed when not in use.[5]
-
Prevent Freeze-Thaw Cycles: Aliquoting the reconstituted solution is crucial to preserve its integrity.[1][4]
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Duration | Temperature | Additional Notes |
| Lyophilized | Short-term (days to weeks) | Room Temperature or 4°C | Protect from light.[2] |
| Lyophilized | Long-term (months to years) | -20°C to -80°C | Store in a desiccator.[1][3][4] |
| Reconstituted | Short-term (1-2 weeks) | 4°C | Use sterile buffer (pH 5-6).[2][5] |
| Reconstituted | Long-term (up to 3-4 months) | -20°C | Aliquot to avoid freeze-thaw cycles.[2] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
Materials:
-
Vial of lyophilized this compound
-
Sterile, high-purity water or appropriate sterile buffer (e.g., PBS, pH 7.4)
-
Sterile, properly calibrated micropipette and tips
-
Vortex mixer (optional, for gentle mixing)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes for aliquoting
Procedure:
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature for at least 15-20 minutes. This prevents condensation of moisture inside the vial.[1][5]
-
Prepare the Solvent: Ensure the chosen solvent (e.g., sterile water or buffer) is at room temperature.
-
Add Solvent: Carefully open the vial. Using a sterile micropipette, add the calculated volume of the solvent to the vial to achieve the desired final concentration.
-
Dissolve the Peptide: Gently swirl the vial or use a vortex mixer on a low setting to dissolve the peptide completely.[6] Avoid vigorous shaking, as this can cause the peptide to aggregate or degrade.[6]
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting: If the entire volume will not be used in a single experiment, immediately aliquot the reconstituted solution into sterile, low-protein-binding microcentrifuge tubes. This will minimize waste and prevent degradation from repeated freeze-thaw cycles.[1][4]
-
Storage: Store the aliquots at -20°C for long-term use. For immediate use, the solution can be kept at 4°C for a short period.
Visualizations
References
Preventing Pegapamodutide degradation in solution
Welcome to the technical support center for pegapamodutide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound solid powder and prepared solutions?
A1: For long-term stability, this compound as a solid powder should be stored at -20°C for up to three years or at 4°C for up to two years.[1] Once dissolved, stock solutions can be stored at -80°C for up to six months or at -20°C for one month.[1][2] For short-term storage of a few days to weeks, solutions can be kept at 0-4°C.[3] It is recommended to prepare fresh solutions for critical experiments whenever possible.
Q2: What are the primary pathways through which this compound might degrade in solution?
A2: As a PEGylated peptide, this compound is susceptible to several degradation pathways common to similar biomolecules. These include:
-
Hydrolysis: Cleavage of peptide bonds, particularly at aspartic acid residues, can occur at acidic pH.[4]
-
Deamidation: Asparagine and glutamine residues can undergo deamidation to form aspartic acid and glutamic acid, respectively. This process is often accelerated at neutral to basic pH.
-
Oxidation: Methionine, cysteine, histidine, tryptophan, and tyrosine residues are susceptible to oxidation, which can be initiated by exposure to oxygen, light, or trace metals.
-
Aggregation: Peptides can form non-covalent aggregates, which may be reversible or irreversible. Factors influencing aggregation include concentration, pH, temperature, and ionic strength.[5] PEGylation generally helps to reduce aggregation through steric hindrance.
-
Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of light-sensitive amino acid residues.
Q3: How does PEGylation affect the stability of this compound?
A3: PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a common strategy to improve the stability and pharmacokinetic properties of peptides like this compound. The PEG moiety can:
-
Provide steric hindrance: This can protect the peptide backbone from enzymatic cleavage and reduce the likelihood of aggregation.
-
Increase hydrodynamic size: This leads to reduced renal clearance and a longer in vivo half-life.
-
Enhance solubility: PEG can improve the solubility of the peptide in aqueous solutions.
While PEGylation enhances stability, it does not completely prevent degradation. The underlying peptide can still be susceptible to chemical degradation pathways.
Troubleshooting Guides
Issue 1: Loss of Potency or Activity in Solution
If you observe a decrease in the biological activity of your this compound solution, it may be due to chemical degradation or physical instability.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the solution has been stored at the recommended temperature and protected from light.
-
Check Solution pH: The pH of the solution can significantly impact peptide stability. For many peptides, a slightly acidic pH (e.g., pH 4-6) is optimal for minimizing hydrolysis and deamidation.
-
Assess for Aggregation: Visually inspect the solution for any signs of precipitation or turbidity. Aggregation can be further analyzed by techniques like size-exclusion chromatography (SEC-HPLC).
-
Analyze for Degradation Products: Use a stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC), to check for the presence of degradation products.
Illustrative Data: Effect of pH on this compound Degradation
The following data is illustrative and intended to demonstrate the expected trends.
| pH | Temperature (°C) | Incubation Time (days) | This compound Purity (%) | Major Degradation Product(s) |
| 3.0 | 25 | 14 | 92.5 | Hydrolysis products |
| 5.0 | 25 | 14 | 98.1 | Minimal degradation |
| 7.4 | 25 | 14 | 94.3 | Deamidation products |
| 9.0 | 25 | 14 | 88.7 | Deamidation, Aggregation |
Issue 2: Appearance of New Peaks in Chromatogram
The emergence of new peaks in your analytical chromatogram (e.g., RP-HPLC) is a strong indicator of degradation.
Troubleshooting Steps:
-
Characterize the New Peaks: If possible, use mass spectrometry (LC-MS) to determine the molecular weights of the new species. This can help identify the type of degradation (e.g., deamidation results in a +1 Da mass shift, oxidation of methionine results in a +16 Da shift).
-
Perform Forced Degradation Studies: To understand the degradation profile of this compound under your experimental conditions, you can perform forced degradation studies. This involves intentionally exposing the peptide to harsh conditions to accelerate degradation.[6][7]
-
Optimize Formulation: Consider the use of different buffers or the addition of excipients to improve stability. For example, antioxidants like methionine can be added to reduce oxidation.
Illustrative Data: Forced Degradation of this compound
The following data is illustrative and intended to demonstrate the expected trends.
| Stress Condition | This compound Remaining (%) | Major Degradation Products Identified by LC-MS |
| 0.1 M HCl, 40°C, 24h | 85.2 | Hydrolysis fragments |
| 0.1 M NaOH, 40°C, 24h | 78.9 | Deamidated forms, aggregates |
| 3% H₂O₂, RT, 4h | 89.5 | Oxidized forms (e.g., Met-SO) |
| 40°C, 75% RH, 7 days | 96.1 | Minor degradants |
| Light (ICH Q1B), 7 days | 93.7 | Photo-oxidized products |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol describes a general method for assessing the purity and stability of this compound.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 20% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dilute this compound solution in Mobile Phase A to a final concentration of approximately 0.5 mg/mL.
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer at pH 5.0).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl and incubate at 40°C. Take samples at various time points (e.g., 2, 8, 24 hours), neutralize with NaOH, and analyze by RP-HPLC.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH and incubate at 40°C. Take samples at various time points, neutralize with HCl, and analyze by RP-HPLC.
-
Oxidation: Add 3% (v/v) hydrogen peroxide to the stock solution and incubate at room temperature. Take samples at various time points and analyze by RP-HPLC.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C) and in a high humidity environment (e.g., 75% RH). Take samples at various time points and analyze by RP-HPLC.
-
Photostability: Expose the stock solution to light according to ICH Q1B guidelines. Analyze the sample by RP-HPLC.
-
Analysis: Analyze all samples by the stability-indicating RP-HPLC method and compare the chromatograms to a control sample stored at -20°C. Characterize major degradation products using LC-MS.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Simplified signaling pathway of this compound.
References
- 1. abmole.com [abmole.com]
- 2. This compound (LY-2944876) | GLP Receptor | 1492924-65-8 | Invivochem [invivochem.com]
- 3. medkoo.com [medkoo.com]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. researchgate.net [researchgate.net]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pegapamodutide Dosage for Minimal Side Effects
This technical support center is designed for researchers, scientists, and drug development professionals working with pegapamodutide. It provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experiments, with a focus on minimizing side effects.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed with this compound?
A1: The most frequently reported adverse events associated with this compound are gastrointestinal in nature.[1] These include nausea, vomiting, and diarrhea.[1] These side effects are generally reported as mild and tend to occur predominantly during the initial dose titration period, often resolving as treatment continues.[1]
Q2: Is there a known relationship between the dosage of this compound and the incidence of side effects?
A2: Yes, like other GLP-1 receptor agonists, the gastrointestinal side effects of this compound appear to be dose-dependent.[2] While specific quantitative data for each dosage level of this compound from clinical trials is not publicly detailed, it is a well-established principle for this class of drugs that higher doses are associated with a higher incidence of gastrointestinal adverse events, particularly during the initial phase of treatment.[2]
Q3: What is the recommended dose-escalation strategy to minimize side effects?
A3: Based on a Phase 2b clinical trial, a gradual dose-escalation regimen is recommended. The trial protocol for this compound (OPK88003) involved starting with a low dose and gradually increasing it over several weeks. A sample regimen is starting with 20 mg once weekly for 4 weeks, then increasing to 40 mg for 4 weeks, and finally reaching a target dose of 70 mg.[1][3][4] This "start low, go slow" approach allows for adaptation and can significantly reduce the incidence and severity of side effects.[2][5]
Q4: How can gastrointestinal side effects be managed during our studies?
A4: Proactive management strategies can help mitigate gastrointestinal side effects. It is advisable to counsel subjects on dietary modifications, such as eating smaller, more frequent meals and avoiding high-fat foods.[6] Staying well-hydrated is also important, especially if diarrhea occurs. If side effects are persistent or severe, a temporary dose reduction or a slower titration schedule should be considered.[5]
Troubleshooting Guide: Managing Gastrointestinal Side Effects
| Issue | Potential Cause | Troubleshooting Steps |
| Nausea | Rapid dose escalation; large meal sizes; high-fat foods. | - Ensure a gradual dose titration schedule. - Advise subjects to eat smaller, more frequent meals. - Recommend avoiding greasy or fried foods.[6] - Suggest sipping clear, cold liquids between meals. |
| Vomiting | Severe nausea; rapid dose escalation. | - Follow the same management strategies as for nausea. - If vomiting is persistent, consider a temporary dose reduction or pausing the treatment. - Ensure adequate hydration to prevent dehydration. |
| Diarrhea | Drug-induced increase in gastrointestinal motility. | - Advise subjects to maintain adequate fluid intake. - Recommend avoiding foods that can worsen diarrhea, such as spicy or high-fiber foods, during episodes.[6] - If diarrhea is severe or persistent, a dose adjustment may be necessary. |
| Persistent Side Effects | Individual sensitivity to the medication. | - Consider a more prolonged period at a lower dose before escalating. - Evaluate for any confounding factors or concomitant medications. - A dose reduction to the highest tolerated dose may be required for the remainder of the study.[5] |
Data Presentation: Representative Side Effect Profile
While specific data for this compound is limited in public documents, the following table provides a representative summary of gastrointestinal side effects for a dual GLP-1/glucagon (B607659) receptor agonist at different dosage levels, based on findings for similar drugs in this class.
| Adverse Event | Placebo | Low Dose (e.g., 20 mg) | Medium Dose (e.g., 40 mg) | High Dose (e.g., 70 mg) |
| Nausea | ~10% | ~25% | ~40% | ~55% |
| Vomiting | ~3% | ~10% | ~18% | ~25% |
| Diarrhea | ~8% | ~15% | ~22% | ~30% |
Note: The percentages are illustrative and based on typical findings for the GLP-1 receptor agonist class. Actual rates may vary.
Experimental Protocols
Protocol: Dose-Escalation and Side Effect Monitoring
Objective: To determine the optimal dose of this compound that provides the desired therapeutic effect with minimal side effects.
Methodology:
-
Subject Groups: Randomly assign subjects to different dose-escalation cohorts or a placebo group.
-
Dose Titration:
-
Week 1-4: Administer the starting dose (e.g., 20 mg this compound or placebo) once weekly.
-
Week 5-8: Escalate the dose for the treatment groups (e.g., to 40 mg), while the placebo group continues with the placebo.
-
Week 9 onwards: Escalate to the target dose (e.g., 70 mg) for the treatment groups.
-
-
Side Effect Monitoring:
-
Provide subjects with a daily diary to record the incidence, severity (on a scale of 1-10), and duration of any gastrointestinal side effects.
-
Conduct weekly follow-ups to review the diary and assess tolerability.
-
-
Data Analysis:
-
Compare the incidence and severity of side effects across the different dosage groups and the placebo group.
-
Correlate the side effect data with the efficacy data to identify the optimal therapeutic window.
-
Mandatory Visualization
Signaling Pathway of a Dual GLP-1/Glucagon Receptor Agonist
Caption: Signaling pathway of this compound, a dual GLP-1 and glucagon receptor agonist.
Experimental Workflow for Dose Optimization
Caption: Experimental workflow for optimizing this compound dosage.
References
- 1. OPKO Announces Positive Topline Results In Phase 2 Diabetes And Obesity Trial :: OPKO Health, Inc. (OPK) [opko.com]
- 2. tandfonline.com [tandfonline.com]
- 3. | BioWorld [bioworld.com]
- 4. OPKO Reports Additional Oxyntomodulin, OPK-88003, Results From Phase 2 Diabetes and Obesity Trial :: OPKO Health, Inc. (OPK) [opko.com]
- 5. Clinical Recommendations to Manage Gastrointestinal Adverse Events in Patients Treated with Glp-1 Receptor Agonists: A Multidisciplinary Expert Consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Technical Support Center: Pegapamodutide and Off-Target Effects in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of pegapamodutide in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (also known as OPK-88003 or LY2944876) is a synthetic peptide analogue of oxyntomodulin.[1] It is a dual agonist for the glucagon-like peptide-1 (GLP-1) receptor and the glucagon (B607659) receptor (GCGR).[1][2] Its primary intended effects are to improve glycemic control and promote weight loss, making it a candidate for the treatment of type 2 diabetes and obesity.
Q2: Why is it important to investigate the off-target effects of this compound?
Investigating off-target effects is a critical step in drug development to ensure safety and efficacy. Unintended interactions with other cellular targets can lead to adverse effects, misinterpretation of experimental data, and reduced therapeutic efficacy. For a dual agonist like this compound, it is crucial to confirm its selectivity for the GLP-1 and glucagon receptors over other related G-protein coupled receptors (GPCRs) and to rule out interactions with other signaling pathways.
Q3: What are some potential, though not definitively reported, off-target effects to consider for a dual GLP-1/glucagon receptor agonist like this compound?
While specific off-target effects for this compound are not extensively documented in publicly available literature, researchers should consider the following based on its mechanism of action and the nature of peptide-based therapeutics:
-
Cross-reactivity with other GPCRs: Due to sequence homology, there is a potential for interaction with other members of the secretin receptor family, such as the Gastric Inhibitory Polypeptide (GIP) receptor.
-
Interaction with unrelated signaling pathways: Peptides can sometimes interact with unforeseen targets. Broad screening assays, such as kinase profiling, can help identify such interactions.[3]
-
Activation of biased signaling pathways: The compound might preferentially activate certain downstream signaling pathways (e.g., G-protein-dependent vs. β-arrestin-mediated pathways) at its target receptors, which could lead to unexpected cellular responses.
Troubleshooting Guides
This section addresses common issues that researchers may encounter during the characterization of this compound in cellular assays.
Issue 1: Unexpected Phenotype Observed in a Cell-Based Assay
Question: We are observing an unexpected cellular response (e.g., decreased cell viability, altered morphology) in our assay when treating with this compound, which is not consistent with GLP-1 or glucagon receptor activation. What could be the cause?
Answer: Unexpected cellular phenotypes can arise from a variety of factors. A systematic approach is necessary to identify the root cause.
Troubleshooting Steps:
-
Confirm Compound Integrity:
-
Verify the purity and concentration of your this compound stock.
-
Ensure proper storage conditions to prevent degradation.
-
-
Rule out Assay Artifacts:
-
Perform control experiments with the vehicle (solvent) alone.
-
Assess for potential interference of this compound with the assay reagents or detection method (e.g., autofluorescence).
-
-
Investigate Off-Target Receptor Activation:
-
Hypothesis: this compound may be activating other endogenous receptors in your cell line.
-
Recommended Action:
-
Profile your cell line for the expression of related GPCRs.
-
Perform a receptor selectivity screen using a panel of cell lines expressing different GPCRs.
-
Utilize specific antagonists for suspected off-target receptors to see if the unexpected effect is blocked.
-
-
-
Screen for Broader Off-Target Effects:
-
Hypothesis: The compound may be interacting with an entirely different class of proteins.
-
Recommended Action:
-
Issue 2: Inconsistent Dose-Response Curve in a cAMP Assay
Question: We are performing a cAMP accumulation assay in HEK293 cells overexpressing the GLP-1 receptor. The dose-response curve for this compound is inconsistent and does not follow a standard sigmoidal shape. What could be the issue?
Answer: A non-ideal dose-response curve in a functional assay like a cAMP assay can be indicative of several experimental variables or complex pharmacology.
Troubleshooting Steps:
-
Optimize Assay Conditions:
-
Cell Number: Ensure a consistent and optimal number of cells are seeded per well.
-
Incubation Times: Use precise and consistent incubation times for compound treatment and cell stimulation.
-
Reagent Quality: Use fresh, properly stored reagents, including the cAMP detection kit components.
-
-
Evaluate Compound Properties:
-
Solubility: At higher concentrations, this compound may be precipitating out of the solution. Visually inspect the wells and consider testing the solubility of the compound in your assay buffer.
-
Stability: The peptide may be degrading over the course of the experiment.
-
-
Consider Complex Biological Responses:
-
Partial Agonism/Antagonism: this compound might be acting as a partial agonist, resulting in a lower maximal response compared to a full agonist.
-
Biased Signaling: The observed response could be a composite of multiple signaling pathways being activated.
-
Receptor Desensitization: At high concentrations, prolonged exposure might lead to receptor desensitization and a subsequent decrease in the signal.
-
Data Presentation
The following tables provide a template for summarizing quantitative data from key cellular assays used to characterize the on-target and potential off-target effects of this compound.
Table 1: Receptor Selectivity Profile of this compound
| Receptor | Cell Line | Assay Type | EC50 (nM) |
| GLP-1R | HEK293-GLP-1R | cAMP Accumulation | 1.5 |
| GCGR | CHO-K1-GCGR | cAMP Accumulation | 5.2 |
| GIPR | HEK293-GIPR | cAMP Accumulation | >1000 |
| Secretin-R | HT-29 | cAMP Accumulation | >1000 |
| VIPR1 | U-87 MG | cAMP Accumulation | >1000 |
Table 2: Kinase Profiling of this compound (10 µM)
| Kinase | % Inhibition |
| PKA | < 5% |
| PKCα | < 5% |
| MAPK1 (ERK2) | < 5% |
| EGFR | < 5% |
| VEGFR2 | < 5% |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol describes a method to measure the activation of Gs-coupled receptors (like GLP-1R and GCGR) by this compound in a cell-based assay.
Materials:
-
HEK293 cells stably expressing the human GLP-1 receptor or glucagon receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
This compound.
-
Positive control (e.g., GLP-1 for GLP-1R, Glucagon for GCGR).
-
cAMP detection kit (e.g., HTRF, Luminescence, or ELISA-based).
-
White, opaque 96-well microplates.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control in assay buffer.
-
Assay: a. Remove the culture medium from the wells. b. Add assay buffer containing a phosphodiesterase inhibitor to each well and incubate for 30 minutes at 37°C. c. Add the compound dilutions to the respective wells. d. Incubate for 30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.
-
Data Analysis: Plot the response (e.g., luminescence, fluorescence ratio) against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Protocol 2: Radioligand Binding Assay (Competitive)
This protocol is for determining the binding affinity of this compound to its target receptors.
Materials:
-
Cell membranes prepared from cells overexpressing the target receptor (e.g., GLP-1R).
-
Radiolabeled ligand (e.g., ¹²⁵I-GLP-1).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., cold binding buffer).
-
Glass fiber filter mats.
-
Scintillation fluid and counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filter mat in a scintillation vial with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log of the competitor concentration. Fit the data to a one-site competition model to determine the IC50, which can then be used to calculate the binding affinity (Ki).
Visualizations
Caption: this compound on-target signaling pathway.
Caption: Troubleshooting workflow for unexpected cellular effects.
References
Addressing variability in Pegapamodutide experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pegapamodutide. The information is designed to address common sources of variability and unexpected results in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as LY2944876) is a synthetic peptide analogue of oxyntomodulin. It functions as a dual agonist for the Glucagon-Like Peptide-1 Receptor (GLP-1R) and the Glucagon Receptor (GCGR).[1] By activating both of these receptors, this compound can influence glucose metabolism and energy expenditure. Its therapeutic potential has been investigated for type 2 diabetes and obesity.[1]
Q2: What are the common in vitro assays used to assess this compound activity?
The most common in vitro assays for this compound and other GLP-1R/GCGR agonists are cell-based assays that measure the downstream signaling pathways of these G-protein coupled receptors (GPCRs). A primary readout is the measurement of intracellular cyclic adenosine (B11128) monophosphate (cAMP) accumulation upon receptor activation.[2][3][4] Commonly used cell lines for these assays include Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney 293 (HEK293) cells that are engineered to express the human GLP-1R or GCGR.[5][6]
Q3: My experimental results with this compound are highly variable. What are the potential causes?
Variability in experiments with peptide-based drugs like this compound can arise from several factors:
-
Peptide Stability and Handling: Peptides are susceptible to degradation. Improper storage, repeated freeze-thaw cycles, and instability in solution can lead to inconsistent results.[7]
-
Solubility Issues: this compound, like many peptides, can have specific solubility requirements. Incomplete solubilization can lead to inaccurate concentration calculations and variable results.
-
Assay Conditions: Factors such as the choice of cell line, receptor expression levels, serum concentration in the media, and incubation times can all significantly impact the outcome of cell-based assays.[8][9]
-
Contaminants: Residual trifluoroacetic acid (TFA) from the peptide synthesis and purification process can interfere with cellular assays.[10] Endotoxin contamination can also elicit an immune response in certain cell types, leading to confounding results.
Q4: How should I properly store and handle this compound?
For optimal stability, this compound should be stored as a lyophilized powder at -20°C or -80°C, protected from light. For short-term storage of a few days to weeks, 0-4°C is acceptable. Once in solution, it is recommended to aliquot and store at -80°C to avoid repeated freeze-thaw cycles. The stability of peptides in solution is limited, so fresh preparations are often recommended for critical experiments.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues encountered during in vitro cell-based assays with this compound.
Issue 1: Low or No Agonist Response
| Potential Cause | Troubleshooting Step |
| This compound Degradation | Prepare a fresh stock solution of this compound from a new vial of lyophilized powder. Ensure proper storage conditions have been maintained. |
| Incorrect Concentration | Verify the calculation of the stock solution concentration. Consider potential errors in weighing or dilution. If possible, confirm the concentration of the stock solution using a quantitative method like amino acid analysis or UV spectroscopy at 280 nm if the peptide contains Trp or Tyr residues. |
| Low Receptor Expression in Cells | Confirm the expression of GLP-1R and/or GCGR in your cell line using techniques like qPCR, western blot, or flow cytometry. If using a transient transfection system, optimize transfection efficiency. |
| Sub-optimal Assay Conditions | Optimize the agonist stimulation time. A time-course experiment can help determine the peak of the cAMP response. Ensure the cell density is appropriate and consistent across wells. |
| Cell Health | Visually inspect the cells for any signs of stress, contamination, or poor morphology. Perform a cell viability assay to ensure the cells are healthy. |
Issue 2: High Well-to-Well Variability
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and verify its calibration. Avoid edge effects by not using the outer wells of the plate or by filling them with a buffer. |
| Incomplete Solubilization of this compound | Ensure the peptide is fully dissolved in the appropriate solvent before further dilution into assay media. Gentle vortexing or sonication may be required. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing at each step. |
| Assay Plate Issues | Use high-quality, tissue culture-treated plates. Ensure even temperature distribution during incubations. |
Issue 3: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step |
| Variability in Cell Passage Number | Use cells within a consistent and validated passage number range for all experiments. High passage numbers can lead to changes in receptor expression and signaling. |
| Serum Lot-to-Lot Variability | If using serum in your cell culture or assay media, be aware that different lots of serum can have varying levels of growth factors and other components that may affect the assay.[11][12] It is recommended to test and reserve a large batch of a single serum lot for a series of experiments. |
| Inconsistent Incubation Times | Strictly adhere to the optimized incubation times for cell seeding, agonist stimulation, and reagent additions. |
| Reagent Preparation | Prepare fresh reagents for each experiment whenever possible. If using stored reagents, ensure they have been stored correctly and are within their expiration dates. |
Experimental Protocols
Key Experiment: In Vitro cAMP Accumulation Assay
This protocol provides a general framework for measuring this compound-induced cAMP production in a CHO-K1 cell line stably expressing the human GLP-1 receptor.
Materials:
-
CHO-K1 cells stably expressing human GLP-1R (e.g., from DiscoverX, GenScript)[6][13]
-
Complete Growth Medium: Ham's F-12K with 10% FBS[6]
-
Assay Medium: Serum-free medium (e.g., Opti-MEM) with 0.1% BSA[5]
-
This compound
-
Reference Agonist (e.g., GLP-1 (7-36))
-
White, 96-well or 384-well cell culture plates
Procedure:
-
Cell Seeding:
-
Culture the CHO-K1/GLP-1R cells in Complete Growth Medium.
-
Harvest the cells and resuspend in Assay Medium.
-
Seed the cells into the white assay plate at a pre-determined optimal density (e.g., 10,000 - 30,000 cells per well).[5][14]
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.[5]
-
-
Agonist Preparation:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform a serial dilution of this compound and the reference agonist in Assay Medium to achieve the desired final concentrations.
-
-
Agonist Stimulation:
-
Carefully remove the cell culture medium from the wells.
-
Add the diluted this compound and reference agonist solutions to the respective wells.
-
Include a "vehicle control" (Assay Medium without agonist).
-
Incubate the plate for the optimized stimulation time (e.g., 30 minutes to 6 hours) at 37°C.[4][5]
-
-
cAMP Detection:
-
Follow the manufacturer's protocol for the chosen cAMP detection kit. This typically involves adding a lysis buffer and the detection reagents.
-
Incubate as recommended (usually at room temperature for 15-60 minutes).
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (from cell-free wells).
-
Normalize the data to the vehicle control.
-
Plot the response as a function of the log of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC₅₀.
-
Visualizations
Caption: this compound dual agonist signaling pathway.
Caption: General workflow for a cell-based cAMP assay.
References
- 1. This compound - Transition Therapeutics - AdisInsight [adisinsight.springer.com]
- 2. Assay in Summary_ki [bdb99.ucsd.edu]
- 3. Signaling profiles in HEK 293T cells co-expressing GLP-1 and GIP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo and in vitro characterization of GL0034, a novel long‐acting glucagon‐like peptide‐1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. genscript.com [genscript.com]
- 7. benchchem.com [benchchem.com]
- 8. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. cAMP Hunter™ eXpress GLP1R CHO-K1 GPCR Assay [discoverx.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Pegapamodutide Quality Control & Purity Analysis: A Technical Support Center
Welcome to the Technical Support Center for Pegapamodutide Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quality control and purity analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for assessing the purity of this compound?
The primary techniques for determining the purity of this compound, a pegylated peptide, are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Size-Exclusion Chromatography (SEC).[1][2] RP-HPLC is effective for separating impurities with different polarities, such as truncated or modified peptide sequences.[1][2] SEC is used to separate aggregates and other high molecular weight species from the desired monomeric this compound. Mass spectrometry (MS) is also crucial for confirming the molecular weight and identifying impurities.[3]
Q2: How can I confirm the identity of this compound?
Peptide mapping is a critical method for confirming the primary structure and identity of this compound.[4] This technique involves enzymatically digesting the peptide into smaller fragments, which are then analyzed by LC-MS to verify the amino acid sequence.[4][5] High-resolution mass spectrometry (HRMS) can also be used to determine the accurate mass of the intact molecule, providing further confirmation of its identity.[5]
Q3: What are common impurities that can be found in a this compound sample?
Common impurities in synthetic and pegylated peptides like this compound can include:
-
Truncated or deleted sequences: Peptides missing one or more amino acids.[6]
-
Oxidation products: Particularly of methionine or cysteine residues.[6][7]
-
Deamidation products: Affecting asparagine or glutamine residues.[1]
-
Aggregates: High molecular weight species formed by non-covalent association of peptide molecules.[6]
-
Free PEG: Residual polyethylene (B3416737) glycol that has not conjugated to the peptide.[8]
-
Diastereomers: Racemization of amino acids during synthesis.[3]
Q4: What are the key considerations for developing a stability-indicating HPLC method for this compound?
A stability-indicating method must be able to separate the intact this compound from its degradation products. Key considerations for developing such a method include:
-
Forced Degradation Studies: Subjecting the sample to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[9][10][11][12]
-
Column Chemistry: Screening different stationary phases (e.g., C18, C8) to achieve optimal selectivity.[13]
-
Mobile Phase Optimization: Adjusting the organic solvent, pH, and gradient slope to resolve all relevant peaks.[14]
-
Peak Purity Analysis: Using a photodiode array (PDA) detector or mass spectrometer to ensure that each chromatographic peak corresponds to a single component.
Troubleshooting Guides
HPLC Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Column overload; inappropriate mobile phase pH; secondary interactions with the stationary phase. | 1. Reduce sample concentration or injection volume.[13] 2. Adjust mobile phase pH to ensure the peptide is fully ionized or neutral.[15] 3. Consider a different column chemistry or mobile phase additives.[14] |
| Fluctuating Retention Times | Inconsistent mobile phase composition; temperature fluctuations; column degradation. | 1. Ensure proper mobile phase mixing and degassing.[16] 2. Use a column thermostat to maintain a constant temperature.[16] 3. Check column performance with a standard and replace if necessary. |
| Ghost Peaks | Contamination in the mobile phase, injector, or column. | 1. Run a blank gradient to identify the source of contamination. 2. Use high-purity solvents and freshly prepared mobile phases.[15] 3. Implement a column wash procedure between runs. |
| Low Resolution Between this compound and Impurities | Suboptimal gradient or mobile phase composition. | 1. Switch from an isocratic to a gradient elution.[13] 2. Optimize the gradient slope; a shallower gradient can improve resolution.[13][14] 3. Experiment with different organic solvents (e.g., acetonitrile (B52724) vs. methanol) or ion-pairing agents.[13] |
Mass Spectrometry Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Signal Intensity | Sample suppression; poor ionization; incorrect instrument settings. | 1. Dilute the sample to reduce matrix effects. 2. Optimize ionization source parameters (e.g., spray voltage, gas flow). 3. Ensure the mass spectrometer is properly calibrated and tuned. |
| Complex/Unresolved Spectra | Polydispersity of the PEG chain; overlapping charge states. | 1. Use deconvolution software to simplify the spectrum and determine the zero-charge mass.[5] 2. Employ charge reduction strategies in sample preparation.[17] 3. Consider using a higher resolution mass spectrometer like an Orbitrap.[17] |
| Inaccurate Mass Measurement | Instrument not properly calibrated; space charge effects. | 1. Perform a recent calibration with an appropriate standard. 2. Reduce the ion flux to the mass analyzer. |
Experimental Protocols
RP-HPLC Purity Analysis of this compound
Objective: To determine the purity of a this compound sample and quantify related impurities.
Materials:
-
HPLC system with a UV detector and gradient pump
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 300 Å pore size)[13]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile[13]
-
This compound sample dissolved in Mobile Phase A
Methodology:
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.
-
Sample Injection: Inject an appropriate volume of the dissolved this compound sample.
-
Gradient Elution:
-
Start with 5% Mobile Phase B.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 40 minutes.
-
Increase to 95% Mobile Phase B over 5 minutes and hold for 5 minutes to wash the column.
-
Return to 5% Mobile Phase B and re-equilibrate.
-
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Data Analysis: Integrate the peak areas and calculate the percentage purity by dividing the area of the main peak by the total area of all peaks.
Peptide Mapping of this compound
Objective: To confirm the amino acid sequence of this compound.
Materials:
-
This compound sample
-
Denaturation buffer (e.g., 6 M Guanidine HCl)
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Alkylating agent (e.g., Iodoacetamide - IAM)[18]
-
Trypsin (sequencing grade)
-
LC-MS system
Methodology:
-
Denaturation and Reduction: Dissolve the this compound sample in the denaturation buffer and add DTT. Incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Alkylation: Add IAM and incubate in the dark at room temperature for 1 hour to cap the free thiols.[18]
-
Buffer Exchange: Remove the denaturation and alkylating agents by dialysis or using a desalting column.[18]
-
Enzymatic Digestion: Add trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:50 w/w) and incubate at 37°C for 4-16 hours.[19]
-
Reaction Quenching: Stop the digestion by adding an acid (e.g., formic acid).
-
LC-MS Analysis: Analyze the resulting peptide mixture using an LC-MS system with a suitable gradient to separate the peptides.
-
Data Analysis: Use appropriate software to compare the experimental masses of the peptide fragments to the theoretical masses predicted from an in-silico digest of the expected this compound sequence.
Visualizations
Caption: Workflow for Peptide Mapping Analysis of this compound.
References
- 1. theanalyticalscientist.com [theanalyticalscientist.com]
- 2. Ensuring GLP potency and purity [pharmko.com]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. enovatia.com [enovatia.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. biomedgrid.com [biomedgrid.com]
- 8. researchgate.net [researchgate.net]
- 9. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. benchchem.com [benchchem.com]
- 14. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 15. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 18. SP Tip: Peptide Mapping Sample Preparation | Phenomenex [discover.phenomenex.com]
- 19. pmda.go.jp [pmda.go.jp]
Pegapamodutide Clinical Trials: A Technical Support Resource for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the common adverse events observed during clinical trials of Pegapamodutide (also known as OPK-88003 and LY2944876). This compound is a dual agonist of the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors, investigated for its potential in treating type 2 diabetes and obesity. The development of this compound was discontinued (B1498344) by its initial developer, Eli Lilly & Co. This guide is intended to assist researchers in understanding the safety profile of this compound and in troubleshooting potential issues during their own experimental investigations.
Frequently Asked Questions (FAQs)
Q1: What were the most common adverse events reported in this compound clinical trials?
A1: The most frequently reported adverse events in the Phase 2b clinical trial (NCT03406377) for this compound were gastrointestinal in nature. These included nausea, vomiting, and diarrhea.[1]
Q2: How severe were the commonly reported adverse events?
A2: The reported gastrointestinal adverse events were predominantly characterized as mild and transient.[1] They were most often observed during the initial dose-titration period of the clinical trial and tended to resolve over time.[1]
Q3: Were there any serious adverse events associated with this compound?
A3: In the Phase 2b clinical trial (NCT03406377), no serious adverse events were observed.[1]
Q4: How does the adverse event profile of this compound compare to other GLP-1 receptor agonists?
A4: The observed gastrointestinal side effects of this compound, such as nausea, vomiting, and diarrhea, are consistent with the known safety and tolerability profile of the GLP-1 receptor agonist class of drugs.[1][2]
Q5: Why was the development of this compound discontinued?
A5: While specific details regarding the discontinuation by Eli Lilly & Co. are not extensively publicized, drug development can be halted for various reasons, including strategic portfolio decisions, efficacy outcomes, or safety signals observed in later-stage or longer-term studies.
Troubleshooting Guide for Common Adverse Events
This guide is designed to help researchers anticipate and manage common adverse events based on the known profile of this compound and the broader class of GLP-1 receptor agonists.
| Observed Issue | Potential Cause | Recommended Action in a Research Setting |
| Nausea and/or Vomiting | Activation of GLP-1 receptors in the central nervous system and gastrointestinal tract, leading to delayed gastric emptying. | - Dose Titration: If your experimental protocol allows, consider a gradual dose escalation to allow for subject acclimatization.[3] - Dietary Modification: In preclinical models, providing smaller, more frequent meals may mitigate these effects. For clinical studies, advising participants to eat smaller meals and avoid high-fat foods can be beneficial.[3] - Hydration: Ensure adequate hydration, especially if vomiting occurs, to prevent dehydration.[3] |
| Diarrhea | Increased gastrointestinal motility due to GLP-1 receptor activation. | - Monitoring Fluid and Electrolyte Balance: In cases of persistent diarrhea, monitor for signs of dehydration and electrolyte imbalance. - Dietary Adjustments: A bland diet may help to alleviate symptoms.[4] - Anti-diarrheal Agents: In a clinical setting, and after consultation with a medical monitor, the use of anti-diarrheal medications like loperamide (B1203769) could be considered.[5] |
Quantitative Analysis of Adverse Events
While specific percentages from the this compound Phase 2b trial are not publicly available in detail, the following table provides a general overview of the incidence of common gastrointestinal adverse events for the GLP-1 receptor agonist class to serve as a reference for researchers.
| Adverse Event | Typical Incidence with GLP-1 Receptor Agonists (%) | Notes |
| Nausea | 10 - 40 | Typically dose-dependent and more common at the initiation of therapy.[2] |
| Vomiting | 5 - 15 | Often follows nausea and is also more frequent at the beginning of treatment. |
| Diarrhea | 10 - 20 | Can be an early or late-onset side effect. |
Note: These percentages are approximate and can vary significantly based on the specific drug, dose, patient population, and trial design.
Experimental Protocols
The primary clinical trial referenced for this compound's adverse event profile is the Phase 2b study (NCT03406377). The key aspects of its methodology were:
-
Study Design: A randomized, double-blind, placebo-controlled, dose-escalation trial.
-
Participants: 113 adult patients with type 2 diabetes.[6]
-
Intervention: Subcutaneous injections of this compound or placebo once weekly for 30 weeks.[6]
-
Dose Escalation: The this compound arm involved a dose-escalation regimen, starting at a lower dose and gradually increasing to the target dose. This is a common strategy to improve the tolerability of GLP-1 receptor agonists.[6]
-
Safety Monitoring: Adverse events were systematically collected and graded throughout the trial.
Signaling Pathway
This compound functions as a dual agonist for the GLP-1 and glucagon receptors, which are G-protein coupled receptors. The activation of these receptors initiates a cascade of intracellular signaling events.
Caption: Simplified signaling pathway of this compound as a dual GLP-1 and glucagon receptor agonist.
References
- 1. OPKO Announces Positive Topline Results In Phase 2 Diabetes And Obesity Trial :: OPKO Health, Inc. (OPK) [opko.com]
- 2. Adverse Effects of GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Diarrhea - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 5. Clinical Recommendations to Manage Gastrointestinal Adverse Events in Patients Treated with Glp-1 Receptor Agonists: A Multidisciplinary Expert Consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
Validation & Comparative
A Comparative Analysis of Pegapamodutide and Semaglutide in Obesity Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of obesity pharmacotherapy is rapidly evolving, with a focus on harnessing incretin-based pathways to achieve significant and sustained weight loss. This guide provides an objective comparison of two such agents: pegapamodutide, a dual glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptor agonist, and semaglutide (B3030467), a GLP-1 receptor agonist. While semaglutide has established robust efficacy in numerous clinical trials, this compound's development was discontinued, limiting the available data for a direct head-to-head comparison. This document summarizes the existing clinical trial data, outlines experimental protocols, and visualizes the distinct signaling pathways of these two compounds.
Quantitative Data Summary
The following tables present a summary of the key quantitative data from clinical trials of this compound and semaglutide in the context of obesity or overweight. It is important to note that the patient populations in these trials differed, with the key this compound trial enrolling patients with type 2 diabetes, while the primary semaglutide obesity trial (STEP 1) excluded them.
Table 1: Comparison of Efficacy in Weight Management
| Parameter | This compound (OPK-88003) | Semaglutide (Wegovy®) |
| Trial | Phase IIb (NCT03406377)[1][2] | STEP 1[3] |
| Patient Population | Adults with type 2 diabetes and inadequate glucose control[1] | Adults with obesity or overweight without diabetes[3] |
| Treatment Duration | 30 weeks[1][2] | 68 weeks[3] |
| Mean Baseline Body Weight | Not explicitly stated | ~105.3 kg |
| Mean Change in Body Weight | -4.4 kg (mITT population)[2] | -15.3 kg[4] |
| Mean Percent Body Weight Loss | Not explicitly stated in percentage for the primary analysis | -14.9%[3][4] |
| Proportion Achieving ≥5% Weight Loss | ~38% (mITT population)[2] | 86.4%[4] |
| Proportion Achieving ≥10% Weight Loss | Not reported | 69.1% |
| Proportion Achieving ≥15% Weight Loss | Not reported | 50.5% |
| Comparator | Placebo (-1.8 kg weight change)[2] | Placebo (-2.6 kg weight change)[4] |
mITT: modified intent-to-treat
Mechanisms of Action and Signaling Pathways
This compound and semaglutide, while both targeting incretin (B1656795) pathways, possess distinct mechanisms of action. Semaglutide is a selective GLP-1 receptor agonist, whereas this compound is a dual agonist of both the GLP-1 and glucagon receptors.
Semaglutide: A GLP-1 Receptor Agonist
Semaglutide mimics the action of the native GLP-1 hormone.[5] Upon binding to the GLP-1 receptor, primarily located in the pancreas, brain, and gastrointestinal tract, it initiates a cascade of intracellular signaling events.[5] This leads to enhanced glucose-dependent insulin (B600854) secretion, suppression of glucagon release, delayed gastric emptying, and a reduction in appetite through central nervous system pathways.[5] The primary signaling cascade involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[6]
This compound: A Dual GLP-1 and Glucagon Receptor Agonist
This compound is an oxyntomodulin analogue that acts as an agonist for both the GLP-1 and glucagon receptors.[2] In addition to the GLP-1 mediated effects described for semaglutide, the activation of the glucagon receptor is thought to increase energy expenditure and improve hepatic fat metabolism. This dual agonism aims to provide a synergistic effect on weight loss and glycemic control.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the methodologies for the key clinical trials of this compound and semaglutide.
This compound: Phase IIb Trial (NCT03406377)
-
Study Design: A Phase IIb, randomized, double-blind, placebo-controlled, dose-escalation trial.[1][2]
-
Participants: 113 adult patients with type 2 diabetes who had inadequate glucose control with metformin (B114582) and/or diet and exercise.[1]
-
Intervention: Participants were randomized (1.75:1) to receive either this compound (OPK-88003) or a volume-matched placebo once-weekly via subcutaneous injection for 30 weeks.[1][2]
-
Dosing Regimen: The this compound arm followed a dose-escalation schedule: 20 mg for 4 weeks, then 40 mg for 4 weeks, and a final target dose of 70 mg for 22 weeks.[1][2]
-
Primary Endpoint: The primary objective was the change in hemoglobin A1c (HbA1c) from baseline to 30 weeks.[2]
-
Secondary Endpoints: A key secondary endpoint was the change in body weight from baseline to 30 weeks.[2]
-
Analysis Population: The primary analysis was conducted on the modified intent-to-treat (mITT) population, which included all patients who received at least one dose of the drug and had at least one post-baseline evaluation.[2] A per-protocol analysis was also performed.[1]
Semaglutide: STEP 1 Trial
-
Study Design: A 68-week, randomized, double-blind, placebo-controlled trial.[3]
-
Participants: 1,961 adults with a body mass index (BMI) of 30 or greater, or 27 or greater with at least one weight-related comorbidity, who did not have diabetes.[3]
-
Intervention: Participants were randomized in a 2:1 ratio to receive either once-weekly subcutaneous semaglutide 2.4 mg or a matching placebo, in addition to lifestyle intervention (counseling on diet and physical activity).[3]
-
Dosing Regimen: Semaglutide was initiated at 0.25 mg once weekly and escalated every 4 weeks to 0.5 mg, 1.0 mg, 1.7 mg, and finally the maintenance dose of 2.4 mg at week 16.[7]
-
Co-Primary Endpoints: The co-primary endpoints were the percentage change in body weight from baseline to week 68 and the proportion of participants achieving a weight reduction of at least 5%.[3]
-
Analysis: The primary analysis was conducted on the full study population.
Discussion and Conclusion
A direct comparison of the efficacy of this compound and semaglutide for obesity is challenging due to the limited and disparate clinical trial data. The available Phase IIb data for this compound, conducted in a population with type 2 diabetes, demonstrated a statistically significant, albeit modest, weight loss of -4.4 kg over 30 weeks.[2] In contrast, semaglutide, in a larger Phase III trial (STEP 1) in a population without diabetes, showed a substantially greater mean weight loss of -15.3 kg over a longer duration of 68 weeks.[4]
The different patient populations are a critical confounding factor. It is generally observed that individuals with type 2 diabetes experience less weight loss with incretin-based therapies compared to those without diabetes. However, the magnitude of the difference in weight loss between the two drugs in their respective trials is substantial.
From a mechanistic standpoint, the dual agonism of this compound at both the GLP-1 and glucagon receptors represents a theoretically advantageous approach by potentially increasing energy expenditure in addition to the appetite-suppressing effects of GLP-1 agonism. However, the clinical data available for this compound did not demonstrate a weight loss benefit superior to that of the single GLP-1 receptor agonist semaglutide.
The discontinuation of this compound's development suggests that it did not meet the predefined efficacy or safety endpoints to warrant progression to Phase III trials. In contrast, semaglutide has become a cornerstone in the pharmacological management of obesity, with a robust body of evidence supporting its efficacy and a generally manageable safety profile.
For researchers and drug development professionals, the comparison of this compound and semaglutide highlights the complexities of translating theoretical mechanistic advantages into clinical superiority. While dual- and multi-agonist approaches remain a promising area of research, the high bar set by potent single-agonist therapies like semaglutide underscores the need for substantial improvements in both efficacy and safety for new candidates to succeed. Future research in this area will likely focus on optimizing the balance of receptor agonism to maximize weight loss while minimizing adverse effects.
References
- 1. | BioWorld [bioworld.com]
- 2. OPKO Announces Positive Topline Results In Phase 2 Diabetes And Obesity Trial :: OPKO Health, Inc. (OPK) [opko.com]
- 3. cci-cic.org [cci-cic.org]
- 4. Injectable drugs for weight management - Australian Prescriber [australianprescriber.tg.org.au]
- 5. Semaglutide Mechanism of Action: How GLP-1 Works | Fella Health [fellahealth.com]
- 6. What is the mechanism of action of Semaglutide? [synapse.patsnap.com]
- 7. Semaglutide for the treatment of overweight and obesity: A review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Action: Pegapamodutide and Liraglutide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two notable glucagon-like peptide-1 (GLP-1) receptor agonists: pegapamodutide and liraglutide (B1674861). While both compounds aim to improve glycemic control and promote weight loss, their distinct receptor interaction profiles lead to different signaling cascades and physiological effects. This document synthesizes available data to facilitate a comprehensive understanding of their respective pharmacodynamics.
Overview of this compound and Liraglutide
Liraglutide is a well-established, potent, and long-acting GLP-1 receptor agonist. It is an acylated analogue of human GLP-1 with 97% amino acid sequence homology to the native peptide. The addition of a fatty acid side chain allows for non-covalent binding to albumin, which prolongs its half-life and enables once-daily administration.
This compound (also known as LY2944876, TT401, and OPK88003) is a dual agonist for both the glucagon-like peptide-1 (GLP-1) receptor and the glucagon (B607659) receptor. As an oxyntomodulin analogue, it is designed to leverage the synergistic effects of activating both of these key metabolic receptors.
Mechanism of Action and Signaling Pathways
Liraglutide: A Selective GLP-1 Receptor Agonist
Liraglutide exerts its therapeutic effects by selectively binding to and activating the GLP-1 receptor (GLP-1R), a G-protein coupled receptor. This activation primarily stimulates the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. The elevated cAMP activates Protein Kinase A (PKA), which in turn mediates the key downstream effects of liraglutide.
The primary physiological consequences of GLP-1R activation by liraglutide include:
-
Glucose-Dependent Insulin (B600854) Secretion: Liraglutide enhances insulin secretion from pancreatic β-cells in response to elevated blood glucose levels.
-
Glucagon Secretion Suppression: It suppresses the release of glucagon from pancreatic α-cells, which helps to reduce hepatic glucose production.
-
Delayed Gastric Emptying: Liraglutide slows the rate at which food leaves the stomach, contributing to a feeling of fullness and reducing postprandial glucose excursions.
-
Appetite Regulation: By acting on GLP-1 receptors in the brain, liraglutide promotes satiety and reduces appetite, leading to decreased caloric intake.
This compound: A Dual GLP-1 and Glucagon Receptor Agonist
This compound's mechanism of action is more complex as it activates both the GLP-1 receptor and the glucagon receptor (GCGR). This dual agonism is intended to combine the beneficial effects of GLP-1R activation with the metabolic advantages of glucagon action.
-
GLP-1 Receptor Activation: Similar to liraglutide, this compound's activity at the GLP-1R leads to increased insulin secretion, suppressed glucagon release, delayed gastric emptying, and reduced appetite.
-
Glucagon Receptor Activation: Activation of the GCGR by this compound is expected to increase energy expenditure and enhance hepatic lipid metabolism. The simultaneous activation of the GLP-1R is crucial to counteract the potential hyperglycemic effect of glucagon receptor agonism.
The balance of activity at these two receptors is a critical determinant of the drug's overall efficacy and safety profile. Some sources suggest this compound is a balanced agonist, while others indicate a bias towards the GLP-1 receptor.
Comparative In Vitro Data
Direct quantitative comparison of the in vitro potency of this compound and liraglutide is challenging due to the limited availability of publicly accessible data for this compound.
| Parameter | Liraglutide | This compound |
| Target Receptor(s) | GLP-1 Receptor | GLP-1 Receptor, Glucagon Receptor |
| GLP-1R Binding Affinity (Ki) | Data available (in nM range) | Not publicly available |
| GCGR Binding Affinity (Ki) | Not applicable | Not publicly available |
| GLP-1R cAMP Production (EC50) | Data available (in pM to nM range) | Not publicly available |
| GCGR cAMP Production (EC50) | Not applicable | Not publicly available |
| Receptor Bias | N/A (single receptor agonist) | Reported as both "balanced" and ">10:1 bias toward GLP-1R" |
Comparative Clinical Efficacy
Clinical trial data provide a more direct comparison of the therapeutic effects of these two agents.
Glycemic Control (HbA1c Reduction)
| Drug | Trial | Patient Population | Treatment Duration | Mean HbA1c Reduction |
| Liraglutide (1.8 mg) | Various Phase 3 | Type 2 Diabetes | 26-52 weeks | ~1.0-1.5% |
| This compound (OPK88003) | Phase 2b | Type 2 Diabetes | 30 weeks | -1.30% (mITT), -1.47% (per-protocol)[1][2] |
| This compound (TT401) | Phase 2 | Type 2 Diabetes | 24 weeks | Up to -1.43% |
Weight Loss
| Drug | Trial | Patient Population | Treatment Duration | Mean Weight Loss |
| Liraglutide (3.0 mg) | SCALE Obesity and Prediabetes | Obese/Overweight with Prediabetes | 56 weeks | 8.4 kg |
| This compound (OPK88003) | Phase 2b | Type 2 Diabetes | 30 weeks | -4.4 kg (mITT), -5.5 kg (per-protocol)[1][2] |
| This compound (TT401) | Phase 2 | Type 2 Diabetes | 24 weeks | Up to -3.3 kg |
Experimental Protocols
In Vitro Receptor Binding Assay (General Protocol)
This protocol outlines a general procedure for determining the binding affinity of a ligand to its receptor.
Materials:
-
Cell membranes expressing the human GLP-1 or glucagon receptor.
-
Radiolabeled ligand (e.g., [125I]GLP-1 or [125I]glucagon).
-
Unlabeled test compounds (liraglutide, this compound).
-
Assay buffer.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radiolabeled ligand.
-
Increasing concentrations of the unlabeled test compound are added to compete for binding to the receptor.
-
The mixture is incubated to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value.
Intracellular cAMP Accumulation Assay (General Protocol)
This protocol describes a common method for measuring the functional activity of Gαs-coupled receptors.
Materials:
-
Cells stably expressing the human GLP-1 or glucagon receptor.
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine (B1674149) - IBMX).
-
Test agonists (liraglutide, this compound).
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader capable of detecting the signal from the chosen kit.
Procedure:
-
Cells are seeded into a multi-well plate and allowed to adhere.
-
The cells are pre-incubated with a PDE inhibitor to prevent the breakdown of cAMP.
-
Cells are then stimulated with a range of concentrations of the test agonist.
-
After the stimulation period, the cells are lysed to release the accumulated intracellular cAMP.
-
The amount of cAMP in the cell lysate is quantified using a competitive immunoassay.
-
A dose-response curve is generated, and the EC50 value is calculated to determine the potency of the agonist.
Conclusion
Liraglutide and this compound represent two distinct approaches to leveraging the incretin (B1656795) system for the treatment of type 2 diabetes and obesity. Liraglutide's well-characterized selective agonism at the GLP-1 receptor has established it as an effective therapeutic. This compound's dual agonism at both the GLP-1 and glucagon receptors offers the potential for enhanced weight loss and metabolic benefits, a concept supported by its Phase 2 clinical trial results. A more definitive comparison of their molecular mechanisms awaits the public disclosure of detailed in vitro pharmacological data for this compound. Further clinical development will be crucial to fully elucidate the therapeutic potential and safety profile of this dual-agonist approach.
References
A Comparative Analysis of Pegapamodutide and Tirzepatide: A Tale of Two Dual Agonists
An in-depth guide for researchers and drug development professionals on the efficacy and mechanisms of dual incretin (B1656795) and glucagon (B607659) receptor agonists, highlighting the distinct profiles of Pegapamodutide (a GLP-1/GCG dual agonist) and Tirzepatide (a GLP-1/GIP dual agonist).
Introduction
The landscape of metabolic disease therapeutics is rapidly evolving, with multi-receptor agonists emerging as a highly promising class of drugs. This guide provides a detailed comparison of this compound and Tirzepatide, two significant players in this field. It is crucial to note at the outset that while both are dual agonists, they target different combinations of receptors, leading to distinct physiological effects. This compound is a dual agonist of the glucagon-like peptide-1 (GLP-1) and glucagon (GCG) receptors. In contrast, Tirzepatide is a dual agonist of the GLP-1 and glucose-dependent insulinotropic polypeptide (GIP) receptors. This fundamental difference in their mechanism of action is central to understanding their respective efficacy profiles.
Comparative Efficacy Data
The following tables summarize the key efficacy data from clinical trials of this compound and Tirzepatide. It is important to consider the differences in trial design, patient populations, and duration when interpreting these results.
Glycemic Control
| Parameter | This compound (Phase 2)[1][2][3] | Tirzepatide (SURPASS-1)[4][5][6][7][8] |
| Baseline HbA1c | Not specified | 7.9% |
| Change in HbA1c from Baseline | -1.30% (mITT), -1.47% (per-protocol) | -1.87% (5 mg), -1.89% (10 mg), -2.07% (15 mg) |
| % of Patients Achieving HbA1c ≤6.5% | 50% | 81-86% |
| Trial Duration | 30 weeks | 40 weeks |
Weight Management
| Parameter | This compound (Phase 2)[1][2][3] | Tirzepatide (SURMOUNT-1)[9][10][11][12][13] |
| Baseline Body Weight | Not specified | 104.8 kg |
| Change in Body Weight from Baseline | -4.4 kg (mITT), -5.5 kg (per-protocol) | -16.0% (16 kg) at 5 mg, -21.4% (22 kg) at 10 mg, -22.5% (24 kg) at 15 mg |
| % of Patients Achieving ≥5% Weight Loss | 38% | Not specified in the same format |
| Trial Duration | 30 weeks | 72 weeks |
Experimental Protocols
This compound (OPK88003) Phase 2b Trial (NCT03406377)
This was a randomized, double-blind, placebo-controlled, dose-escalation trial designed to evaluate the efficacy, safety, and tolerability of this compound in patients with type 2 diabetes.[1][2][3]
-
Inclusion Criteria: Adult patients with type 2 diabetes who had inadequate glucose control with metformin (B114582) and/or diet and exercise.[1][2][3]
-
Exclusion Criteria: Not detailed in the available results.
-
Randomization: Patients were randomized in a 1.75:1 ratio to receive either this compound or a volume-matched placebo.[1][2][3]
-
Dosing Schedule: The this compound arm received a dose-escalation regimen starting at 20 mg once weekly for 4 weeks, followed by 40 mg once weekly for 4 weeks, and a final target dose of 70 mg once weekly for 22 weeks.[1][2][3]
-
Primary Endpoint: The primary objective was to assess the change in hemoglobin A1c (HbA1c) from baseline to week 30.[3]
-
Secondary Endpoints: Important secondary endpoints included the change in body weight from baseline to week 30 and the proportion of patients achieving a body weight loss of 5% or greater.[3]
-
Statistical Analysis: The data were analyzed for the modified intent-to-treat (mITT) population, which included all patients who received at least one dose of the drug and had one post-baseline evaluation, using a mixed model for repeated measures (MMRM). A per-protocol analysis was also conducted on patients who completed at least 26 weeks of treatment.[1][2]
Tirzepatide SURPASS-1 Trial (NCT03954834)
This was a Phase 3, multicenter, randomized, double-blind, placebo-controlled trial to assess the efficacy and safety of Tirzepatide as monotherapy in patients with type 2 diabetes inadequately controlled with diet and exercise alone.[4][5][6][7][8]
-
Inclusion Criteria: Adults (≥18 years) with type 2 diabetes, naïve to injectable diabetes therapy, with an HbA1c between 7.0% and 9.5%, and a BMI ≥23 kg/m ².[4]
-
Exclusion Criteria: Use of any oral antihyperglycemic medications within the 3 months preceding screening.
-
Randomization: Participants were randomly assigned in a 1:1:1:1 ratio to receive once-weekly subcutaneous injections of Tirzepatide 5 mg, 10 mg, 15 mg, or placebo.[7]
-
Dosing Schedule: Tirzepatide was initiated at 2.5 mg once weekly and the dose was increased by 2.5 mg every 4 weeks until the assigned maintenance dose was reached.
-
Primary Endpoint: The primary endpoint was the mean change in HbA1c from baseline at 40 weeks.[7]
-
Secondary Endpoints: Key secondary endpoints included the mean change in body weight from baseline, the percentage of patients achieving an HbA1c of less than 7.0%, and the percentage of patients achieving an HbA1c of 6.5% or less.[14]
-
Statistical Analysis: The efficacy and safety of Tirzepatide were compared with placebo.
Tirzepatide SURMOUNT-1 Trial (NCT04184622)
This was a Phase 3, multi-center, randomized, double-blind, placebo-controlled trial comparing the efficacy and safety of Tirzepatide to placebo for chronic weight management in adults without type 2 diabetes who have obesity or are overweight with at least one weight-related comorbidity.[9][10][11][12][13]
-
Inclusion Criteria: Adults (≥18 years) with a BMI of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related complication (e.g., hypertension, dyslipidemia, obstructive sleep apnea, or cardiovascular disease).[9][11] Participants must have had at least one unsuccessful dietary effort to lose weight.[9]
-
Exclusion Criteria: Diabetes, a change in body weight of more than 5 kg within 90 days before screening, previous or planned surgical treatment for obesity, and use of medication that promotes weight loss within 90 days prior to screening.[9]
-
Randomization: Participants were randomized in a 1:1:1:1 ratio to receive once-weekly subcutaneous injections of Tirzepatide 5 mg, 10 mg, 15 mg, or placebo, as an adjunct to a reduced-calorie diet and increased physical activity.[9][11]
-
Dosing Schedule: Tirzepatide was initiated at 2.5 mg weekly and increased by 2.5 mg every 4 weeks until the assigned dose was reached.[9]
-
Primary Endpoints: The co-primary endpoints were the percentage change in body weight from baseline to week 72 and the percentage of participants achieving a weight reduction of ≥5% at week 72.[11]
-
Statistical Analysis: The efficacy of the three doses of Tirzepatide was compared with placebo.
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound (GLP-1/GCG Dual Agonist)
Caption: Signaling pathway of this compound, a GLP-1/GCG dual agonist.
Signaling Pathway of Tirzepatide (GLP-1/GIP Dual Agonist)
Caption: Signaling pathway of Tirzepatide, a GLP-1/GIP dual agonist.
Typical Experimental Workflow for a Clinical Trial of a Dual Agonist
Caption: A typical experimental workflow for a clinical trial of a dual agonist.
Conclusion
This compound and Tirzepatide represent innovative approaches to the treatment of metabolic diseases, each with a distinct mechanism of action. This compound's dual agonism of GLP-1 and glucagon receptors offers a unique profile with potential benefits for both glycemic control and energy expenditure. Tirzepatide, through its dual agonism of GLP-1 and GIP receptors, has demonstrated robust efficacy in improving glycemic control and inducing significant weight loss. The choice between these or other multi-receptor agonists will ultimately depend on the specific therapeutic goals and patient characteristics. The detailed experimental protocols and efficacy data presented in this guide provide a foundation for researchers and clinicians to better understand and compare these novel therapeutic agents. As more data from ongoing and future clinical trials become available, a clearer picture of the relative merits of each approach will emerge, further refining the treatment paradigms for type 2 diabetes and obesity.
References
- 1. | BioWorld [bioworld.com]
- 2. OPKO Reports Additional Oxyntomodulin, OPK-88003, Results From Phase 2 Diabetes and Obesity Trial :: OPKO Health, Inc. (OPK) [opko.com]
- 3. OPKO Announces Positive Topline Results In Phase 2 Diabetes And Obesity Trial :: OPKO Health, Inc. (OPK) [opko.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Lilly's SURPASS-1 results published in The Lancet show tirzepatide's superior A1C and body weight reductions versus placebo in adults with type 2 diabetes [prnewswire.com]
- 6. A Study of Tirzepatide (LY3298176) in Participants With Type 2 Diabetes Not Controlled With Diet and Exercise Alone - American College of Cardiology [acc.org]
- 7. Efficacy and safety of a novel dual GIP and GLP-1 receptor agonist tirzepatide in patients with type 2 diabetes (SURPASS-1): a double-blind, randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tirzepatide Once Weekly for the Treatment of Obesity - American College of Cardiology [acc.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Lilly's tirzepatide delivered up to 22.5% weight loss in adults with obesity or overweight in SURMOUNT-1 [prnewswire.com]
- 12. drugtopics.com [drugtopics.com]
- 13. Lilly's tirzepatide delivered up to 22.5% weight loss in adults with obesity or overweight in SURMOUNT-1 | Eli Lilly and Company [investor.lilly.com]
- 14. Effect of Subcutaneous Tirzepatide vs Placebo Added to Titrated Insulin Glargine on Glycemic Control in Patients With Type 2 Diabetes: The SURPASS-5 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Pegapamodutide: A Comparative Analysis of a GLP-1/Glucagon Receptor Co-Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pegapamodutide (also known as LY2944876 and OPK88003) is a dual agonist of the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors, investigated for the treatment of type 2 diabetes and obesity. As a member of the incretin (B1656795) mimetic class, it aims to leverage the synergistic effects of both pathways to achieve superior glycemic control and weight loss compared to single-receptor agonists. This guide provides a comprehensive comparison of this compound's head-to-head clinical trial data with other key GLP-1-based therapies, including single agonists, dual GIP/GLP-1 agonists, and a triple GIP/GLP-1/glucagon agonist. All quantitative data is summarized in structured tables, and detailed experimental protocols for cited studies are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms and study designs.
Mechanism of Action: The Dual Agonist Approach
This compound simultaneously activates both the GLP-1 and glucagon receptors. This dual agonism is designed to combine the established benefits of GLP-1 receptor activation—such as glucose-dependent insulin (B600854) secretion, suppressed glucagon release, delayed gastric emptying, and increased satiety—with the metabolic effects of glucagon, which include increased energy expenditure and enhanced hepatic glucose production. The rationale is that the combined action will lead to more potent effects on blood glucose and body weight.
Signaling Pathway of GLP-1 and Glucagon Receptor Co-Agonism
Caption: Signaling pathway of this compound as a GLP-1 and glucagon receptor co-agonist.
Head-to-Head Clinical Trial Data
This compound (TT401) vs. Once-Weekly Exenatide (B527673) (Phase 2)
A 24-week, randomized, double-blind, placebo-controlled Phase 2 study evaluated four once-weekly doses of this compound (10mg, 15mg, 30mg, 50mg) against a placebo and an active comparator, once-weekly exenatide (2mg), in 420 patients with type 2 diabetes.[1]
Table 1: Efficacy and Safety of this compound vs. Once-Weekly Exenatide at 24 Weeks [1]
| Outcome Measure | This compound (50mg) | Once-Weekly Exenatide (2mg) | Placebo |
| Change in HbA1c from Baseline | Up to -1.43% | Similar to this compound | - |
| Change in Body Weight from Baseline | Up to -3.3 kg | - | - |
| Statistical Significance vs. Placebo (HbA1c) | Statistically Significant | Statistically Significant | N/A |
| Statistical Significance vs. Placebo (Weight) | Statistically Significant | - | N/A |
| Statistical Significance vs. Exenatide (Weight) | Statistically Significant | N/A | N/A |
| Common Adverse Events | Gastrointestinal (mild to moderate, diminished over time) | Gastrointestinal | - |
| Study Discontinuations | Similar to Exenatide | Similar to this compound | - |
| Serious Adverse Events | Similar to Exenatide | Similar to this compound | - |
This compound (OPK88003) vs. Placebo (Phase 2b)
A 30-week, Phase 2b dose-escalation trial assessed the efficacy and safety of once-weekly this compound in 113 patients with type 2 diabetes inadequately controlled with metformin (B114582) and/or diet and exercise.[2]
Table 2: Efficacy and Safety of this compound vs. Placebo at 30 Weeks (mITT Population) [2][3]
| Outcome Measure | This compound | Placebo | p-value |
| Change in HbA1c from Baseline | -1.30% | -0.09% | <0.0001 |
| Patients Achieving HbA1c ≤6.5% | 50% | 13.8% | 0.0008 |
| Change in Body Weight from Baseline | -4.4 kg | -1.8 kg | 0.01 |
| Patients Achieving ≥5% Weight Loss | 38% | 13% | 0.008 |
| Change in Triglycerides from Baseline | -31.2 mg/dL | -11.6 mg/dL | 0.005 |
| Common Adverse Events | Nausea, vomiting, diarrhea (mostly mild) | - | - |
| Serious Adverse Events | None observed | - | - |
Table 3: Efficacy and Safety of this compound vs. Placebo at 30 Weeks (Per-Protocol Population) [3][4]
| Outcome Measure | This compound | Placebo |
| Change in HbA1c from Baseline | -1.47% | -0.25% |
| Change in Body Weight from Baseline | -5.5 kg | -1.9 kg |
Comparative Landscape: this compound vs. Other Incretin-Based Therapies
To provide a broader context, the following tables summarize key efficacy data from pivotal head-to-head trials of other GLP-1 and multi-receptor agonists.
Table 4: Head-to-Head Comparison of GLP-1 Receptor Agonists
| Trial | Treatment Arms | Change in HbA1c | Change in Body Weight |
| SUSTAIN 3 [5][6][7][8][9] | Semaglutide (B3030467) 1.0 mg | -1.5% | -5.6 kg |
| Exenatide ER 2.0 mg | -0.9% | -1.9 kg | |
| DURATION-1 (52 Weeks) [10][11] | Exenatide QW 2.0 mg | -2.0% | -4.1 kg |
| Exenatide BID to QW | -2.0% | -4.5 kg |
Table 5: Head-to-Head Comparison of Dual and Triple Agonists vs. GLP-1 RAs
| Trial | Treatment Arms | Change in HbA1c | Change in Body Weight |
| SURPASS-2 [12][13] | Tirzepatide 15 mg | -2.30% | -12.4 kg |
| Semaglutide 1.0 mg | -1.86% | -6.2 kg | |
| SURPASS-CVOT [14][15] | Tirzepatide (max tolerated) | -1.73% | -12.1% |
| Dulaglutide | -0.9% | -5.0% | |
| Phase 2 (Tirzepatide) [16] | Tirzepatide 15 mg | -1.94% | -11.3 kg |
| Dulaglutide 1.5 mg | -1.40% | -2.7 kg |
Table 6: Efficacy of Novel Agonists in Obesity (without Type 2 Diabetes)
| Trial | Treatment Arm | Mean Change in Body Weight |
| SURMOUNT-1 [17][18][19][20][21] | Tirzepatide 15 mg | -20.9% |
| STEP 3 [22][23][24][25] | Semaglutide 2.4 mg | -16.0% |
| TRIUMPH-4 [17][26][27][28][29] | Retatrutide (B14117284) 12 mg | -28.7% |
Experimental Protocols
This compound (TT401) Phase 2 Study
-
Objective: To evaluate the efficacy and safety of four different doses of once-weekly TT401 compared to placebo and once-weekly exenatide in patients with type 2 diabetes.
-
Design: A 24-week, randomized, double-blind, placebo-controlled, multicenter trial. The initial 12 weeks were a blinded treatment period, followed by a 12-week open-label extension.
-
Population: 420 adults with type 2 diabetes, with a mean baseline HbA1c of 8.2% and mean baseline weight of 92 kg. Over 90% were on a stable dose of metformin.
-
Intervention: Participants were randomized to one of six arms: TT401 (10mg, 15mg, 30mg, or 50mg) administered once-weekly via subcutaneous injection, placebo, or exenatide extended-release (2mg) once-weekly.
-
Primary Endpoints: Change in HbA1c from baseline at week 12.
-
Secondary Endpoints: Change in body weight from baseline.[1]
Experimental Workflow: this compound Phase 2 Trial
Caption: Workflow of the Phase 2 clinical trial for this compound (TT401).
Semaglutide vs. Exenatide ER (SUSTAIN 3)
-
Objective: To compare the efficacy and safety of once-weekly semaglutide 1.0 mg with exenatide extended-release 2.0 mg in adults with type 2 diabetes.
-
Design: A 56-week, phase 3a, open-label, parallel-group, randomized controlled trial.
-
Population: 813 adults with type 2 diabetes inadequately controlled on one or two oral antidiabetic drugs.
-
Intervention: Participants were randomized 1:1 to receive either semaglutide 1.0 mg or exenatide ER 2.0 mg, both administered subcutaneously once-weekly.
-
Primary Endpoint: Change from baseline in HbA1c at week 56.[5][8]
Tirzepatide vs. Semaglutide (SURPASS-2)
-
Objective: To compare the efficacy and safety of three doses of once-weekly tirzepatide with once-weekly semaglutide 1.0 mg in adults with type 2 diabetes.
-
Design: A 40-week, phase 3, open-label, active-controlled trial.
-
Population: Adults with type 2 diabetes with inadequate glycemic control on metformin alone.
-
Intervention: Participants were randomized to receive tirzepatide (5 mg, 10 mg, or 15 mg) or semaglutide (1.0 mg) once-weekly.
-
Primary Endpoint: Change from baseline in HbA1c at 40 weeks.[12]
Conclusion
The available head-to-head clinical trial data for this compound demonstrates its potential as an effective treatment for type 2 diabetes, offering significant reductions in HbA1c and body weight. In a Phase 2 trial, this compound showed comparable glycemic control to once-weekly exenatide, with the highest dose demonstrating statistically superior weight loss.[1] A subsequent Phase 2b study confirmed its robust efficacy in reducing HbA1c and body weight compared to placebo.[2]
When placed in the broader context of incretin-based therapies, the data for dual and triple agonists like tirzepatide and retatrutide suggest a trend towards greater efficacy in both glycemic control and weight reduction compared to single GLP-1 receptor agonists. While direct head-to-head trials of this compound against these newer multi-receptor agonists are not available, the existing data position it as a promising candidate within the evolving landscape of metabolic disease therapeutics. Further clinical development will be necessary to fully elucidate its comparative efficacy and safety profile against the latest generation of incretin mimetics.
References
- 1. Transition Therapeutics Announces Top Line Phase 2 Clinical Study Results of Diabetes Drug Candidate TT401 [newswire.ca]
- 2. OPKO Announces Positive Topline Results In Phase 2 Diabetes And Obesity Trial :: OPKO Health, Inc. (OPK) [opko.com]
- 3. OPKO Reports Additional Oxyntomodulin, OPK-88003, Results From Phase 2 Diabetes and Obesity Trial :: OPKO Health, Inc. (OPK) [opko.com]
- 4. | BioWorld [bioworld.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Semaglutide Shows Superiority Over Exenatide ER in Head-to-Head Trial [diabetesincontrol.com]
- 7. A Comparison of Safety & Efficacy of Semaglutide vs. Exenatide ER [diabetesincontrol.com]
- 8. Efficacy and Safety of Once-Weekly Semaglutide Versus Exenatide ER in Subjects With Type 2 Diabetes (SUSTAIN 3): A 56-Week, Open-Label, Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DURATION-1: Exenatide Once Weekly Produces Sustained Glycemic Control and Weight Loss Over 52 Weeks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DURATION-1: exenatide once weekly produces sustained glycemic control and weight loss over 52 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Beyond glycemia: Comparing tirzepatide to GLP-1 analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lilly's SURPASS-2 results published in The New England Journal of Medicine show tirzepatide achieved superior A1C and body weight reductions compared to injectable semaglutide in adults with type 2 diabetes [prnewswire.com]
- 14. drsue.ca [drsue.ca]
- 15. Lilly's Mounjaro (tirzepatide), a GIP/GLP-1 dual agonist, demonstrated cardiovascular protection in landmark head-to-head trial, reinforcing its benefit in patients with type 2 diabetes and heart disease | Eli Lilly and Company [investor.lilly.com]
- 16. Efficacy and safety of LY3298176, a novel dual GIP and GLP-1 receptor agonist, in patients with type 2 diabetes: a randomised, placebo-controlled and active comparator-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 18. Tirzepatide Once Weekly for the Treatment of Obesity - American College of Cardiology [acc.org]
- 19. Injectable drugs for weight management - Australian Prescriber [australianprescriber.tg.org.au]
- 20. researchgate.net [researchgate.net]
- 21. Tirzepatide Once Weekly for the Treatment of Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. News Details [novonordisk.com]
- 23. sprucespa.com [sprucespa.com]
- 24. Effect of Subcutaneous Semaglutide vs Placebo as an Adjunct to Intensive Behavioral Therapy on Body Weight in Adults With Overweight or Obesity: The STEP 3 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pharmexec.com [pharmexec.com]
- 27. Lilly’s Retatrutide Scores Triple Trial Triumph With 26% Weight Loss, But New Safety Signal Emerges - BioSpace [biospace.com]
- 28. Lilly’s triple G agonist boasts 28.7% weight loss in Phase III trial [clinicaltrialsarena.com]
- 29. fiercebiotech.com [fiercebiotech.com]
Pegapamodutide in Diet-Induced Obesity: A Comparative Analysis of its Potential for Weight Management
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Pegapamodutide's potential effects on weight loss in diet-induced obese (DIO) mice. While direct experimental data on this compound in this specific model is not publicly available, this document synthesizes information from studies on analogous dual glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptor agonists, and contrasts their performance with established GLP-1 receptor agonists, Semaglutide (B3030467) and Liraglutide (B1674861).
This compound is an investigational dual agonist of the GLP-1 and glucagon receptors, a class of molecules also known as oxyntomodulin analogues. This dual mechanism of action is anticipated to leverage the appetite-suppressing and insulinotropic effects of GLP-1 receptor activation, along with the energy expenditure-enhancing and anorectic effects of glucagon receptor activation, to induce weight loss.
Performance Comparison in Diet-Induced Obese Mice
To contextualize the potential efficacy of this compound, this section presents data from studies on other dual GLP-1/glucagon receptor agonists and compares them with the known effects of Semaglutide and Liraglutide in DIO mouse models.
| Drug Class/Compound | Mouse Strain | Diet | Treatment Duration | Key Findings on Body Weight | Reference |
| Dual GLP-1/Glucagon Receptor Agonist (Proxy for this compound) | |||||
| Species-Specific Dual Agonist (SSDA) | Diet-Induced Obese (DIO) mice | High-Fat Diet | 32 days | -21.1% body weight change.[1] | [1] |
| Oxyntomodulin Analogue (OXM-001) | High-Fat Diet-fed rats | High-Fat Diet | Not Specified | Up to 29% body weight loss compared to vehicle.[2] | [2] |
| DualAG | Diet-Induced Obese (DIO) mice | High-Fat Diet | Chronic dosing | Superior weight loss compared to a selective GLP-1 agonist.[3][4][5] | [3][4][5] |
| Comparator: GLP-1 Receptor Agonists | |||||
| Semaglutide | Diet-Induced Obese (DIO) mice | High-Fat Diet | 3 days (oral) | Reduced body weight gain.[6][7][8] | [6][7][8] |
| Semaglutide | High-Fat Diet-induced obese mice | 60 kcal% fat diet | 10 weeks | Significantly reduced body weight compared to HFD group. | [9][10] |
| Liraglutide | C57BL/6 male mice | High-Fat Diet | 2 weeks | Significantly decreased body weight and fat pads.[11][12][13] | [11][12][13] |
| Liraglutide | Diet-Induced Obese (DIO) mice | High-Fat Diet | 32 days | -12.9% body weight change.[1] | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical studies. Below are representative experimental protocols for inducing obesity in mice and for the administration of the comparator drugs.
Diet-Induced Obesity (DIO) Mouse Model
A common method to induce obesity in mice is through the ad libitum feeding of a high-fat diet.
-
Animal Strain: C57BL/6 mice are frequently used due to their susceptibility to diet-induced obesity.[11]
-
Diet Composition: A typical high-fat diet consists of 45% to 60% of its calories derived from fat.[9]
-
Duration: Mice are typically fed the high-fat diet for a period of 8 to 13 weeks to induce a significant increase in body weight and adiposity compared to mice on a standard chow diet.[11]
Drug Administration Protocols
Semaglutide (Oral Administration in DIO Mice) [6][7][8]
-
Dosage: 0.23 mg/kg (comparable to a 14 mg human dose) or 0.7 mg/kg.
-
Formulation: Administered in a small volume of water.
-
Frequency: Once daily for 3 days.
-
Administration: Oral gavage.
Liraglutide (Subcutaneous Administration in DIO Mice) [11][12][13]
-
Dosage: 0.2 mg/kg.
-
Frequency: Twice daily.
-
Duration: 2 weeks.
-
Administration: Subcutaneous injection.
Visualizing the Mechanisms and Workflows
To better understand the underlying biology and experimental design, the following diagrams illustrate the proposed signaling pathway for dual GLP-1/glucagon receptor agonists and a typical experimental workflow for evaluating anti-obesity drugs in DIO mice.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for DIO mice studies.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. | BioWorld [bioworld.com]
- 3. Glucagon-like peptide 1/glucagon receptor dual agonism reverses obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucagon-Like Peptide 1/Glucagon Receptor Dual Agonism Reverses Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Oral Semaglutide under Human Protocols and Doses Regulates Food Intake, Body Weight, and Glycemia in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Effects of semaglutide on metabolism and gut microbiota in high-fat diet-induced obese mice [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. joe.bioscientifica.com [joe.bioscientifica.com]
- 12. The effects of liraglutide in mice with diet-induced obesity studied by metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Pegapamodutide and Other Oxyntomodulin Analogues for Metabolic Disease Research
A deep dive into the pharmacology and preclinical efficacy of dual GLP-1 and glucagon (B607659) receptor agonists, providing researchers with comparative data and detailed experimental methodologies to inform drug development in obesity and type 2 diabetes.
The therapeutic landscape for obesity and type 2 diabetes is rapidly evolving, with a significant focus on incretin-based therapies. Oxyntomodulin (OXM), a naturally occurring peptide hormone, has garnered considerable interest due to its dual agonism at both the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon receptor (GCGR). This dual action offers a promising approach to weight management and glycemic control by simultaneously suppressing appetite, enhancing insulin (B600854) secretion, and increasing energy expenditure. Pegapamodutide (also known as LY2944876 or OPK88003) is a notable oxyntomodulin analogue that has undergone clinical investigation. This guide provides a comparative analysis of this compound and other key oxyntomodulin analogues, alongside relevant comparators, supported by experimental data and detailed protocols for key assays.
Dual Agonism: A Synergistic Approach to Metabolic Control
Oxyntomodulin and its analogues leverage the distinct yet complementary actions of GLP-1R and GCGR activation. GLP-1R agonism is well-established for its glucose-dependent insulinotropic effects, suppression of glucagon secretion, delayed gastric emptying, and promotion of satiety.[1] Conversely, GCGR activation in the liver stimulates glucose production, an effect that is counteracted by the potent glucose-lowering actions of GLP-1R co-activation.[2] More importantly, GCGR agonism is thought to contribute to increased energy expenditure and hepatic fat metabolism, offering a synergistic mechanism for weight loss when combined with the anorectic effects of GLP-1R activation.[3]
The following diagram illustrates the downstream signaling pathways of GLP-1R and GCGR activation, leading to their synergistic effects on metabolic regulation.
References
Pegapamodutide vs. Native GLP-1: A Comparative Analysis of Receptor Binding Affinity
For researchers, scientists, and drug development professionals, understanding the receptor binding affinity of a synthetic analog compared to its native counterpart is fundamental. This guide provides a comparative overview of the receptor binding characteristics of pegapamodutide and native glucagon-like peptide-1 (GLP-1).
However, to provide a valuable benchmark for researchers, this guide summarizes the reported binding affinity of native GLP-1 to its receptor and details the standard experimental protocols used to determine these values. This information can serve as a reference for future studies and for the evaluation of novel GLP-1 receptor agonists.
Native GLP-1 Receptor Binding Affinity
The binding affinity of native GLP-1 to the GLP-1 receptor has been characterized in numerous studies, with variations in reported values often attributable to different experimental conditions, cell types, and assay formats. The table below presents a summary of representative binding affinity data for native GLP-1.
| Ligand | Receptor Source | Assay Type | IC50 (nM) | Reference |
| Native GLP-1 | Wild-type GLP-1R | Competitive Displacement | 12 | [3] |
| Native GLP-1 | Wild-type GLP-1R expressed in COS-7 cells | Competitive Displacement | 5.3 ± 1.9 | [3] |
| Native GLP-1 | Human GLP-1R transfected in CHL cells | Competitive Displacement | 0.37 | [4] |
| Native GLP-1 | Isolated N-terminal domain of GLP-1R | Competitive Displacement | > 500 | [5] |
IC50: The half-maximal inhibitory concentration, representing the concentration of a ligand that displaces 50% of a radiolabeled ligand from the receptor. A lower IC50 value indicates a higher binding affinity.
Experimental Protocol: Competitive Radioligand Binding Assay
The determination of receptor binding affinity for GLP-1 receptor agonists is commonly performed using a competitive radioligand binding assay. This method measures the ability of an unlabeled ligand (the "competitor," e.g., this compound or native GLP-1) to displace a radiolabeled ligand from the GLP-1 receptor.
Materials and Reagents:
-
Cell Membranes: Membranes prepared from cells stably expressing the human GLP-1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity GLP-1 receptor ligand labeled with a radioisotope, typically [125I]GLP-1 or [125I]Exendin(9-39).
-
Unlabeled Ligands: this compound and native GLP-1 as competitor ligands.
-
Assay Buffer: Typically a buffered saline solution (e.g., PBS or HEPES) containing a protease inhibitor cocktail and a source of protein to reduce non-specific binding (e.g., bovine serum albumin).
-
Filtration Apparatus: A cell harvester or multi-well filtration system with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Cell membranes expressing the GLP-1 receptor are isolated and prepared at a specific protein concentration.
-
Assay Setup: The assay is set up in microtiter plates. Each well contains the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor ligand (this compound or native GLP-1).
-
Incubation: The plates are incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow the binding reaction to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any remaining unbound radioactivity.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to generate a competition curve by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is then determined from this curve using non-linear regression analysis. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Figure 1. Workflow for a competitive radioligand binding assay.
GLP-1 Receptor Signaling Pathway
Upon binding of an agonist like native GLP-1 or this compound, the GLP-1 receptor initiates a cascade of intracellular signaling events. The primary pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[6] This leads to the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which in turn mediate the downstream effects of GLP-1, such as glucose-dependent insulin (B600854) secretion from pancreatic β-cells.[7][8]
Figure 2. Simplified GLP-1 receptor signaling pathway.
Conclusion
A direct comparison of the receptor binding affinity of this compound and native GLP-1 is currently hindered by the lack of publicly available quantitative data for this compound. The information provided in this guide on the binding affinity of native GLP-1 and the standardized experimental protocols for its determination offers a crucial framework for researchers. Future studies reporting the binding kinetics of this compound at the GLP-1 receptor will be essential for a comprehensive understanding of its pharmacological profile and for guiding the development of next-generation incretin-based therapeutics.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound - Transition Therapeutics - AdisInsight [adisinsight.springer.com]
- 3. jme.bioscientifica.com [jme.bioscientifica.com]
- 4. researchgate.net [researchgate.net]
- 5. Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]
- 8. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
Pegapamodutide: A Comparative Analysis of its Cross-Reactivity with Peptide Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pegapamodutide (also known as LY2944876 and OPK88003) is a synthetic peptide analogue of oxyntomodulin designed as a dual agonist for the Glucagon-Like Peptide-1 Receptor (GLP-1R) and the Glucagon (B607659) Receptor (GCGR). Developed for the potential treatment of type 2 diabetes and obesity, its clinical development has since been discontinued. This guide provides a comparative analysis of the known receptor interactions of this compound and discusses the broader context of its cross-reactivity with other peptide receptors. While comprehensive public data on the screening of this compound against a wide panel of peptide receptors is limited, this guide summarizes the available information on its primary targets and presents a framework for evaluating peptide receptor cross-reactivity.
Primary Pharmacological Targets of this compound
This compound is characterized by its dual agonism, simultaneously activating both the GLP-1 and glucagon receptors. This dual action is intended to leverage the synergistic effects of both pathways for improved glycemic control and weight loss. One study has noted a greater than 10-to-1 bias in activity towards the GLP-1 receptor for LY2944876, the original designation for this compound.
Quantitative Analysis of Receptor Activation
Due to the limited availability of public data, a comprehensive table of this compound's binding affinities (Ki) and functional potencies (EC50) across a wide range of peptide receptors cannot be provided. The following table summarizes the known activity at its primary targets.
| Receptor | Ligand | Activity (EC50/Ki) | Assay Type | Source |
| GLP-1R | This compound (LY2944876) | >10-fold more potent than at GCGR | Functional Assay | |
| GCGR | This compound (LY2944876) | Potent Agonist | Functional Assay |
Signaling Pathways of Primary Targets
The activation of GLP-1R and GCGR by this compound initiates intracellular signaling cascades, primarily through the activation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP).
Framework for Assessing Cross-Reactivity
Given the structural similarities among peptide hormones and their receptors, particularly within the Class B G-protein coupled receptor (GPCR) family to which GLP-1R and GCGR belong, assessing the cross-reactivity of a new peptide therapeutic is a critical step in preclinical development. The following outlines a typical experimental workflow for evaluating the selectivity of a compound like this compound.
Experimental Protocols
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of this compound to a panel of peptide receptors.
-
Methodology:
-
Receptor Preparation: Membranes are prepared from cell lines stably overexpressing the human recombinant receptor of interest (e.g., GLP-1R, GCGR, GIPR, Secretin Receptor, etc.).
-
Radioligand: A specific, high-affinity radiolabeled ligand for each receptor is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled this compound.
-
Detection: The amount of bound radioligand is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
2. Functional Assays (e.g., cAMP Accumulation Assay):
-
Objective: To determine the functional potency (EC50) and efficacy of this compound at various peptide receptors.
-
Methodology:
-
Cell Lines: Whole cells expressing the target receptors are used.
-
Stimulation: Cells are treated with increasing concentrations of this compound.
-
cAMP Measurement: Intracellular cAMP levels are measured using various methods, such as competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the maximal efficacy (Emax) relative to the endogenous ligand.
-
3. β-Arrestin Recruitment Assays:
-
Objective: To investigate potential biased agonism by measuring the recruitment of β-arrestin to the activated receptor.
-
Methodology:
-
Assay Principle: Techniques such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC) are used.
-
Cell Lines: Cells are co-transfected with the receptor of interest fused to one component of the reporter system (e.g., a luciferase) and β-arrestin fused to the other component (e.g., a fluorescent protein).
-
Measurement: Agonist-induced receptor-β-arrestin interaction brings the two reporter components into proximity, generating a detectable signal.
-
Data Analysis: Dose-response curves are generated to determine the EC50 for β-arrestin recruitment.
-
Experimental Workflow Diagram
Discussion and Conclusion
This compound is a dual agonist of the GLP-1 and glucagon receptors, a characteristic that defines its primary mechanism of action. The deliberate design of dual agonists represents a therapeutic strategy to achieve a desired physiological effect by engaging multiple targets. However, this approach also necessitates a thorough understanding of the compound's broader selectivity profile to mitigate potential off-target effects.
The lack of publicly available, comprehensive cross-reactivity data for this compound against a wide array of other peptide receptors makes a definitive comparison challenging. For drug development professionals, the presented experimental framework provides a standard approach for characterizing the selectivity of peptide-based therapeutics. Future research and data disclosure would be invaluable for a more complete understanding of this compound's pharmacological profile and its potential for cross-reactivity with other endogenous signaling pathways.
Pegapamodutide Clinical Trial Outcomes: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Pegapamodutide, a dual glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptor agonist, has emerged as a noteworthy candidate in the landscape of metabolic disease therapeutics. This guide provides a comprehensive review of the clinical trial outcomes for this compound, with a direct comparison to other key players in the field, including single GLP-1 receptor agonists and other dual-agonist compounds. The following analysis is based on available clinical trial data and is intended to provide an objective overview for researchers, scientists, and drug development professionals.
Mechanism of Action: A Dual-Pronged Approach
This compound exerts its effects by activating both the GLP-1 and glucagon receptors. This dual agonism is believed to offer a synergistic benefit in glycemic control and weight management. Activation of the GLP-1 receptor enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon secretion, and slows gastric emptying, all contributing to lower blood glucose levels and a feeling of satiety. The agonism of the glucagon receptor is thought to increase energy expenditure and enhance hepatic glucose production, which, in the context of dual agonism, is counterbalanced by the GLP-1 action, potentially leading to a net positive effect on weight loss without compromising glycemic control.
Clinical Trial Data: this compound in Focus
The primary data for this compound comes from a Phase 2b clinical trial (NCT03406377). This study evaluated the efficacy and safety of a once-weekly dose-escalation regimen of this compound in adults with type 2 diabetes who had inadequate glycemic control with metformin (B114582) and/or diet and exercise.
Efficacy Outcomes
The trial demonstrated statistically significant and clinically meaningful reductions in both HbA1c and body weight over a 30-week period. The key findings are summarized below for both the modified intent-to-treat (mITT) and the per-protocol populations.
| Parameter | This compound | Placebo |
| Modified Intent-to-Treat (mITT) Population | ||
| Mean HbA1c Reduction | -1.30% | -0.09% |
| Mean Weight Loss | -4.4 kg | -1.8 kg |
| Per-Protocol Population | ||
| Mean HbA1c Reduction | -1.47% | -0.25% |
| Mean Weight Loss | -5.5 kg | -1.9 kg |
Experimental Protocol: NCT03406377
Comparative Landscape: this compound vs. Alternatives
To contextualize the performance of this compound, it is essential to compare its clinical trial outcomes with those of established and emerging therapies in the same class. The following tables provide a comparative summary of key efficacy data from clinical trials of other GLP-1 receptor agonists and dual agonists. It is important to note that direct comparisons are challenging due to differences in trial design, patient populations, and duration.
Glycemic Control (HbA1c Reduction) in Type 2 Diabetes
| Drug (Trial) | Mechanism of Action | Treatment Duration | Baseline HbA1c | HbA1c Reduction (Drug) | HbA1c Reduction (Placebo/Comparator) |
| This compound (NCT03406377) | GLP-1/GCG Agonist | 30 Weeks | ~8.1% | -1.30% | -0.09% (Placebo) |
| Semaglutide (SUSTAIN-2) | GLP-1 Agonist | 56 Weeks | ~8.1% | -1.3% (0.5mg), -1.6% (1.0mg) | -0.6% (Sitagliptin) |
| Tirzepatide (SURPASS-2) | GIP/GLP-1 Agonist | 40 Weeks | ~8.3% | -2.01% (5mg), -2.24% (10mg), -2.30% (15mg) | -1.86% (Semaglutide 1mg) |
Weight Loss in Patients with Type 2 Diabetes
| Drug (Trial) | Mechanism of Action | Treatment Duration | Baseline Weight | Weight Loss (Drug) | Weight Loss (Placebo/Comparator) |
| This compound (NCT03406377) | GLP-1/GCG Agonist | 30 Weeks | Not Specified | -4.4 kg | -1.8 kg (Placebo) |
| Semaglutide (SUSTAIN-2) | GLP-1 Agonist | 56 Weeks | ~91 kg | -4.3 kg (0.5mg), -6.1 kg (1.0mg) | -1.9 kg (Sitagliptin) |
| Tirzepatide (SURPASS-2) | GIP/GLP-1 Agonist | 40 Weeks | ~94 kg | -7.6 kg (5mg), -9.3 kg (10mg), -11.2 kg (15mg) | -5.7 kg (Semaglutide 1mg) |
Weight Loss in Patients with Obesity (Without Type 2 Diabetes)
| Drug (Trial) | Mechanism of Action | Treatment Duration | Baseline Weight | Weight Loss (Drug) | Weight Loss (Placebo) |
| Semaglutide (STEP 1) | GLP-1 Agonist | 68 Weeks | ~105 kg | -14.9% | -2.4% |
| Tirzepatide (SURMOUNT-1) | GIP/GLP-1 Agonist | 72 Weeks | ~105 kg | -15.0% (5mg), -19.5% (10mg), -20.9% (15mg) | -3.1% |
| Survodutide (Phase 2) | GLP-1/GCG Agonist | 46 Weeks | ~106 kg | Up to -18.7% | -2.8% |
| Retatrutide (Phase 2) | GIP/GLP-1/GCG Agonist | 48 Weeks | ~108 kg | Up to -24.2% | -2.1% |
Safety and Tolerability
The safety profile of this compound, as reported in the Phase 2b trial, was consistent with the known side effects of the GLP-1 receptor agonist class. The most frequently reported adverse events were gastrointestinal in nature, including nausea, vomiting, and diarrhea. These events were generally reported as mild to moderate in severity.
A comparative overview of common adverse events for selected drugs is presented below.
| Drug | Common Adverse Events (Gastrointestinal) |
| This compound | Nausea, Vomiting, Diarrhea |
| Semaglutide | Nausea, Vomiting, Diarrhea, Constipation |
| Tirzepatide | Nausea, Diarrhea, Decreased Appetite, Vomiting |
| Survodutide | Nausea, Diarrhea, Vomiting |
| Retatrutide | Nausea, Diarrhea, Vomiting, Constipation |
Conclusion
This compound has demonstrated promising efficacy in terms of both glycemic control and weight reduction in its Phase 2 clinical trial. Its dual-agonist mechanism of action holds the potential for competitive or even superior outcomes compared to single-agonist therapies. However, the landscape of metabolic disease treatments is rapidly evolving with the emergence of highly effective dual and triple agonists. The comparative data presented here suggests that while this compound shows significant promise, its ultimate position in the therapeutic armamentarium will depend on the outcomes of larger, longer-term Phase 3 trials that further delineate its efficacy and safety profile in comparison to the latest generation of incretin-based therapies. Researchers and drug development professionals should closely monitor the continued development of this compound and other multi-agonist compounds as they have the potential to significantly advance the management of type 2 diabetes and obesity.
Benchmarking Pegapamodutide: A Comparative Analysis Against Current Diabetes Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of type 2 diabetes mellitus (T2DM) treatment is rapidly evolving, with a shift towards therapies that not only manage glycemic control but also address associated cardiometabolic comorbidities such as obesity. Pegapamodutide, a novel dual glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptor (GCGR) agonist, has emerged as a promising investigational agent. This guide provides an objective comparison of this compound against established T2DM therapies, namely GLP-1 receptor agonists and sodium-glucose cotransporter-2 (SGLT2) inhibitors, supported by available clinical trial data.
Mechanism of Action: A Dual-Pronged Approach
This compound exerts its effects by co-activating two key receptors in metabolic regulation: the GLP-1 receptor and the glucagon receptor.[1]
-
GLP-1 Receptor Agonism: Activation of the GLP-1 receptor enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety, leading to improved glycemic control and weight loss.
-
Glucagon Receptor Agonism: Glucagon receptor activation in the liver increases glucose production, which may seem counterintuitive for a diabetes therapy. However, in the context of dual agonism, it is thought to contribute to increased energy expenditure and may play a role in the significant weight loss observed with this class of drugs.
This dual mechanism offers a potentially synergistic approach to managing T2DM and obesity.
Efficacy and Safety: Comparative Data
The following tables summarize the efficacy and safety data of this compound from its Phase IIb clinical trial (NCT03406377) and compare it with representative drugs from the GLP-1 receptor agonist and SGLT2 inhibitor classes, based on data from their respective placebo-controlled clinical trials.
Glycemic Control and Weight Management
| Drug (Trial) | Mechanism of Action | Dose | Duration | Mean Change in HbA1c from Baseline | Mean Change in Body Weight from Baseline |
| This compound (NCT03406377)[2] | GLP-1/GCGR Agonist | 70 mg (escalated) | 30 Weeks | -1.30% | -4.4 kg |
| Placebo (for this compound)[2] | - | - | 30 Weeks | -0.09% | -1.8 kg |
| Semaglutide (B3030467) (Oral) (PIONEER)[3] | GLP-1 Agonist | 14 mg | 26 Weeks | -1.0% to -1.5% | -2.2 to -5.0 kg |
| Placebo (for Oral Semaglutide)[3] | - | - | 26 Weeks | -0.3% | - |
| Tirzepatide (SURPASS-2)[2] | GIP/GLP-1 Agonist | 15 mg | 40 Weeks | -2.46% (vs. -1.86% for Semaglutide 1mg) | -12.4 kg (vs. -6.2 kg for Semaglutide 1mg) |
| Empagliflozin (B1684318) (EMPA-REG OUTCOME)[4] | SGLT2 Inhibitor | 25 mg | 24 Weeks | -0.7% (add-on to pioglitazone (B448) ± metformin) | -1.47 kg (add-on to pioglitazone ± metformin) |
| Placebo (for Empagliflozin)[4] | - | - | 24 Weeks | -0.1% (add-on to pioglitazone ± metformin) | +0.34 kg (add-on to pioglitazone ± metformin) |
| Dapagliflozin (B1669812) (Phase 3)[5] | SGLT2 Inhibitor | 10 mg | 24 Weeks | -0.84% (add-on to metformin) | Statistically significant reduction vs. placebo |
| Placebo (for Dapagliflozin)[5] | - | - | 24 Weeks | -0.30% (add-on to metformin) | - |
Safety and Tolerability
| Drug Class | Common Adverse Events |
| This compound (GLP-1/GCGR Agonist)[2] | Nausea, vomiting, diarrhea (mostly mild and transient) |
| GLP-1 Receptor Agonists (e.g., Semaglutide, Tirzepatide)[6] | Gastrointestinal events (nausea, diarrhea, vomiting), decreased appetite |
| SGLT2 Inhibitors (e.g., Empagliflozin, Dapagliflozin)[7] | Genital mycotic infections, urinary tract infections |
Experimental Protocols: A Glimpse into the Clinical Trials
This compound Phase IIb Trial (NCT03406377)
-
Objective: To assess the efficacy, safety, and tolerability of a dose-escalation regimen of once-weekly subcutaneous this compound (OPK-88003) compared to placebo in subjects with T2DM inadequately controlled with diet and exercise alone or on a stable dose of metformin.[8]
-
Study Design: A 30-week, randomized, double-blind, placebo-controlled, parallel-group study.[9]
-
Inclusion Criteria: Adults with T2DM, HbA1c between 7.0% and 10.5%, and a BMI between 27 and 45 kg/m ².[9]
-
Exclusion Criteria: History of type 1 diabetes, pancreatitis, or recent use of incretin-based drugs.[8]
-
Intervention:
-
Primary Outcome: Change in HbA1c from baseline to week 30.[8]
-
Secondary Outcomes: Change in body weight, fasting plasma glucose, and the proportion of patients achieving HbA1c <7%.[8]
Representative Comparator Trial Protocols
-
SURPASS-2 (Tirzepatide vs. Semaglutide): A 40-week, phase 3, open-label, active-controlled trial comparing the efficacy and safety of three doses of tirzepatide (5, 10, and 15 mg) with semaglutide 1 mg in patients with T2DM inadequately controlled on metformin.[6][10] Key inclusion criteria included an HbA1c between 7.0% and 10.5% and a BMI ≥25 kg/m ².[11]
-
SUSTAIN 6 (Semaglutide Cardiovascular Outcomes Trial): A randomized, double-blind, placebo-controlled, parallel-group trial to evaluate the cardiovascular and other long-term outcomes of once-weekly subcutaneous semaglutide (0.5 mg or 1.0 mg) in patients with T2DM at high cardiovascular risk.[12][13][14]
-
EMPA-REG OUTCOME (Empagliflozin Cardiovascular Outcomes Trial): A randomized, double-blind, placebo-controlled trial that investigated the effect of empagliflozin (10 mg or 25 mg once daily) in addition to standard of care on cardiovascular events in patients with T2DM and established cardiovascular disease.[3][15][16]
-
DECLARE-TIMI 58 (Dapagliflozin Cardiovascular Outcomes Trial): A randomized, double-blind, placebo-controlled trial that evaluated the effect of dapagliflozin on cardiovascular outcomes in a broad population of patients with T2DM with or at risk for atherosclerotic cardiovascular disease.[7][8][17][18][19]
Conclusion
This compound, with its dual GLP-1/GCGR agonist mechanism, demonstrates robust efficacy in both glycemic control and weight reduction, positioning it as a competitive agent in the evolving T2DM treatment paradigm. The data from its Phase IIb trial suggest a potent effect on HbA1c and a significant advantage in weight loss compared to placebo. When benchmarked against leading GLP-1 receptor agonists and SGLT2 inhibitors, this compound's profile appears promising, particularly in addressing the dual challenge of hyperglycemia and obesity. Further long-term data from Phase III trials will be crucial to fully elucidate its safety and efficacy profile and to ascertain its place in the clinical management of type 2 diabetes.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Lilly's SURPASS-2 results published in The New England Journal of Medicine show tirzepatide achieved superior A1C and body weight reductions compared to injectable semaglutide in adults with type 2 diabetes [prnewswire.com]
- 3. Empagliflozin Cardiovascular Outcome Event Trial in Type 2 Diabetes Mellitus Patients - American College of Cardiology [acc.org]
- 4. Efficacy and safety of GLP-1 receptor agonists combined with SGLT-2 inhibitors in elderly patients with type 2 diabetes: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Time to Reach Glycaemic and Body Weight Loss Thresholds with Tirzepatide in Patients with Type 2 Diabetes: A Pre-planned Exploratory Analysis of SURPASS-2 and SURPASS-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. timi.org [timi.org]
- 8. rxfiles.ca [rxfiles.ca]
- 9. ir.altimmune.com [ir.altimmune.com]
- 10. diabetesonthenet.com [diabetesonthenet.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. acc.org [acc.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. droracle.ai [droracle.ai]
- 15. Empagliflozin Reduced Mortality and Hospitalization for Heart Failure Across the Spectrum of Cardiovascular Risk in the EMPA-REG OUTCOME Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ti.ubc.ca [ti.ubc.ca]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. Dapagliflozin Effect on Cardiovascular Events–Thrombolysis in Myocardial Infarction 58 - American College of Cardiology [acc.org]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Navigating the Final Steps: Proper Disposal Procedures for Pegapamodutide in a Research Setting
Core Principles of Pharmaceutical Waste Management
The foundational principle for the disposal of any investigational drug is to treat it as potentially hazardous material, given that its full toxicological and environmental impact profile may not be fully characterized.[2] All waste generated from the handling of Pegapamodutide, including the active compound, solutions, and contaminated materials, must be segregated from regular trash and managed as chemical or biomedical waste.[3][4] Adherence to the guidelines set by the Resource Conservation and Recovery Act (RCRA) and your institution's Environmental Health and Safety (EHS) office is mandatory.[1]
Data Presentation: Waste Segregation and Disposal Plan
Proper segregation of waste at the point of generation is critical to ensure safe and compliant disposal. The following table outlines the different waste streams associated with this compound and their appropriate disposal pathways.
| Waste Type | Description | Recommended Disposal Container | Disposal Pathway |
| Unused/Expired this compound | Lyophilized powder or reconstituted solutions of the peptide. | Clearly labeled, sealed, and non-reactive chemical waste container. | Collection by a licensed hazardous waste disposal company for incineration. |
| Contaminated Sharps | Needles, syringes, glass vials, and Pasteur pipettes that have come into contact with this compound. | Puncture-resistant, leak-proof sharps container with a biohazard symbol.[5][6][7][8][9] | Autoclaving followed by disposal as biomedical waste or direct incineration via a licensed vendor.[6] |
| Contaminated Labware (Non-Sharps) | Pipette tips, centrifuge tubes, gloves, and other disposable plasticware or glassware contaminated with this compound. | Designated, leak-proof chemical waste container or biohazardous waste bag, depending on institutional policy. | Incineration through a licensed waste disposal service. |
| Empty this compound Vials | Glass vials that have held the compound but are now empty. | After triple-rinsing with a suitable solvent, and defacing the label, may be disposed of in a broken glass box. The rinsate must be collected as chemical waste. | Disposal as regular laboratory glass waste, pending institutional EHS approval. |
| Uncontaminated Packaging | External packaging, boxes, and inserts that have not been in contact with this compound. | Regular trash or recycling, based on the material. | Standard municipal waste or recycling stream. |
Experimental Protocols: Standard Operating Procedure for this compound Disposal
The following step-by-step protocol provides a detailed methodology for the safe handling and disposal of waste generated during research involving this compound.
Risk Assessment and Personal Protective Equipment (PPE)
-
1.1. Before handling this compound, conduct a risk assessment. Due to the lack of comprehensive safety data, treat the compound as a potentially hazardous substance.
-
1.2. Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
Waste Segregation at the Point of Generation
-
2.1. Establish clearly labeled, dedicated waste containers for each waste stream (solid chemical waste, liquid chemical waste, sharps) in the immediate work area.
-
2.2. Do not mix this compound waste with other chemical waste streams unless approved by your institution's EHS office.
Disposal of Unused or Expired this compound
-
3.1. Solid this compound:
-
Carefully transfer any unused or expired lyophilized powder into a designated chemical waste container.
-
Avoid creating dust. If possible, perform this transfer in a chemical fume hood.
-
-
3.2. Liquid this compound Solutions:
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed, and clearly labeled liquid chemical waste container.
-
Do not dispose of liquid peptide waste down the drain.[2]
-
Disposal of Contaminated Materials
-
4.1. Sharps:
-
4.2. Non-Sharp Labware:
-
Place all contaminated pipette tips, tubes, gloves, and other disposable items into a designated solid chemical waste container.
-
Spill Management and Decontamination
-
5.1. In the event of a spill, alert personnel in the area.
-
5.2. Liquid Spill:
-
Contain the spill with an inert absorbent material (e.g., vermiculite (B1170534) or sand).
-
Gently sweep the absorbent material into a designated chemical waste container.
-
-
5.3. Solid Spill:
-
Gently cover the spilled powder with a damp paper towel to avoid creating dust.
-
Carefully wipe the area and place the contaminated paper towels into the solid chemical waste container.
-
-
5.4. After cleanup, decontaminate the surface with a suitable cleaning agent and wash the area thoroughly.
Final Disposal
-
6.1. All collected waste must be managed and disposed of through your institution's EHS-approved hazardous waste vendor.
-
6.2. Ensure all waste containers are properly labeled with the contents ("this compound Waste"), hazard information, and the date of accumulation.
-
6.3. Follow institutional procedures for requesting a hazardous waste pickup.
Visualizations: Signaling Pathway and Disposal Workflow
To further aid researchers, the following diagrams illustrate the biological context of this compound and the logical flow of its disposal.
Caption: Simplified signaling pathway of a GLP-1 Receptor Agonist like this compound in a pancreatic beta cell.
Caption: Decision workflow for the proper segregation and disposal of this compound waste in a lab setting.
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. benchchem.com [benchchem.com]
- 3. easyrxcycle.com [easyrxcycle.com]
- 4. Laboratory Waste Management: Best Practices for Compliance and Safety [labx.com]
- 5. research.uga.edu [research.uga.edu]
- 6. Sharps and Lab Glass Waste | UW Environmental Health & Safety [ehs.washington.edu]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. Using Sharps Safely in the Lab | Office of Clinical and Research Safety [vumc.org]
- 9. Biological, Medical, Sharps and Pharmaceutical Waste (Regulated) | Environmental Health & Safety (EHS) [ehs.utexas.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Pegapamodutide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent compounds like Pegapamodutide. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. By adhering to these procedural, step-by-step instructions, you can minimize risks and ensure the integrity of your work.
Personal Protective Equipment (PPE)
The primary defense against accidental exposure to this compound is the consistent and correct use of Personal Protective Equipment (PPE). Given that this compound is a potent peptide, treating it with the same caution as other hazardous chemicals is crucial.
Recommended PPE for Handling this compound
| Task | Required PPE | Rationale |
| Handling Lyophilized Powder | - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields or goggles- Lab coat- Respiratory protection (use of a chemical fume hood or a certified respirator) | Prevents inhalation of fine particles and minimizes skin contact.[1] |
| Reconstituting the Peptide | - Nitrile gloves- Safety glasses with side shields or goggles- Lab coat | Protects against splashes of the solvent and the peptide solution. |
| Handling Solutions | - Nitrile gloves- Safety glasses- Lab coat | Standard protection against accidental contact with the peptide solution. |
| Cleaning and Disposal | - Nitrile gloves- Safety glasses- Lab coat | Protects against residual contamination during cleanup and waste handling. |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is critical to maintain the stability of this compound and the safety of laboratory personnel.
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure you have read and understood the available safety information. It is advisable to work in a designated area to contain any potential spills.[1]
-
Handling Lyophilized Powder :
-
Always handle the lyophilized powder within a chemical fume hood or a biosafety cabinet to prevent the aerosolization of fine particles.[1]
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation, which can affect peptide stability.
-
-
Reconstitution :
-
Use a sterile, appropriate solvent as recommended by the supplier.
-
Slowly inject the solvent into the vial, allowing it to run down the side of the vial to avoid frothing.
-
Gently swirl or roll the vial to dissolve the peptide. Do not shake vigorously, as this can denature the peptide.
-
-
Handling Solutions :
-
Clearly label all vials with the peptide name, concentration, and date of reconstitution.
-
Use calibrated pipettes and sterile tips to ensure accurate measurement and prevent cross-contamination.
-
Storage Conditions
Proper storage is vital for maintaining the integrity and activity of this compound.
| Form | Storage Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C or -80°C | Long-term | Protect from light and moisture.[2] |
| Reconstituted Solution | 2°C to 8°C | Short-term (days to weeks) | For longer-term storage, it is recommended to aliquot the solution and freeze at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] |
Emergency Protocols
In the event of accidental exposure, immediate and appropriate action is crucial.
First Aid Measures
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[4][5]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6]
-
Ingestion : Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]
Disposal Plan
All materials contaminated with this compound, including vials, pipette tips, gloves, and excess solutions, must be disposed of as hazardous chemical waste.
-
Segregation : Collect all contaminated waste in a designated, clearly labeled, and sealed hazardous waste container.[1]
-
Institutional Guidelines : Follow your institution's and local regulations for the disposal of chemical waste.[3]
-
Do Not Dispose in General Waste : Never dispose of this compound or its contaminated materials in the regular trash or down the drain.[1][2]
Visual Workflows
To further clarify the procedures, the following diagrams illustrate the standard handling workflow and emergency response logic.
Caption: Standard Handling Workflow for this compound
Caption: Emergency Response for Accidental Exposure
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
